(R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
(2R)-2-(aminomethyl)-3-methylbutanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-4(2)5(3-7)6(8)9;/h4-5H,3,7H2,1-2H3,(H,8,9);1H/t5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSGJSAOJMRTGB-JEDNCBNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](CN)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50719291 | |
| Record name | (2R)-2-(Aminomethyl)-3-methylbutanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50719291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1276055-45-8 | |
| Record name | (2R)-2-(Aminomethyl)-3-methylbutanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50719291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride synthesis pathway
An In-Depth Technical Guide to the Synthesis of (R)-2-(Aminomethyl)-3-methylbutanoic Acid Hydrochloride
Introduction
This compound is a chiral amino acid derivative that serves as a critical building block in pharmaceutical research and development.[1] Its structural significance lies in its utility as a key intermediate for the synthesis of various bioactive molecules and peptide-based therapeutics.[1] The precise stereochemistry of the molecule is paramount, as biological activity is often enantiomer-specific. This guide provides a comprehensive overview of the primary synthetic pathways to obtain the (R)-enantiomer, designed for researchers, chemists, and drug development professionals. We will explore the strategic considerations, mechanistic underpinnings, and detailed protocols for the most prevalent and effective synthetic approaches, including classical chiral resolution and modern asymmetric synthesis.
Core Synthetic Strategies: A Comparative Overview
The principal challenge in synthesizing (R)-2-(Aminomethyl)-3-methylbutanoic acid lies in controlling the stereochemistry at the C2 position. The main industrial and laboratory approaches can be broadly categorized into two strategies: the separation of a racemic mixture (chiral resolution) and the direct, stereoselective construction of the desired enantiomer (asymmetric synthesis).
| Strategy | Core Principle | Key Advantages | Key Challenges | Typical Reagents |
| Chiral Resolution | Separation of a racemic precursor via diastereomeric salt formation.[2] | Well-established, reliable, and often scalable. | Theoretical maximum yield of 50% for the desired enantiomer without a racemization step for the unwanted enantiomer. Requires screening of resolving agents. | Chiral resolving agents (e.g., (S)-(+)-mandelic acid, chiral amines).[3] |
| Asymmetric Synthesis | A chiral reagent or catalyst directs the formation of the desired stereoisomer. | High theoretical yield (approaching 100%), excellent enantioselectivity, atom-economic. | May require more complex starting materials, expensive chiral auxiliaries or catalysts, and more rigorous reaction optimization.[4] | Chiral auxiliaries (e.g., Evans oxazolidinones), asymmetric catalysts. |
| Chemoenzymatic Synthesis | Enzymes are used to selectively react with one enantiomer in a racemic mixture. | High enantioselectivity, mild ("green") reaction conditions. | Enzyme cost and stability, substrate specificity, and sometimes lower volumetric productivity. | Lipases, ene-reductases.[5][6] |
Pathway 1: Chiral Resolution via Diastereomeric Salt Crystallization
This classical method remains one of the most robust and widely practiced techniques for obtaining enantiomerically pure compounds on a large scale. The strategy hinges on reacting a racemic mixture of a carboxylic acid intermediate with a single enantiomer of a chiral base (or vice versa) to form a pair of diastereomeric salts. These salts possess different physical properties, most critically, different solubilities, which allows for their separation by fractional crystallization.[2]
The synthesis of the racemic precursor, 2-(cyanomethyl)-3-methylbutanoic acid, is a common starting point. A cost-effective route involves the condensation of diethyl malonate with isobutyraldehyde, followed by reaction with potassium cyanide and subsequent hydrolysis/decarboxylation.[3]
Protocol: Resolution of Racemic 3-Cyano-5-methylhexanoic Acid
This protocol is adapted from established industrial processes for the synthesis of related compounds.[3]
Step 1: Diastereomeric Salt Formation
-
In a suitable reactor, dissolve racemic 3-cyano-5-methylhexanoic acid (1.0 eq) in a solvent such as ethanol or a mixture of THF and water at an elevated temperature (e.g., 50-60 °C).
-
Add a solution of the chiral resolving agent, such as (S)-(+)-mandelic acid (0.5-1.0 eq), to the mixture. The choice of stoichiometry is critical and often requires optimization.
-
Slowly cool the solution to allow for the selective crystallization of one diastereomer. The cooling rate can significantly impact the purity of the crystals. For instance, cool to room temperature over 4-6 hours, followed by a hold at 0-5 °C for 2 hours.
-
Isolate the precipitated solid by filtration and wash with a small amount of cold solvent. This solid is the enriched diastereomeric salt of the desired (R)-acid.
Step 2: Liberation of the Chiral Acid
-
Suspend the isolated diastereomeric salt in a biphasic system, such as water and an organic solvent like methyl tert-butyl ether (MTBE).
-
Acidify the aqueous layer with a strong acid (e.g., 2M HCl) to a pH of approximately 1-2. This protonates the carboxylate and breaks the salt.
-
Separate the organic layer, which now contains the free (R)-3-cyano-5-methylhexanoic acid. The aqueous layer contains the hydrochloride salt of the resolving agent, which can potentially be recovered.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched cyano-acid.
-
Enantiomeric excess (e.e.) should be determined at this stage using chiral HPLC. Recrystallization may be necessary to achieve >99% e.e.
Step 3: Reduction to the Final Product
-
Dissolve the (R)-3-cyano-5-methylhexanoic acid in a suitable solvent, such as methanol.
-
Add a hydrogenation catalyst, typically 10% Palladium on carbon (Pd/C).
-
Pressurize the reactor with hydrogen gas (e.g., 50 psi) and stir at room temperature until the reaction is complete (monitored by TLC or HPLC).
-
Filter the reaction mixture through Celite to remove the catalyst.
-
Concentrate the filtrate. The resulting product is (R)-3-(aminomethyl)-5-methylhexanoic acid. To obtain the hydrochloride salt, dissolve the free amino acid in a solvent like isopropanol and carefully add a solution of HCl in isopropanol until precipitation is complete.
-
Filter the solid, wash with cold isopropanol, and dry under vacuum to yield the final product.[3]
Pathway 2: Asymmetric Synthesis via Chiral Auxiliary
Asymmetric synthesis offers a more elegant and often more efficient route by avoiding the loss of 50% of the material inherent in resolution. The Evans asymmetric alkylation is a benchmark method that utilizes a temporary chiral auxiliary to direct the stereochemical outcome of a C-C bond formation.
In this approach, a chiral oxazolidinone is first acylated with an appropriate acid chloride. The resulting imide is then deprotonated to form a chiral enolate, which is sterically hindered on one face by a substituent on the auxiliary. Subsequent alkylation occurs from the less hindered face, leading to a product with high diastereoselectivity. Finally, the auxiliary is cleaved and can be recovered for reuse.
Protocol: Evans Auxiliary-Based Synthesis
This protocol is a conceptualized sequence based on the principles described by Evans and others.
Step 1: Preparation of the N-Acyl Oxazolidinone
-
To a solution of the chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) (1.0 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.05 eq) dropwise.
-
After stirring for 15 minutes, add 3-methylbutanoyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.
-
Purify the crude product by column chromatography to yield the N-acyl oxazolidinone.
Step 2: Asymmetric Alkylation
-
Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF and cool the solution to -78 °C.
-
Add a strong base, such as lithium diisopropylamide (LDA) (1.1 eq), to form the corresponding Z-enolate.
-
After 30 minutes, add a suitable electrophile for the aminomethyl group, such as a protected azidomethyl or phthalimidomethyl reagent (e.g., N-(bromomethyl)phthalimide) (1.2 eq).
-
Stir the reaction at -78 °C for several hours, then allow it to slowly warm to 0 °C.
-
Quench the reaction and purify the diastereomerically enriched product by chromatography.
Step 3: Auxiliary Cleavage and Deprotection
-
Dissolve the alkylated product in a THF/water mixture.
-
Add lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) at 0 °C. This cleaves the auxiliary without epimerizing the newly formed stereocenter.
-
After the reaction is complete, the chiral auxiliary can be recovered from the reaction mixture by extraction.
-
The aqueous layer contains the lithium salt of the N-protected amino acid. Acidify and extract to isolate the acid.
-
If a protecting group like phthalimide was used, it can be removed using hydrazine. If an azide was used, it can be reduced to the amine via hydrogenation (e.g., H₂/Pd/C).
-
Finally, formation of the hydrochloride salt is performed as described in the resolution pathway.
Characterization and Quality Control
Regardless of the synthetic pathway, rigorous characterization of the final product is essential.
-
Identity and Structure: Confirmed using ¹H NMR and ¹³C NMR spectroscopy, and Mass Spectrometry (MS). The spectral data should be unambiguous and match reference standards.[3]
-
Purity: Assessed by High-Performance Liquid Chromatography (HPLC), which should indicate a purity of >99%.
-
Stereochemical Purity: The enantiomeric excess (e.e.%) is the most critical parameter. It is determined using chiral HPLC or by measuring the specific optical rotation of the compound and comparing it to the literature value for the pure enantiomer.[3]
-
Physical Properties: Melting point and appearance should be recorded and compared to reference data.
Conclusion
The synthesis of this compound can be successfully achieved through several distinct strategies. The choice of pathway is often a balance between economic and practical considerations.
-
Chiral resolution is a time-tested and scalable method, but it is inherently limited by a 50% theoretical yield unless an efficient racemization loop for the unwanted enantiomer is developed.
-
Asymmetric synthesis using chiral auxiliaries provides a more atom-economic and elegant solution, capable of delivering high enantiomeric purity and overall yield. However, the cost and recovery of the chiral auxiliary are important factors for industrial-scale production.[4]
-
Chemoenzymatic methods represent a modern, green alternative, offering exceptional selectivity under mild conditions, and are becoming increasingly viable for industrial applications.[5][7]
For drug development professionals, understanding the nuances of each pathway—from the cost of raw materials and reagents to the complexity of the operations and the final purity achievable—is crucial for making informed decisions in the journey from laboratory-scale synthesis to commercial manufacturing.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. Pregabalin synthesis - chemicalbook [chemicalbook.com]
- 4. Process For The Preparation Of Pregabalin [quickcompany.in]
- 5. Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US20150344919A1 - Process for the preparation of pregabalin - Google Patents [patents.google.com]
An In-depth Technical Guide to (R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride: A Chiral Building Block for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride, a chiral β-amino acid derivative, has emerged as a pivotal building block in the landscape of modern pharmaceutical research and development. Its unique structural attributes, particularly the stereochemistry at the β-carbon and the presence of a valine-like side chain, offer medicinal chemists a versatile tool for the synthesis of novel peptidomimetics and small molecule therapeutics. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its applications in drug discovery, with a particular focus on neurodegenerative diseases and peptide-based therapies.
Core Properties and Identification
A clear and unambiguous identification of chemical compounds is paramount in scientific research. This compound is distinguished by the following identifiers:
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| Synonym | (R)-β²-Homovaline hydrochloride | [1] |
| CAS Number | 1276055-45-8 | [1][2] |
| Molecular Formula | C₆H₁₄ClNO₂ | [1] |
| Molecular Weight | 167.63 g/mol | [1] |
| Form | Solid | [1] |
| Optical Activity | [α]/D +12.0±1.0°, c = 1 in DMF | [1] |
| Storage Temperature | 2 - 8 °C | [3] |
It is critical to differentiate the hydrochloride salt (CAS: 1276055-45-8) from its free base, (R)-2-(Aminomethyl)-3-methylbutanoic acid (CAS: 210345-86-1), to ensure the correct starting material for chemical transformations.[3][4]
Synthesis and Chiral Control
The enantioselective synthesis of β-amino acids is a cornerstone of modern organic chemistry.[5] The synthesis of this compound can be strategically approached through chiral pool synthesis, leveraging the readily available and enantiopure starting material, L-valine. This methodology offers an efficient route to the target molecule while maintaining strict stereochemical control.
Proposed Synthetic Pathway: Chiral Pool Synthesis from L-Valine
Caption: Proposed synthetic workflow for this compound from L-valine.
Experimental Protocol: A Representative Chiral Pool Synthesis
Step 1: Protection of the Amine Group of L-Valine.
-
L-Valine is dissolved in a suitable solvent system (e.g., a mixture of dioxane and water).
-
A base, such as sodium hydroxide, is added to deprotonate the carboxylic acid.
-
Di-tert-butyl dicarbonate (Boc₂O) is added portion-wise at a controlled temperature (e.g., 0 °C) to install the Boc protecting group on the amine.
-
The reaction is monitored by thin-layer chromatography (TLC) until completion.
-
The product, N-Boc-L-valine, is isolated through standard aqueous workup and extraction.
Step 2: Reduction of the Carboxylic Acid.
-
N-Boc-L-valine is dissolved in an anhydrous etheral solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).
-
A reducing agent, such as lithium aluminum hydride (LiAlH₄) or a borane complex, is added cautiously at a low temperature (e.g., 0 °C).
-
The reaction is stirred until the starting material is consumed, as indicated by TLC.
-
The reaction is carefully quenched, and the product, N-Boc-L-valinol, is isolated.
Step 3: Activation of the Hydroxyl Group.
-
N-Boc-L-valinol is dissolved in an anhydrous chlorinated solvent, such as dichloromethane (DCM), with a tertiary amine base (e.g., triethylamine).
-
Methanesulfonyl chloride (MsCl) is added dropwise at 0 °C.
-
The reaction progress is monitored, and upon completion, the product, N-Boc-(R)-1-amino-2-methylpropyl methanesulfonate, is obtained after workup.
Step 4: Nucleophilic Substitution with Cyanide.
-
The mesylate from the previous step is dissolved in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
-
Sodium cyanide (NaCN) is added, and the reaction mixture is heated to facilitate the Sₙ2 reaction.
-
The product, N-Boc-(R)-2-(aminomethyl)-3-methylbutanenitrile, is isolated by extraction.
Step 5: Hydrolysis of the Nitrile and Deprotection.
-
The nitrile is subjected to acidic hydrolysis using a strong acid, such as concentrated hydrochloric acid, with heating. This step concurrently hydrolyzes the nitrile to a carboxylic acid and removes the Boc protecting group.
-
The reaction mixture is then concentrated to yield the crude this compound.
Step 6: Purification.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether, to afford the final product with high purity.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isopropyl group (two doublets for the diastereotopic methyl groups and a multiplet for the methine proton), the protons on the chiral backbone, and the aminomethyl group. The integration of these signals should correspond to the number of protons in the molecule.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the chiral carbons of the backbone, the aminomethyl carbon, and the carbons of the isopropyl group.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands:
-
A broad absorption in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid and the N-H stretches of the ammonium group.
-
A strong absorption around 1700-1725 cm⁻¹ due to the C=O stretch of the carboxylic acid.
-
N-H bending vibrations in the range of 1500-1640 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. Electrospray ionization (ESI) in positive mode is expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 132.11, representing the free amine.
Applications in Drug Development
The incorporation of β-amino acids, such as (R)-2-(aminomethyl)-3-methylbutanoic acid, into peptides and small molecules can confer several advantageous properties, including increased proteolytic stability, enhanced biological activity, and the ability to induce specific secondary structures.[8][9]
Peptidomimetics and Conformational Control
Caption: The impact of incorporating (R)-2-(aminomethyl)-3-methylbutanoic acid into peptide chains.
The introduction of this β-amino acid into a peptide backbone disrupts the typical α-amino acid sequence, leading to altered conformational preferences. This can be exploited to design peptides with specific folds, such as β-turns, which are crucial for molecular recognition and biological activity.[9] The increased steric hindrance around the peptide bond also renders the modified peptide less susceptible to enzymatic degradation, thereby prolonging its in vivo half-life.[8]
Neuroscience and Neurodegenerative Disorders
There is a growing interest in the application of β-amino acids in the development of therapeutics for neurological disorders.[3] For instance, β-amyloid peptides are central to the pathology of Alzheimer's disease.[10] The design of peptidomimetics that can modulate the aggregation of β-amyloid or interfere with its neurotoxic effects is a promising therapeutic strategy.[11] The unique conformational properties imparted by β-amino acids make them valuable components in the design of such inhibitors.[10]
Safety and Handling
A comprehensive Safety Data Sheet (SDS) is available from suppliers such as Key Organics.[2] The following is a summary of key safety considerations:
-
Hazard Identification: May cause skin and eye irritation.[12]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[1][12]
-
Handling: Handle in accordance with good industrial hygiene and safety practices. Avoid breathing dust.[12]
-
Storage: Keep in a dry, cool, and well-ventilated place with the container tightly closed.[12]
Conclusion
This compound is a valuable and versatile chiral building block for the synthesis of advanced pharmaceutical compounds. Its well-defined stereochemistry and the ability to impart favorable properties to peptides and small molecules make it a significant tool in the arsenal of medicinal chemists. As the demand for more stable and potent therapeutics for challenging diseases, including neurological disorders, continues to grow, the strategic application of this and other β-amino acids is poised to play an increasingly important role in the future of drug discovery.
References
- 1. (R)-2-(aMinoMethyl)-3-Methylbutanoic acid-HCl | 1276055-45-8 [chemicalbook.com]
- 2. keyorganics.net [keyorganics.net]
- 3. chemimpex.com [chemimpex.com]
- 4. 2-(aminomethyl)-3-methylbutanoic acid | CAS#:16934-21-7 | Chemsrc [chemsrc.com]
- 5. esports.bluefield.edu - Chiral Amino Acids Synthesis [esports.bluefield.edu]
- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000883) [hmdb.ca]
- 7. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000056) [hmdb.ca]
- 8. Human Metabolome Database: 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0012492) [hmdb.ca]
- 9. Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Validation and Characterization of a Novel Peptide That Binds Monomeric and Aggregated β-Amyloid and Inhibits the Formation of Neurotoxic Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, in silico and pharmacological evaluation of a peptide inhibitor of BACE-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fishersci.co.uk [fishersci.co.uk]
An In-depth Technical Guide to the Mechanism of Action of (R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Introduction
(R)-2-(Aminomethyl)-3-methylbutanoic acid, more commonly known by its non-proprietary name Pregabalin, is a potent therapeutic agent with established efficacy in treating neuropathic pain, epilepsy, and generalized anxiety disorder.[1][2] While structurally analogous to the inhibitory neurotransmitter γ-aminobutyric acid (GABA), its mechanism of action is fundamentally distinct and does not involve direct interaction with GABAergic systems.[3][4] This guide provides a detailed technical exploration of its core mechanism, focusing on the molecular interactions and downstream physiological consequences that underpin its therapeutic effects. The central thesis is that Pregabalin exerts its effects through a highly specific, high-affinity interaction with the α2δ auxiliary subunit of presynaptic, voltage-gated calcium channels (VGCCs), which in turn modulates neurotransmitter release.[1][3][5][6]
The Molecular Target: The Alpha-2-Delta (α2δ) Subunit of Voltage-Gated Calcium Channels
The primary target of Pregabalin is the α2δ protein, an auxiliary subunit of VGCCs.[1][7] VGCCs are multimeric protein complexes crucial for converting electrical signals (action potentials) into intracellular calcium transients, which trigger a host of cellular processes, most notably neurotransmitter release at the synapse.
The α2δ subunit is a heavily glycosylated, extracellular protein that is anchored to the plasma membrane. It plays a critical role in the proper trafficking, stabilization, and function of the pore-forming α1 subunit of the VGCC at the presynaptic terminal. Pregabalin exhibits high affinity for the α2δ-1 and α2δ-2 isoforms, but not the α2δ-3 or α2δ-4 isoforms.[8][9] This specificity is a key determinant of its pharmacological profile. In pathological states like neuropathic pain, the expression of the α2δ-1 subunit is often upregulated in dorsal root ganglia and spinal cord neurons, potentially contributing to the hyperexcitability that characterizes these conditions and providing a more available target for Pregabalin.[10]
The Binding Interaction: High Affinity and Structural Determinants
Pregabalin binds with high affinity to the α2δ-1 and α2δ-2 subunits.[8] This interaction is stereospecific to the (R)-enantiomer. The structural basis for this interaction has been elucidated, revealing a specific binding pocket within the α2δ-1 protein.[9]
Genetic studies in mice have been pivotal in confirming the functional significance of this binding site. A single point mutation, substituting arginine with alanine at position 217 (R217A) of the α2δ-1 protein, dramatically reduces the binding affinity of Pregabalin.[10][11][12] Crucially, mice carrying this R217A mutation lose their therapeutic response to Pregabalin in models of neuropathic pain and seizures, providing conclusive evidence that binding to this specific site on the α2δ-1 subunit is essential for its analgesic and anticonvulsant actions.[10][11][12][13]
Quantitative Binding Data
| Compound | Target | Binding Affinity (IC50 / Ki) | Source |
| Pregabalin | α2δ-1 Subunit | High Affinity (nanomolar range) | [8][14][15] |
| Gabapentin | α2δ-1 Subunit | Lower affinity than Pregabalin | [7] |
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol provides a framework for quantifying the binding affinity of a test compound against the α2δ subunit using [³H]-Gabapentin or [³H]-Pregabalin.
Objective: To determine the inhibitory constant (Ki) of a test compound for the α2δ subunit.
Materials:
-
Membrane preparations from pig brain or cells expressing recombinant human α2δ-1.
-
[³H]-Gabapentin or [³H]-Pregabalin (Radioligand).
-
Test compound (e.g., Pregabalin).
-
Non-specific binding control (e.g., unlabeled Gabapentin at high concentration).
-
Assay Buffer (e.g., HEPES-buffered saline).
-
Scintillation vials and cocktail.
-
Glass fiber filters and filtration apparatus.
-
Scintillation counter.
Methodology:
-
Preparation: Thaw membrane preparations on ice. Dilute the radioligand and test compounds to desired concentrations in assay buffer.
-
Incubation: In a 96-well plate, combine the membrane preparation, [³H]-labeled radioligand, and either buffer (for total binding), non-specific control, or varying concentrations of the test compound.
-
Equilibration: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the test compound concentration and fit the data using a non-linear regression model to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
The Functional Consequence: Modulation of Calcium Channel Trafficking and Current
Binding of Pregabalin to the α2δ subunit does not directly block the ion-conducting pore of the calcium channel.[3] Instead, it is thought to induce a conformational change in the α2δ subunit that disrupts the normal trafficking and cell surface expression of the VGCC complex at the presynaptic membrane. By impairing the delivery of functional calcium channels to the nerve terminal, Pregabalin effectively reduces the number of channels available to open in response to an action potential.[3] This leads to a decrease in the overall presynaptic calcium influx, a key step in neurotransmitter release.[5][6][16]
Caption: Pregabalin impairs the trafficking of VGCCs to the membrane.
The Downstream Effect: Attenuation of Neurotransmitter Release
The release of neurotransmitters from synaptic vesicles is a calcium-dependent process. The reduction in presynaptic calcium influx caused by Pregabalin leads directly to a decrease in the release of several key excitatory neurotransmitters, including glutamate, norepinephrine, substance P, and calcitonin gene-related peptide (CGRP).[3][4][5] It is this dampening of excessive neurotransmitter release in hyperexcited neurons that is believed to mediate the analgesic, anticonvulsant, and anxiolytic effects of Pregabalin.[1][6] For instance, in neuropathic pain states, the reduction of glutamate and substance P release in the spinal cord and brain can diminish the transmission of pain signals.[6]
Caption: Cascade from Pregabalin binding to reduced neurotransmission.
Experimental Protocol: In Vitro Neurotransmitter Release Assay
Objective: To measure the effect of Pregabalin on depolarization-evoked neurotransmitter release from cultured neurons.
Materials:
-
Primary neuronal cultures (e.g., rat hippocampal or cortical neurons).[17]
-
Fluorescent synaptic vesicle dye (e.g., FM4-64).[17]
-
High Potassium (High K⁺) buffer to induce depolarization.
-
Pregabalin solution.
-
Microscope with fluorescence imaging capabilities.
Methodology:
-
Culture: Plate and grow primary neurons on glass coverslips until mature synapses are formed.
-
Loading: Incubate the neurons with FM4-64 dye in the presence of High K⁺ buffer. This will cause depolarization, vesicle cycling, and uptake of the dye into synaptic vesicles.
-
Wash: Wash the cells thoroughly with normal buffer to remove extracellular dye, leaving only the dye trapped in vesicles.
-
Treatment: Incubate one set of coverslips with a therapeutically relevant concentration of Pregabalin and a control set with vehicle buffer.
-
Stimulation (Destaining): Stimulate the neurons again with High K⁺ buffer to evoke vesicle fusion and release of the dye.
-
Imaging: Acquire fluorescence images of the synaptic terminals before and during the stimulation period. The rate of fluorescence decrease is proportional to the rate of synaptic vesicle exocytosis (neurotransmitter release).
-
Analysis: Quantify the change in fluorescence intensity over time for both control and Pregabalin-treated groups. A slower rate of fluorescence loss in the Pregabalin group indicates a reduction in neurotransmitter release.[17]
Conclusion: A Unified Mechanism
The mechanism of action of (R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride (Pregabalin) is a well-defined cascade initiated by its specific and high-affinity binding to the α2δ-1 and α2δ-2 subunits of voltage-gated calcium channels. This interaction allosterically modulates the channel, leading to reduced trafficking to and expression at the presynaptic terminal. The functional consequence is a decrease in depolarization-induced calcium influx, which in turn attenuates the release of key excitatory neurotransmitters. This reduction in synaptic transmission at hyperexcited neurons forms the unified basis for Pregabalin's diverse therapeutic efficacy across neuropathic pain, epilepsy, and anxiety disorders. The validation of this mechanism through genetic models provides a robust and compelling framework for understanding its clinical effects and for the future development of related therapeutics.
References
- 1. Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Pregabalin - Wikipedia [en.wikipedia.org]
- 4. Pregabalin Patient Tips: 7 things you should know [drugs.com]
- 5. droracle.ai [droracle.ai]
- 6. What is the mechanism of Pregabalin? [synapse.patsnap.com]
- 7. Pharmacotherapy Update | Pregabalin (Lyrica®):Part I [clevelandclinicmeded.com]
- 8. Pregabalin is a potent and selective ligand for α(2)δ-1 and α(2)δ-2 calcium channel subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. pnas.org [pnas.org]
- 11. Pregabalin action at a model synapse: binding to presynaptic calcium channel alpha2-delta subunit reduces neurotransmission in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of the α2-δ-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pregabalin action at a model synapse: binding to presynaptic calcium channel alpha2-delta subunit reduces neurotransmission in mice. | Semantic Scholar [semanticscholar.org]
- 14. ClinPGx [clinpgx.org]
- 15. researchgate.net [researchgate.net]
- 16. Pregabalin modulation of neurotransmitter release is mediated by change in intrinsic activation/inactivation properties of ca(v)2.1 calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pregabalin reduces the release of synaptic vesicles from cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride: A Technical Guide on a Potential GABA Analogue for Neurological Research
Disclaimer: This document provides a technical overview of (R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride based on its structural characteristics and the established roles of similar compounds. As of the writing of this guide, there is a notable absence of specific published research on the detailed biological activity and mechanism of action of this particular molecule. Therefore, sections pertaining to its biological function are presented as a theoretical framework to guide future research.
Introduction
This compound is a chiral amino acid derivative that has emerged as a compound of interest in pharmaceutical research and development.[1] Structurally, it is a derivative of valine, an essential amino acid, and is categorized as a GABA analogue due to the presence of a γ-aminobutyric acid (GABA) backbone within its structure. GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in maintaining the balance between neuronal excitation and inhibition.[2][3][4][5] Deficiencies in the GABAergic system have been linked to a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.[2][3][4][5]
This guide provides a comprehensive overview of this compound, detailing its chemical properties, its potential as a GABA analogue, a hypothetical mechanism of action, and a roadmap for its experimental validation.
Chemical Properties and Synthesis
This compound is the hydrochloride salt of (R)-2-(aminomethyl)-3-methylbutanoic acid. The hydrochloride form enhances the compound's stability and solubility in aqueous solutions, making it suitable for a range of experimental applications.[1]
| Property | Value | Source |
| Chemical Formula | C6H14ClNO2 | [6] |
| Molecular Weight | 167.63 g/mol | [6] |
| CAS Number | 1276055-45-8 | [6] |
| Synonyms | (R)-2-(aMinoMethyl)-3-Methylbutanoic acid-HCl | [6] |
The synthesis of GABA analogues is a significant area of medicinal chemistry, aimed at developing compounds with improved pharmacokinetic and pharmacodynamic properties compared to native GABA, which does not efficiently cross the blood-brain barrier.[3][4][5][7] The synthesis of this compound would typically involve stereoselective methods to ensure the desired (R)-enantiomer is produced.
Hypothesized Mechanism of Action: A GABA Analogue Perspective
Given its structural similarity to GABA, it is hypothesized that this compound exerts its biological effects by modulating the GABAergic system. The primary targets of GABA in the CNS are the ionotropic GABA-A receptors and the metabotropic GABA-B receptors.
Potential Interaction with GABA Receptors
GABA-A receptors are ligand-gated ion channels that, upon activation, allow the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission. GABA-B receptors are G-protein coupled receptors that mediate slower and more prolonged inhibitory signals.
This compound could potentially act as:
-
A direct agonist or antagonist at GABA-A or GABA-B receptors.
-
A modulator of GABA receptor function , enhancing or inhibiting the binding of endogenous GABA.
-
An inhibitor of GABA reuptake or metabolism , thereby increasing the synaptic concentration of GABA.
The following diagram illustrates a hypothetical signaling pathway for the action of this compound as a GABA-A receptor agonist.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. A role of GABA analogues in the treatment of neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. researchgate.net [researchgate.net]
- 6. (R)-2-(aMinoMethyl)-3-Methylbutanoic acid-HCl | 1276055-45-8 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
Introduction: Situating a Novel GABA Analog in the Gabapentinoid Landscape
An In-depth Technical Guide to (R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride: A Predictive Analysis for Drug Discovery
The landscape of neuromodulatory therapeutics is continually evolving, with a significant focus on compounds that can precisely control aberrant neuronal excitability. Within this space, the gabapentinoids—a class of γ-amino acid analogs—have become cornerstone therapies for conditions such as neuropathic pain, epilepsy, and anxiety disorders.[1] Although structurally related to the inhibitory neurotransmitter γ-aminobutyric acid (GABA), their mechanism of action is distinct and does not involve direct interaction with GABA receptors.[2][3] Instead, they exert their effects through a high-affinity interaction with the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs).[4][5]
This guide focuses on a lesser-known but structurally significant member of this family: This compound (CAS: 1276055-45-8).[6] As a chiral β-amino acid derived from the amino acid valine, its specific stereochemistry and substitution pattern suggest a potentially potent and selective profile as a gabapentinoid. While direct, extensive literature on this specific molecule is sparse, its structural features provide a robust foundation for a predictive analysis of its synthesis, mechanism, and potential therapeutic applications.[7][8]
This document serves as a technical guide for researchers, scientists, and drug development professionals. By leveraging the well-established structure-activity relationships (SAR) of analogs like pregabalin and gabapentin, we will construct a comprehensive profile of this compound, outlining a clear path from chemical synthesis to preclinical evaluation.[9][10]
Section 1: Chemo-Structural Analysis and a Proposed Synthetic Strategy
A molecule's therapeutic potential is encoded in its structure. The specific arrangement of atoms in (R)-2-(Aminomethyl)-3-methylbutanoic acid dictates its physicochemical properties, its interaction with biological targets, and ultimately, its pharmacological effect.
Key Structural Features and Predicted Physicochemical Properties
The molecule is characterized by three critical features:
-
A β-Amino Acid Core: Unlike its parent amino acid, valine (an α-amino acid), the amine group is shifted to the β-carbon. This specific arrangement is crucial for its predicted activity at the α2δ-1 subunit rather than at amino acid transporters or metabolic enzymes.
-
An Isopropyl Side Chain: The 3-methylbutanoic acid structure is derived from valine, providing an isopropyl group that contributes to the molecule's lipophilicity and likely plays a key role in the binding affinity to its target. SAR studies of gabapentinoids have shown that the size and shape of this alkyl substituent are critical for potency.[9][11]
-
The (R)-Stereocenter: The chiral center at the C2 position is defined as the (R)-enantiomer. In pharmacology, stereochemistry is paramount, as biological targets are themselves chiral. The specific stereoisomer often determines the difference between a potent drug and an inactive or even toxic compound. For gabapentinoids, a specific stereochemistry is known to be essential for high-affinity binding to α2δ-1.[9]
The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it suitable for formulation and experimental use.[7]
| Property | Value / Prediction | Source |
| CAS Number | 1276055-45-8 | [6] |
| Molecular Formula | C6H14ClNO2 | [12] |
| Molecular Weight | 167.63 g/mol | [13] |
| Appearance | Predicted to be a white to off-white solid | General property of amino acid hydrochlorides |
| Solubility | Predicted to be high in aqueous solutions | [7] |
| Stereochemistry | (R)-enantiomer | [7] |
Proposed Enantioselective Synthesis
Experimental Protocol: Proposed Asymmetric Synthesis
-
Starting Material Selection: Begin with a suitable chiral precursor, such as an ester of (R)-3-methylbutanoic acid, or employ a chiral auxiliary-based approach. A common strategy involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester.[16]
-
Asymmetric Conjugate Addition:
-
React isovaleric acid (3-methylbutanoic acid) to form an α,β-unsaturated ester (e.g., ethyl 3-methylbut-2-enoate).
-
Employ a chiral catalyst, such as a copper-bisoxazoline complex, to facilitate the 1,4-conjugate addition of a protected amine source (e.g., benzylamine) to the unsaturated ester. The choice of catalyst ligand is critical to induce the desired (R)-stereochemistry at the C2 position.[16]
-
The reaction must be conducted under anhydrous conditions in an appropriate aprotic solvent (e.g., dichloromethane or toluene) at a controlled temperature (e.g., -78 °C to room temperature) to maximize enantioselectivity.
-
-
Deprotection:
-
Following the addition, the protecting groups on the nitrogen and the ester must be removed. The benzyl group can be removed via hydrogenolysis (H2 gas with a Palladium catalyst).
-
The ester can be hydrolyzed to the carboxylic acid under basic conditions (e.g., using lithium hydroxide) followed by careful acidification.
-
-
Salt Formation and Purification:
-
Dissolve the final β-amino acid product in a suitable solvent like diethyl ether or isopropanol.
-
Bubble dry HCl gas through the solution, or add a stoichiometric amount of HCl in a solvent, to precipitate the this compound salt.
-
The resulting solid can be purified by recrystallization to yield the final product with high chemical and enantiomeric purity.
-
-
Characterization: The final product must be thoroughly characterized using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Chiral High-Performance Liquid Chromatography (HPLC) to confirm its structure, purity, and enantiomeric excess.
Section 2: Predicted Biological Mechanism of Action
Based on its structural homology to pregabalin, the primary molecular target of (R)-2-(Aminomethyl)-3-methylbutanoic acid is predicted to be the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs).[10][11]
The α2δ-1 Subunit: The Central Target of Gabapentinoids
The α2δ-1 subunit is a transmembrane protein that is crucial for the proper trafficking and function of the pore-forming α1 subunit of VGCCs.[4] In pathological states, particularly neuropathic pain, the expression of the α2δ-1 subunit is significantly upregulated in primary sensory neurons of the dorsal root ganglia and in the spinal cord.[17][18] This upregulation leads to increased trafficking of calcium channels to presynaptic terminals, resulting in excessive release of excitatory neurotransmitters like glutamate and substance P, which drives central sensitization and pain hypersensitivity.[5]
Gabapentinoids physically bind to the α2δ-1 subunit, but they do not block the calcium channel pore directly. Instead, their binding is thought to induce a conformational change in the subunit, which initiates several downstream effects:
-
Inhibition of VGCC Trafficking: The primary mechanism is believed to be the disruption of the forward trafficking of the α2δ-1/calcium channel complex from the dorsal root ganglia to the presynaptic terminals in the spinal cord.[4] This reduces the number of functional calcium channels at the synapse, thereby decreasing calcium influx upon neuronal firing.
-
Modulation of Synaptic Protein Interactions: Recent evidence has shown that α2δ-1 can form a complex with N-methyl-D-aspartate (NMDA) receptors at the presynaptic terminal.[18][19] This interaction promotes the synaptic targeting and activity of NMDA receptors. Gabapentinoids, by binding to α2δ-1, can disrupt the formation or trafficking of this entire complex, leading to a reduction in both VGCC-mediated and NMDA receptor-mediated hyperexcitability.[17][19]
The net effect is a powerful reduction in the release of pain-signaling neurotransmitters, effectively dampening the hyperexcitability that characterizes neuropathic pain.
Caption: Predicted mechanism of action for (R)-2-(Aminomethyl)-3-methylbutanoic acid.
Section 3: A Framework for Preclinical Evaluation
To validate the predicted profile of this compound, a systematic preclinical evaluation is necessary. This section provides a logical workflow and detailed protocols for key in-vitro and in-vivo assays.
In-Vitro Target Engagement: Radioligand Binding Assay
The first crucial step is to confirm that the compound binds to the intended target, α2δ-1, and to determine its binding affinity (Ki). This is typically done using a competitive radioligand binding assay.[20][21]
Experimental Protocol: α2δ-1 Competitive Binding Assay
-
Membrane Preparation:
-
Prepare a membrane fraction from a tissue source rich in α2δ-1, such as porcine brain cortex or from a cell line recombinantly overexpressing the human α2δ-1 subunit.[10]
-
Homogenize the tissue/cells in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the final pellet in an assay buffer to a specific protein concentration (e.g., 50-120 µg protein per well).[20]
-
-
Assay Setup:
-
The assay is performed in a 96-well plate format.[22]
-
Total Binding Wells: Add membrane preparation, a known concentration of a radioligand (e.g., [3H]-gabapentin or [3H]-pregabalin), and assay buffer.
-
Non-Specific Binding Wells: Add membrane preparation, the radioligand, and a high concentration of an unlabeled competitor (e.g., 10 µM gabapentin) to saturate the specific binding sites.
-
Competition Wells: Add membrane preparation, the radioligand, and serial dilutions of the test compound, this compound.
-
-
Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30 °C) to allow the binding to reach equilibrium.[20]
-
Filtration and Counting:
-
Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filter, which traps the membranes with bound radioligand.[22]
-
Wash the filters multiple times with ice-cold buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.[22] A low Ki value indicates high binding affinity.
-
In-Vivo Efficacy: Neuropathic Pain Animal Model
Once target engagement is confirmed, the next step is to assess the compound's therapeutic efficacy in a relevant animal model. Models of peripheral nerve injury are standard for evaluating potential analgesics for neuropathic pain.[23][24][25]
Caption: A logical workflow for the preclinical evaluation of the compound.
Experimental Workflow: Spared Nerve Injury (SNI) Model
-
Model Induction:
-
Under anesthesia, the sciatic nerve and its three terminal branches (the tibial, common peroneal, and sural nerves) are exposed in the thigh of a rat.[26]
-
The tibial and common peroneal nerves are tightly ligated and transected, leaving the sural nerve intact.[23] This procedure results in the development of robust and long-lasting mechanical hypersensitivity (allodynia) in the paw region innervated by the intact sural nerve.[26]
-
-
Baseline Behavioral Testing:
-
Approximately 7-14 days after surgery, confirm the development of mechanical allodynia using von Frey filaments. These are calibrated filaments that apply a specific amount of force to the paw.
-
The paw withdrawal threshold (the force at which the animal withdraws its paw) will be significantly lower in the injured paw compared to the contralateral (uninjured) paw or pre-surgery baseline.
-
-
Compound Administration:
-
Administer this compound to the animals via an appropriate route (e.g., intraperitoneal injection or oral gavage). A vehicle control group (receiving only the solvent) must be included.
-
Test a range of doses to establish a dose-response relationship.
-
-
Post-Dose Behavioral Testing:
-
At specific time points after dosing (e.g., 30, 60, 120, and 240 minutes), re-measure the paw withdrawal threshold using the von Frey filaments.
-
A successful analgesic compound will significantly increase the paw withdrawal threshold in the injured paw, indicating a reduction in pain hypersensitivity.
-
-
Data Analysis: Compare the post-dose withdrawal thresholds between the compound-treated groups and the vehicle-treated group using appropriate statistical analysis (e.g., two-way ANOVA with a post-hoc test). The results will determine the compound's in-vivo efficacy and its duration of action.
Conclusion
This compound represents a compelling, albeit understudied, molecule within the therapeutically vital class of gabapentinoids. By applying established principles of medicinal chemistry and pharmacology, this guide has constructed a robust, predictive profile for the compound. Its specific stereochemistry and valine-derived side chain strongly suggest it is a potent and selective ligand for the α2δ-1 subunit of voltage-gated calcium channels. The predicted mechanism of action—inhibition of α2δ-1 trafficking and modulation of presynaptic neurotransmitter release—positions it as a promising candidate for the treatment of neuropathic pain and other disorders of neuronal hyperexcitability.
The true value of this analysis lies in its practical application. The detailed synthetic strategy, in-vitro binding protocol, and in-vivo efficacy workflow provide a clear, actionable roadmap for any research team aiming to investigate this compound. The causality behind each step—from the necessity of asymmetric synthesis to the choice of a specific animal model—is grounded in field-proven drug discovery principles. While this guide is predictive, it lays the essential groundwork for empirical validation. The experiments outlined herein are the necessary next steps to confirm the compound's binding affinity, demonstrate its therapeutic efficacy, and unlock its full potential as a novel neuromodulatory agent.
References
- 1. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Gabapentin - Wikipedia [en.wikipedia.org]
- 3. Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of the gabapentinoids and α 2 δ ‐1 calcium channel subunit in neuropathic pain - ProQuest [proquest.com]
- 5. Frontiers | Voltage-gated calcium channel subunit α2δ-1 in spinal dorsal horn neurons contributes to aberrant excitatory synaptic transmission and mechanical hypersensitivity after peripheral nerve injury [frontiersin.org]
- 6. (R)-2-(aMinoMethyl)-3-Methylbutanoic acid-HCl | 1276055-45-8 [chemicalbook.com]
- 7. chemimpex.com [chemimpex.com]
- 8. chemimpex.com [chemimpex.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Structure-activity relationships of pregabalin and analogues that target the alpha(2)-delta protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 2-(aminomethyl)-3-methylbutanoic acid hydrochloride – Ascendex Scientific, LLC [ascendexllc.com]
- 13. (R)-2-Amino-3,3-dimethylbutanoic acid hydrochloride | C6H14ClNO2 | CID 42609612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]
- 15. hilarispublisher.com [hilarispublisher.com]
- 16. Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | The Calcium Channel α2δ1 Subunit: Interactional Targets in Primary Sensory Neurons and Role in Neuropathic Pain [frontiersin.org]
- 18. The Calcium Channel α2δ1 Subunit: Interactional Targets in Primary Sensory Neurons and Role in Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The α2δ-1-NMDA Receptor Complex Is Critically Involved in Neuropathic Pain Development and Gabapentin Therapeutic Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. scite.ai [scite.ai]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Animal Models of Neuropathic Pain Due to Nerve Injury | Springer Nature Experiments [experiments.springernature.com]
- 24. Animal models of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. An animal model of neuropathic pain: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. An overview of animal models for neuropathic pain (Chapter 4) - Neuropathic Pain [cambridge.org]
A Comprehensive Technical Guide on the Discovery, Development, and Mechanism of Action of Pregabalin
Executive Summary: This guide provides an in-depth exploration of (S)-3-(Aminomethyl)-5-methylhexanoic acid, widely known as pregabalin. Initially synthesized as part of a research program targeting γ-aminobutyric acid (GABA) metabolism, its unique mechanism of action as a high-affinity ligand for the α2δ-1 subunit of voltage-gated calcium channels set it on a distinct path. This document traces its journey from an academic laboratory at Northwestern University to its development by Parke-Davis and Pfizer, culminating in its approval as a blockbuster medication for neuropathic pain, epilepsy, and other conditions. We will dissect its novel mechanism, pharmacological profile, and the pivotal milestones in its clinical development, offering a technical resource for researchers, scientists, and drug development professionals.
Introduction and Nomenclature
Pregabalin is a structural analog of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) and is classified as a gabapentinoid.[1] It is a cornerstone therapy for several neurological and psychiatric disorders, including neuropathic pain, postherpetic neuralgia, fibromyalgia, and as an adjunctive treatment for partial-onset seizures.[1][2][3]
It is critical to clarify that the pharmacologically active molecule is the (S)-enantiomer, with the systematic IUPAC name (S)-3-(aminomethyl)-5-methylhexanoic acid . The compound specified in the topic, (R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride, represents a different chemical entity. This guide will focus exclusively on the clinically and commercially relevant (S)-enantiomer, pregabalin. While its hydrochloride salt form is used in research and synthesis, the final drug product is typically the free zwitterionic form.
The Genesis of a Neuromodulator: Discovery and Early Development
The story of pregabalin begins not with a direct search for a pain or epilepsy drug, but with fundamental neuroscience research.
From Enzyme Inhibitor to Anticonvulsant: In the late 1980s and early 1990s, a research program at Northwestern University, led by Dr. Richard Bruce Silverman, was focused on designing inhibitors for the enzyme GABA aminotransferase (GABA-AT).[4] The goal was to increase synaptic concentrations of GABA, the brain's primary inhibitory neurotransmitter, as a therapeutic strategy for epilepsy. A series of GABA analogs were synthesized to probe the enzyme's active site.[4]
During this research, a visiting fellow, Ryszard Andruszkiewicz, synthesized a series of novel molecules, including a racemic mixture of 3-(aminomethyl)-5-methylhexanoic acid.[1] While these compounds were not potent GABA-AT inhibitors, they were found to activate L-glutamic acid decarboxylase (GAD), the enzyme that synthesizes GABA.[4] More importantly, subsequent screening revealed that the compound possessed potent anticonvulsant activity in animal models.[4] Further investigation isolated this activity to the (S)-enantiomer, which was named pregabalin.[4]
From Academia to Industry: The promising preclinical data, largely supported by public funding from the National Institutes of Health (NIH), led to the licensing of the compound to the pharmaceutical company Parke-Davis in 1990.[5][6] Parke-Davis, later acquired by Warner-Lambert and subsequently by Pfizer in 2000, initiated the extensive development program required to bring the drug to market.[5] This transition marked the beginning of a decade-long journey of preclinical and clinical development to characterize its safety, efficacy, and unique mechanism of action.[4][5]
Unraveling the Mechanism of Action
Despite being a GABA analog, pregabalin's therapeutic effects are not mediated through direct action on GABA receptors.[1] This crucial finding distinguished it from benzodiazepines and other GABAergic drugs. The true mechanism was discovered to be more subtle and specific.
Pregabalin exerts its effects by binding with high affinity to the alpha-2-delta (α2δ-1) protein , an auxiliary subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[7][8][9] This binding is the cornerstone of its anticonvulsant, analgesic, and anxiolytic properties.[8]
The binding of pregabalin to the α2δ-1 subunit modulates calcium channel function, reducing the influx of calcium into presynaptic nerve terminals.[7][10] This reduction in intracellular calcium, in turn, decreases the release of several excitatory neurotransmitters, including glutamate, norepinephrine, substance P, and calcitonin gene-related peptide (CGRP).[1][7] By dampening the release of these neurotransmitters, pregabalin reduces neuronal hyperexcitability, which is a key pathological feature of epilepsy and neuropathic pain states.[8]
Caption: Pregabalin binds to the α2δ-1 subunit of VGCCs, inhibiting calcium influx and reducing excitatory neurotransmitter release.
Pharmacological and Physicochemical Profile
Pregabalin exhibits a favorable pharmacokinetic profile, characterized by high bioavailability and minimal metabolism, making it a predictable agent in clinical practice.
Table 1: Key Pharmacokinetic Parameters of Pregabalin
| Parameter | Value | Source(s) |
|---|---|---|
| Oral Bioavailability | ≥ 90% (dose-independent) | [9][11] |
| Time to Peak Plasma Conc. (Tmax) | ~1 hour (fasted state) | [9][11] |
| Plasma Protein Binding | 0% | [9] |
| Metabolism | Negligible (<2%) | [7][9] |
| Elimination Half-life (t½) | ~6.3 hours | [9] |
| Route of Elimination | Primarily renal excretion as unchanged drug |[9] |
Table 2: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₈H₁₇NO₂ (as free base) | [11] |
| Molecular Weight | 159.23 g/mol (as free base) | [11] |
| BCS Classification | Class 1 (High Solubility, High Permeability) |[11] |
From Bench to Bedside: Clinical Development and Approval
The full clinical development of pregabalin began in the late 1990s, with large-scale programs running concurrently for neuropathic pain, epilepsy, and generalized anxiety disorder.[4] This broad investigation was unusual and underscored the confidence in its unique mechanism of action across seemingly disparate conditions.[4]
The program involved over 8,900 patients in controlled trials, establishing a robust safety and efficacy profile.[9] The most commonly reported adverse effects were dizziness and somnolence, which were typically mild to moderate in intensity.[9]
Table 3: Timeline of Major Regulatory Approvals
| Year | Regulatory Agency | Approved Indication(s) | Source(s) |
|---|---|---|---|
| 2004 | European Union (EMA) | Peripheral neuropathic pain, Adjunctive therapy for partial seizures | [1][4] |
| Dec 2004 | U.S. FDA | Neuropathic pain (diabetic peripheral neuropathy, postherpetic neuralgia) | [1][2][12][13] |
| 2005 | U.S. FDA | Adjunctive therapy for partial onset seizures | [12] |
| 2007 | U.S. FDA | Fibromyalgia | [1][5] |
| 2012 | U.S. FDA | Neuropathic pain associated with spinal cord injury | [2] |
| 2017 | U.S. FDA | Extended-Release (Lyrica CR) for certain neuropathic pain indications |[1] |
Conceptual Experimental Protocols
The synthesis and analysis of a chiral molecule like pregabalin require precise control over stereochemistry and rigorous analytical validation.
6.1 Conceptual Asymmetric Synthesis of (S)-Pregabalin This protocol describes a conceptual pathway. Actual manufacturing processes are proprietary but are based on similar chemical principles.
-
Step 1: Michael Addition: A malonic ester derivative is reacted with 4-methyl-1-pentene in a conjugate addition reaction to form the carbon backbone. A chiral catalyst is employed to ensure the creation of the desired (S)-stereocenter.
-
Step 2: Decarboxylation: The resulting diester is selectively hydrolyzed and decarboxylated under controlled conditions to yield a chiral carboxylic acid intermediate.
-
Step 3: Hofmann Rearrangement: The carboxylic acid is converted to an amide, which then undergoes a Hofmann rearrangement. This reaction converts the amide to a primary amine with the loss of one carbon atom, forming the aminomethyl group.
-
Step 4: Purification: The final (S)-pregabalin free base is purified through crystallization to achieve high chemical and enantiomeric purity.
-
Step 5: Salt Formation (Optional): For use as a chemical standard, the purified free base can be dissolved in a suitable solvent and treated with hydrochloric acid to precipitate (S)-3-(Aminomethyl)-5-methylhexanoic acid hydrochloride.
6.2 Chiral Purity Analysis using High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Accurately weigh and dissolve the pregabalin sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
HPLC System & Conditions:
-
Chromatograph: A standard HPLC system with a UV or Mass Spectrometric detector.
-
Column: A chiral stationary phase (CSP) column, such as one based on a cyclodextrin or crown ether derivative, is essential to separate the (S) and (R) enantiomers.
-
Mobile Phase: An isocratic mixture of solvents, such as a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol), optimized for resolution.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV detection at a low wavelength (~210 nm) due to the lack of a strong chromophore, or universal detection with a mass spectrometer.
-
-
Data Analysis:
-
Inject a racemic standard to confirm the retention times of both the (S) and (R) enantiomers.
-
Inject the test sample.
-
Integrate the peak areas for both enantiomers. The enantiomeric excess (% ee) is calculated as: [((Area of S-enantiomer) - (Area of R-enantiomer)) / ((Area of S-enantiomer) + (Area of R-enantiomer))] * 100. A result of >99.5% ee is typical for pharmaceutical-grade material.
-
Caption: A high-level workflow illustrating the key stages from synthesis to final quality control analysis of pregabalin.
Conclusion
The development of pregabalin is a testament to the synergy between publicly funded academic research and the robust drug development capabilities of the pharmaceutical industry. Its journey from a compound designed for one purpose to a highly effective therapeutic for another highlights the importance of serendipity and rigorous scientific investigation in drug discovery. By targeting the α2δ-1 subunit of calcium channels, pregabalin introduced a novel mechanistic approach for managing conditions of neuronal hyperexcitability. Its well-defined pharmacological profile and proven clinical efficacy have solidified its role as a critical tool in the treatment of challenging neurological and pain disorders.
References
- 1. Pregabalin - Wikipedia [en.wikipedia.org]
- 2. drugs.com [drugs.com]
- 3. drugs.com [drugs.com]
- 4. books.rsc.org [books.rsc.org]
- 5. neurology.org [neurology.org]
- 6. Discovery and Development of Pregabalin (Lyrica): The Role of Public Funding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. What is the mechanism of Pregabalin? [synapse.patsnap.com]
- 11. dovepress.com [dovepress.com]
- 12. droracle.ai [droracle.ai]
- 13. Drug Approval Package: Lyrica (Pregabalin) NDA #021446 [accessdata.fda.gov]
An In-depth Technical Guide to the Physicochemical Properties of (R)-2-(Aminomethyl)-3-methylbutanoic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
(R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride, a chiral β-amino acid derivative, is a critical building block in contemporary pharmaceutical research and development. Its unique structural attributes make it a valuable component in the synthesis of bioactive molecules, particularly in the development of peptidomimetics and drugs targeting neurological pathways.[1] This guide provides a comprehensive overview of its core physicochemical properties, offering insights into its behavior in various experimental and formulation settings. Understanding these characteristics is paramount for its effective application in drug design, synthesis, and analytical methodology.
Chemical Identity and Structural Elucidation
This compound, also known as (R)-β²-homovaline hydrochloride, possesses a distinct molecular architecture that dictates its chemical behavior.
| Identifier | Value | Source |
| Chemical Name | This compound | IUPAC |
| Synonyms | (R)-β²-Homovaline hydrochloride | Sigma-Aldrich[2] |
| CAS Number | 1276055-45-8 | ChemicalBook[3] |
| Molecular Formula | C₆H₁₄ClNO₂ | PubChem[4] |
| Molecular Weight | 167.63 g/mol | PubChem[4] |
| SMILES | CC(C)--INVALID-LINK--C(=O)O.Cl | Sigma-Aldrich[2] |
| InChI Key | VTSGJSAOJMRTGB-JEDNCBNOSA-N | Sigma-Aldrich[2] |
The structure features a chiral center at the C2 carbon, conferring specific stereochemical properties that are crucial for its biological activity. The presence of both a primary amine and a carboxylic acid functional group classifies it as a zwitterionic compound under certain pH conditions. The hydrochloride salt form enhances its stability and aqueous solubility.
Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of a compound is the bedrock of its successful application in research and formulation.
Physical State and Appearance
This compound is a white to off-white solid at room temperature. This crystalline nature is typical for amino acid hydrochlorides.
Melting Point
Solubility
The hydrochloride salt form of this amino acid imparts high solubility in aqueous media. General statements from suppliers indicate its suitability for both oral and injectable dosage forms due to its good solubility and stability.[1] While quantitative solubility data in various solvents is limited in public literature, β-amino acids, in general, are highly soluble in water and polar organic solvents.[5] The solubility of amino acids is known to be influenced by the pH of the solvent system. In aqueous solutions, varying the pH can lead to the formation of either the cationic or anionic species, which generally exhibit higher solubility than the zwitterionic form at the isoelectric point.
Acidity and Basicity (pKa)
The pKa values of the ionizable groups are critical for predicting the charge state of the molecule at a given pH, which in turn influences its solubility, binding interactions, and chromatographic behavior. For amino acids, there are typically at least two pKa values: one for the carboxylic acid group (pKa₁) and one for the amino group (pKa₂).
Optical Activity
As a chiral molecule, this compound rotates plane-polarized light. The specific rotation is a key parameter for confirming the enantiomeric purity of the compound.
| Parameter | Value | Conditions | Source |
| Specific Rotation [α]D | +12.0 ± 1.0° | c = 1 in DMF | Sigma-Aldrich[2] |
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural confirmation and purity assessment of chemical compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. While experimentally obtained spectra for this specific compound are not publicly available, predicted chemical shifts can be inferred from its structure.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the isopropyl group (two doublets for the methyl groups and a multiplet for the methine proton), the protons on the chiral center and the aminomethyl group (multiplets), and a broad signal for the amine and carboxylic acid protons (which may exchange with deuterium in D₂O).
-
¹³C NMR: The carbon NMR spectrum would display signals corresponding to the carbonyl carbon, the chiral carbon, the aminomethyl carbon, and the carbons of the isopropyl group.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the presence of key functional groups. The IR spectrum of this compound is expected to exhibit characteristic absorption bands:
-
~3400-2400 cm⁻¹ (broad): O-H stretch of the carboxylic acid and N-H stretch of the ammonium group.
-
~1730-1700 cm⁻¹: C=O stretch of the carboxylic acid.
-
~1600-1450 cm⁻¹: N-H bending vibrations.
Analytical Methodologies: High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the analysis of amino acids, particularly for determining purity and enantiomeric excess. For chiral molecules like (R)-2-(Aminomethyl)-3-methylbutanoic acid, chiral HPLC methods are essential.
Chiral HPLC for Enantiomeric Purity
The separation of enantiomers can be achieved through either direct or indirect methods.
-
Direct Methods: These employ a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
-
Indirect Methods: This approach involves derivatizing the amino acid with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.
Representative Experimental Protocol for Chiral HPLC Analysis (Indirect Method)
This protocol is a representative example based on established methods for β-amino acid analysis and should be optimized for specific instrumentation and requirements.
Objective: To determine the enantiomeric purity of this compound.
Principle: The amino acid enantiomers are derivatized with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) to form diastereomers that can be separated by reversed-phase HPLC.
Materials:
-
This compound standard and sample
-
Marfey's reagent (FDAA)
-
Acetone
-
1 M Sodium bicarbonate
-
2 M Hydrochloric acid
-
HPLC grade acetonitrile and water
-
Trifluoroacetic acid (TFA)
Procedure:
-
Sample Preparation:
-
Dissolve an accurately weighed amount of the amino acid sample in 1 M sodium bicarbonate.
-
Add a solution of FDAA in acetone.
-
Incubate the mixture at 40°C for 1 hour.
-
Cool the reaction mixture and neutralize with 2 M HCl.
-
Dilute the sample with the mobile phase for HPLC analysis.
-
-
HPLC Conditions:
-
Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 10% to 60% B over 30 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 340 nm.
-
-
Data Analysis:
-
The two diastereomers will elute at different retention times.
-
Calculate the enantiomeric excess (% ee) using the peak areas of the two diastereomers.
-
Applications in Research and Development
This compound is a versatile building block with significant applications in several areas of scientific research:
-
Pharmaceutical Development: It serves as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[1]
-
Peptide Synthesis: Its incorporation into peptides can enhance their stability and bioactivity.
-
Biochemical Research: It is utilized in studies of protein synthesis and metabolic pathways.[1]
Conclusion
The physicochemical properties of this compound underscore its utility as a valuable chiral building block in drug discovery and development. Its stability, solubility, and defined stereochemistry make it an attractive component for the synthesis of complex and biologically active molecules. A thorough understanding and application of the analytical methodologies outlined in this guide are essential for ensuring the quality and efficacy of the resulting therapeutic candidates. Further experimental investigation into its specific solubility profile and pKa values would be beneficial for more precise formulation and process development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Validation of a reversed-phase HPLC method for quantitative amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (R)-2-(aMinoMethyl)-3-Methylbutanoic acid-HCl | 1276055-45-8 [chemicalbook.com]
- 4. (R)-2-Amino-3,3-dimethylbutanoic acid hydrochloride | C6H14ClNO2 | CID 42609612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. Amino Acids: pKa & pI Explained - Creative Peptides [creative-peptides.com]
An In-Depth Technical Guide to the Solubility of (R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride
This guide provides a comprehensive technical overview of the solubility of (R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride (also known as (R)-β²-Homovaline hydrochloride), a chiral amino acid derivative of interest in pharmaceutical research and development.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering insights into the compound's physicochemical properties, solubility in various solvents, and detailed methodologies for its experimental determination.
Introduction: The Significance of Solubility in Drug Development
This compound is a versatile building block in the synthesis of bioactive molecules, particularly in the development of peptide-based therapeutics.[1][2] Its stability and solubility are considered valuable attributes for formulation in both oral and injectable dosage forms.[1][2] Understanding the solubility of a drug candidate is paramount in the early stages of drug discovery and development. Poor solubility can lead to a cascade of challenges, including low bioavailability, unpredictable in vitro results, and difficulties in formulation, ultimately increasing development costs and timelines.
This guide delves into the critical aspects of the solubility of this compound, providing a foundational understanding for its effective utilization in research and formulation.
Physicochemical Properties Influencing Solubility
The solubility of a compound is intrinsically linked to its physicochemical properties. For this compound, the following parameters are key determinants of its behavior in different solvent systems.
| Property | Predicted Value | Description |
| pKa (acidic) | ~3.5 - 4.5 | The carboxylic acid group is expected to have a pKa in this range, typical for amino acids. At pH values above this, the carboxylic acid will be deprotonated (COO⁻). |
| pKa (basic) | ~9.5 - 10.5 | The primary amine group is expected to have a pKa in this range. At pH values below this, the amine will be protonated (NH₃⁺). |
| logP | -1.5 to -2.5 | The predicted octanol-water partition coefficient suggests the compound is highly hydrophilic, indicating a preference for aqueous environments over lipid-like environments. |
| Molecular Weight | 167.63 g/mol [3] | The molecular weight influences the diffusion rate and crystal lattice energy. |
| Structure | (R)-enantiomer | The specific stereochemistry can influence crystal packing and, consequently, the energy required to dissolve the solid. |
Note: The pKa and logP values are predicted based on the structure of (R)-2-(Aminomethyl)-3-methylbutanoic acid using computational models such as those available in MarvinSketch and ACD/Labs Percepta.[4][5][6][7][8][9][10] Experimental determination is recommended for definitive values.
The presence of both a carboxylic acid and a primary amine, combined with the hydrochloride salt form, renders the molecule highly polar and capable of forming multiple hydrogen bonds. This structure strongly suggests a high affinity for polar solvents, particularly water.
Solubility Profile: A Solvent-by-Solvent Analysis
While specific quantitative experimental data for this compound is not widely published, its structural characteristics as a polar, low molecular weight amino acid hydrochloride allow for a qualitative and semi-quantitative assessment of its expected solubility in common laboratory solvents.
| Solvent | Polarity Index | Expected Solubility | Rationale |
| Water | 10.2 | Very High | As a polar, ionic compound with multiple hydrogen bond donors and acceptors, it is expected to be highly soluble in water. The hydrochloride salt form further enhances aqueous solubility. |
| Methanol | 5.1 | High | Methanol is a polar protic solvent capable of hydrogen bonding, making it a good solvent for polar amino acid salts. |
| Ethanol | 4.3 | Moderate to High | While still a polar protic solvent, the increased hydrocarbon character of ethanol compared to methanol may slightly reduce solubility. |
| Isopropanol | 3.9 | Moderate | The bulkier isopropyl group and lower polarity compared to methanol and ethanol are likely to result in lower solubility. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | High | DMSO is a highly polar aprotic solvent that is an excellent solvent for a wide range of organic compounds, including salts. |
| Dimethylformamide (DMF) | 6.4 | High | Similar to DMSO, DMF is a polar aprotic solvent that should effectively solvate the compound. |
| Acetonitrile | 5.8 | Low to Moderate | Acetonitrile is a polar aprotic solvent but is generally less effective at dissolving salts compared to DMSO and DMF. |
| Acetone | 5.1 | Low | Acetone has a moderate polarity but is aprotic and a weaker hydrogen bond acceptor, leading to expected low solubility. |
| Tetrahydrofuran (THF) | 4.0 | Very Low | THF has a relatively low polarity and is aprotic, making it a poor solvent for polar salts. |
| Dichloromethane (DCM) | 3.1 | Very Low | As a non-polar aprotic solvent, DCM is not expected to dissolve significant amounts of the hydrochloride salt. |
| Hexane/Heptane | 0.1 | Insoluble | These are non-polar hydrocarbon solvents and will not dissolve the polar, ionic compound. |
Experimental Determination of Solubility: Protocols and Methodologies
To obtain precise and reliable solubility data, experimental determination is essential. The two most common methods for assessing the solubility of pharmaceutical compounds are the thermodynamic (equilibrium) solubility and kinetic solubility assays.
Thermodynamic Solubility Determination (Shake-Flask Method)
Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent. The shake-flask method is the gold standard for this determination.[1][11][12][13]
-
Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated supernatant from the excess solid by centrifugation and/or filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately dilute the saturated supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
Caption: Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility Determination
Kinetic solubility is often measured in early drug discovery as a higher-throughput alternative. It measures the concentration at which a compound, dissolved in a stock solvent (typically DMSO), precipitates when added to an aqueous buffer. This method is generally faster but may overestimate the true thermodynamic solubility.
-
Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution with the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Incubate the plate for a defined period (e.g., 1-2 hours) at a constant temperature.
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer or by assessing light scattering with a plate reader. The concentration at which precipitation is first observed is the kinetic solubility.
Caption: Workflow for Kinetic Solubility Determination.
Analytical Method for Quantification: HPLC-UV
A robust and validated analytical method is critical for accurate solubility determination. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a suitable technique for quantifying this compound. As the compound lacks a strong chromophore, direct UV detection at low wavelengths (e.g., 200-210 nm) is a viable approach, though it may be susceptible to interference. An alternative is pre-column derivatization to introduce a UV-active moiety. However, a method without derivatization is often preferred for simplicity.[14]
Proposed HPLC-UV Method without Derivatization
-
Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended for retaining this polar compound. Alternatively, a C18 column with a highly aqueous mobile phase and an ion-pairing agent can be used.
-
Mobile Phase: An isocratic mobile phase consisting of a buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 2.5-3.0 with phosphoric acid) and acetonitrile (e.g., 70:30 v/v) is a good starting point for a HILIC separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 205 nm.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
Method Validation
The chosen analytical method must be validated according to ICH guidelines to ensure its reliability. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[15]
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The solubility of this compound is a critical parameter for its successful application in pharmaceutical research and development. Its highly polar and ionic nature, as indicated by its structure and predicted physicochemical properties, suggests excellent solubility in aqueous and polar protic solvents. For a comprehensive understanding, this guide has outlined the theoretical basis of its solubility and provided detailed, field-proven protocols for its experimental determination using both thermodynamic and kinetic methods. The establishment of a validated HPLC-UV method is paramount for accurate quantification in these solubility studies. By leveraging the information and methodologies presented herein, researchers can confidently assess the solubility of this compound, enabling informed decisions in formulation and development pathways.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. docs.chemaxon.com [docs.chemaxon.com]
- 5. acdlabs.com [acdlabs.com]
- 6. acdlabs.com [acdlabs.com]
- 7. m.youtube.com [m.youtube.com]
- 8. docs.chemaxon.com [docs.chemaxon.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. enamine.net [enamine.net]
- 12. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of (R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride: A Technical Guide to Putative Molecular Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride, a chiral β-amino acid and analog of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), represents a compelling area of investigation for novel therapeutic agents targeting neurological disorders. While its precise molecular interactions are not extensively documented in publicly available research, a comprehensive analysis of its structural analogs, particularly the gabapentinoids pregabalin and gabapentin, provides a robust framework for identifying its most probable therapeutic targets. This guide synthesizes the current understanding of related compounds to illuminate the potential mechanisms of action of this compound, focusing on its likely interaction with the α2δ subunit of voltage-gated calcium channels. We present a detailed exploration of this target, the critical role of stereochemistry, and a roadmap for experimental validation.
Introduction: The GABA Analog Landscape and the Emergence of a Novel Candidate
The GABAergic system, the primary inhibitory network in the central nervous system (CNS), is a cornerstone of neuronal homeostasis. Dysregulation of this system is implicated in a spectrum of neurological and psychiatric conditions, including epilepsy, neuropathic pain, and anxiety disorders.[1][2] Consequently, GABA analogs have been a fertile ground for drug discovery, yielding therapies that modulate neuronal excitability.[3]
This compound, also known as (R)-β²-homovaline hydrochloride, belongs to this class of compounds.[4][5] Its structural similarity to GABA suggests a potential role in modulating inhibitory neurotransmission. However, unlike direct GABA receptor agonists, many clinically successful GABA analogs exert their effects through indirect mechanisms. This guide posits that the primary therapeutic target of this compound is not the GABA receptors themselves, but rather a key regulator of neurotransmission: the α2δ subunit of voltage-gated calcium channels.
The Prime Suspect: α2δ Subunit of Voltage-Gated Calcium Channels
The α2δ protein is an auxiliary subunit of voltage-gated calcium channels (VGCCs) and has emerged as a critical therapeutic target for a class of drugs known as gabapentinoids.[6][7] Gabapentin and pregabalin, both β-amino acid GABA analogs, exert their therapeutic effects by binding with high affinity to the α2δ-1 and α2δ-2 subunits.[8][9][10]
Mechanism of Action of Gabapentinoids at α2δ
Binding of gabapentinoids to the α2δ subunit does not directly block calcium ion flux. Instead, it modulates the function of the channel in a more nuanced manner. The primary mechanism is thought to involve the disruption of the trafficking of VGCCs to the presynaptic terminal.[1] By binding to the α2δ subunit, these drugs are believed to reduce the cell-surface expression of the entire calcium channel complex.[1][6] This leads to a decrease in the influx of calcium into the presynaptic neuron upon an action potential, which in turn reduces the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[11][12][13] This reduction in neurotransmitter release is the underlying basis for their analgesic, anticonvulsant, and anxiolytic properties.
Proposed Signaling Pathway
Caption: Proposed mechanism of action via α2δ subunit modulation.
The Critical Role of Stereochemistry
A pivotal aspect of the interaction with the α2δ subunit is its stereoselectivity. For pregabalin, the therapeutic activity resides exclusively in the (S)-enantiomer.[2] This high degree of stereospecificity strongly suggests a well-defined binding pocket on the α2δ protein that accommodates the specific three-dimensional arrangement of the (S)-isomer.
This presents a critical question for the therapeutic potential of this compound. If the binding pocket on the α2δ subunit is exquisitely selective for the (S)-configuration, then the (R)-enantiomer may exhibit significantly lower affinity and, consequently, reduced or no therapeutic efficacy through this mechanism. However, it is also plausible that the different substitution pattern on the butanoic acid chain could alter the binding mode, potentially allowing for the (R)-enantiomer to interact with the target.
Alternative and Secondary Putative Targets
While the α2δ subunit of VGCCs is the most probable primary target, other components of the GABAergic system warrant consideration as potential secondary or alternative targets.
GABA Transporters (GATs)
GABA transporters are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its inhibitory signal. Inhibition of GATs leads to an increased concentration and prolonged action of GABA in the synapse. Several β-amino acids have been investigated as GAT inhibitors. It is conceivable that this compound could exhibit inhibitory activity at one or more of the GAT subtypes (GAT-1, GAT-2, GAT-3, and BGT-1).
GABA Transaminase (GABA-T)
GABA-T is the primary enzyme responsible for the catabolism of GABA. Inhibition of GABA-T leads to an increase in the intracellular concentration of GABA, which can then be released into the synapse. While some GABA analogs are known to inhibit GABA-T, this is a less common mechanism for the β-amino acid subclass.
Experimental Roadmap for Target Validation
To definitively identify the therapeutic targets of this compound, a systematic experimental approach is required.
Binding Assays
The initial and most critical step is to determine the binding affinity of the compound for its putative targets.
Table 1: Recommended Binding Assays
| Target | Assay Type | Key Parameters to Determine |
| α2δ-1 and α2δ-2 Subunits | Radioligand Binding Assay | Ki (inhibition constant) |
| GABA Transporters (GAT-1, 2, 3, BGT-1) | [³H]GABA Uptake Assay | IC₅₀ (half maximal inhibitory concentration) |
| GABA Transaminase (GABA-T) | Enzyme Activity Assay | IC₅₀ |
| GABA-A and GABA-B Receptors | Radioligand Binding Assay | Ki |
Experimental Protocol: Radioligand Binding Assay for α2δ Subunits
-
Preparation of Membranes: Prepare cell membranes from a stable cell line overexpressing human α2δ-1 or α2δ-2 subunits.
-
Radioligand: Use a high-affinity radioligand for the α2δ subunit, such as [³H]-gabapentin or [³H]-pregabalin.
-
Competition Assay: Incubate the membranes with a fixed concentration of the radioligand and increasing concentrations of this compound.
-
Separation: Separate bound from free radioligand by rapid filtration.
-
Quantification: Measure the amount of bound radioactivity using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC₅₀, which can then be converted to a Ki value.
Functional Assays
Following the identification of binding, functional assays are essential to characterize the pharmacological effect of the compound on its target.
Table 2: Recommended Functional Assays
| Target | Assay Type | Endpoint Measurement |
| α2δ Subunit of VGCCs | Whole-cell Patch-clamp Electrophysiology | Reduction of voltage-gated calcium currents |
| GABA Transporters | Electrophysiological recording or [³H]GABA uptake | Inhibition of GABA-induced currents or GABA uptake |
| GABA Transaminase | HPLC-based measurement of GABA levels | Increase in intracellular GABA concentration |
| GABA-A and GABA-B Receptors | Two-electrode voltage clamp or patch-clamp | Agonist, antagonist, or modulatory activity |
Experimental Workflow: Investigating Functional Effects on VGCCs
Caption: Workflow for assessing the functional impact on VGCCs.
Conclusion and Future Directions
Based on the compelling evidence from structurally related, clinically successful drugs, the α2δ subunit of voltage-gated calcium channels stands out as the most promising therapeutic target for this compound. The key determinant of its therapeutic potential will be its stereospecific interaction with this target. Should the (R)-enantiomer demonstrate significant binding and functional modulation of the α2δ subunit, it would represent a novel chemical entity with the potential for development as an analgesic, anticonvulsant, or anxiolytic agent.
Future research should prioritize the elucidation of the stereochemical requirements for binding to the α2δ subunit. Furthermore, preclinical studies in relevant animal models of neuropathic pain, epilepsy, and anxiety will be crucial to translate in vitro findings into potential therapeutic applications. The exploration of its effects on GABA transporters remains a valuable secondary avenue of investigation. Through the systematic approach outlined in this guide, the therapeutic promise of this compound can be rigorously evaluated, potentially adding a new tool to the armamentarium for treating debilitating neurological disorders.
References
- 1. Pharmacological disruption of calcium channel trafficking by the α2δ ligand gabapentin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Gabapentin - Wikipedia [en.wikipedia.org]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Pregabalin is a potent and selective ligand for α(2)δ-1 and α(2)δ-2 calcium channel subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Calcium channel alpha2-delta type 1 subunit is the major binding protein for pregabalin in neocortex, hippocampus, amygdala, and spinal cord: an ex vivo autoradiographic study in alpha2-delta type 1 genetically modified mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pregabalin - Wikipedia [en.wikipedia.org]
- 12. droracle.ai [droracle.ai]
- 13. What is the mechanism of Pregabalin? [synapse.patsnap.com]
An In-Depth Technical Guide to In Silico Docking Studies of (R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride
Abstract
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1][2] This guide provides a comprehensive, in-depth protocol for conducting in silico docking studies on (R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride. While this specific compound is a building block for peptide-based therapeutics, its structural similarity to known neuromodulatory agents suggests a potential interaction with neurological targets.[3] We will use the α2δ-1 subunit of voltage-gated calcium channels (VGCCs), a validated target for neuropathic pain, as a case study for this guide.[4][5] This document is intended for researchers, scientists, and drug development professionals, offering a narrative that blends technical protocols with the scientific rationale behind each step, ensuring a robust and reproducible workflow.
Preamble: The Scientific Premise
This compound is a chiral amino acid derivative used in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[3] Its structure bears resemblance to gabapentinoids like gabapentin and pregabalin, which are known to exert their therapeutic effects by binding to the α2δ-1 subunit of VGCCs.[4][6] These channels are critical in modulating neuronal excitability and pain signal transmission.[5][7] Therefore, a logical and scientifically grounded hypothesis is that this compound may also interact with this target. This guide will walk through the process of computationally testing this hypothesis.
Section 1: Pre-Docking Preparation: The Foundation of Reliability
The accuracy of any docking study is fundamentally dependent on the meticulous preparation of both the protein (receptor) and the small molecule (ligand).[8][9] This phase aims to create a computationally tractable model that accurately reflects physiological conditions.
Receptor Preparation
The goal of receptor preparation is to convert a static crystal structure from the Protein Data Bank (PDB) into a chemically correct and computationally ready format.
Experimental Protocol: Receptor Preparation
-
Structure Acquisition: Download the crystal structure of the target protein. For this study, we will use the human α2δ-1 subunit. A suitable structure is PDB ID: 8IF3 , which is co-crystallized with the gabapentinoid mirogabalin.[6] This provides a validated binding pocket.
-
Initial Cleaning: Load the PDB file into a molecular visualization tool like AutoDockTools (ADT), UCSF Chimera, or BIOVIA Discovery Studio.[10]
-
Causality: PDB files often contain non-essential molecules like water, ions, and co-solvents that can interfere with the docking process.[8][9] It's crucial to remove these unless a specific water molecule is known to be critical for ligand binding. For this protocol, all water molecules will be removed.[10][11]
-
Remove all chains except the one containing the binding site of interest if the protein is multimeric.[9] In 8IF3, we will isolate the α2δ-1 subunit (chain A).
-
-
Repair and Refine:
-
Protonation: Add polar hydrogens to the protein structure.[12][14]
-
Causality: Hydrogen atoms are typically not resolved in X-ray crystal structures but are essential for defining the hydrogen-bonding network.[8][14] Assigning the correct protonation states for residues like Histidine, Aspartate, and Glutamate at a physiological pH (e.g., 7.4) is critical for accurate interaction scoring.[15][16]
-
-
Charge Assignment: Assign partial charges to all atoms. For proteins, Kollman charges are a standard choice within the AutoDock suite.[12]
-
File Format Conversion: Save the prepared protein structure in the PDBQT format.
-
Causality: The PDBQT format is an extension of the PDB format that includes partial charge (Q) and AutoDock atom type (T) information, which is required by AutoDock Vina.[15]
-
Ligand Preparation
Proper ligand preparation ensures that the molecule has a correct 3D structure, charge distribution, and defined rotatable bonds.
Experimental Protocol: Ligand Preparation
-
Structure Acquisition: Obtain the 2D or 3D structure of (R)-2-(Aminomethyl)-3-methylbutanoic acid. This can be done by drawing it in a chemical sketcher like ChemDraw or obtaining it from a database like PubChem (PubChem CID: 15775457).[3]
-
3D Conversion and Energy Minimization: If starting from a 2D structure, convert it to a 3D conformation. Subsequently, perform an energy minimization using a force field like MMFF94.
-
Causality: This step ensures that the ligand starts in a low-energy, sterically favorable conformation with correct bond lengths and angles.[9]
-
-
Protonation and Charge Assignment: Add hydrogens appropriate for a physiological pH and calculate partial charges. For ligands, Gasteiger charges are commonly used.[17]
-
Causality: The ligand's charge and hydrogen bond donor/acceptor pattern are fundamental to how it will interact with the protein.[16]
-
-
Define Torsional Degrees of Freedom: Identify and define the rotatable bonds in the ligand.
-
File Format Conversion: Save the prepared ligand in the PDBQT format.[17]
Section 2: The Docking Protocol: Predicting the Interaction
With the receptor and ligand prepared, the next step is to define the search space and execute the docking simulation using a program like AutoDock Vina.[18]
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Grid Box Generation: Define a 3D grid box that encompasses the entire binding site of the receptor.
-
Causality: The grid box confines the search space for the docking algorithm, significantly increasing computational efficiency.[11][18] For a known target, the box should be centered on the co-crystallized ligand (mirogabalin in 8IF3) to perform a targeted docking. The size should be large enough to allow the ligand to rotate freely but not so large as to be computationally wasteful.
-
-
Configuration File: Create a configuration text file (conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the center coordinates, and the dimensions of the grid box.[15]
-
Running the Simulation: Execute AutoDock Vina from the command line, referencing the configuration file.
-
vina --config conf.txt --log log.txt
-
Causality: Vina uses an iterated local search global optimizer algorithm to explore the conformational space of the ligand within the defined grid.[19] It employs a scoring function to estimate the binding affinity (in kcal/mol) for different poses. A more negative value indicates a stronger predicted binding affinity.[20][21]
-
-
Output: Vina will generate an output PDBQT file containing several predicted binding poses (typically 9-10), ranked by their binding affinity scores.[22]
Section 3: Post-Docking Analysis & Validation: From Data to Insight
Obtaining a docking score is not the end of the study. The results must be critically analyzed and validated to be considered meaningful.[20][23]
Analysis of Binding Poses
The primary output to analyze is the top-ranked binding pose.
Experimental Protocol: Pose Analysis
-
Visualization: Load the receptor PDBQT and the docking output PDBQT file into a molecular visualizer like PyMOL or UCSF Chimera.[22][24]
-
Interaction Analysis: Examine the non-covalent interactions between the ligand and the protein. Key interactions to look for include:
-
Hydrogen Bonds: Identify hydrogen bonds between the ligand and protein residues.
-
Hydrophobic Interactions: Note any non-polar parts of the ligand sitting in hydrophobic pockets of the receptor.
-
Electrostatic Interactions: Look for salt bridges or other charge-based interactions.
-
Causality: The plausibility of a binding pose is determined by the quality and quantity of these interactions. A good pose will satisfy key hydrogen bond donor/acceptor pairs and fit snugly into the binding pocket, maximizing favorable interactions.[22][23]
-
Protocol Validation
A critical step for ensuring the trustworthiness of the docking protocol is validation.
Experimental Protocol: Re-docking Validation
-
Extract Native Ligand: From the original crystal structure (8IF3), extract the co-crystallized ligand (mirogabalin).
-
Prepare and Re-dock: Prepare the native ligand using the same protocol as for our test compound and dock it back into its own receptor structure using the identical docking parameters.
-
Calculate RMSD: Superimpose the predicted pose of the re-docked ligand with the original crystallographic pose and calculate the Root Mean Square Deviation (RMSD).
-
Causality: The RMSD measures the average distance between the atoms of the docked pose and the experimental pose.[20][21] An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally determined binding mode.[25][26] This builds confidence that the predicted pose for the new compound is also reliable.[13]
-
Data Presentation
Summarize the quantitative results in a clear, tabular format.
| Ligand | Binding Affinity (kcal/mol) | RMSD (Å) (for validation) | Key Interacting Residues | Interaction Type |
| (R)-2-(Aminomethyl)-3-methylbutanoic acid | Predicted Value | N/A | e.g., Arg217, Tyr245 | e.g., H-Bond, Salt Bridge |
| Mirogabalin (Re-docked) | Predicted Value | < 2.0 | e.g., Arg217, Ser243 | e.g., H-Bond, Hydrophobic |
Visualization of Workflow
A well-defined workflow ensures reproducibility and clarity.
Caption: High-level workflow for the in silico docking study.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous protocol for conducting an in silico docking study of this compound against the α2δ-1 subunit of VGCCs. By following these detailed steps—from meticulous preparation and validated docking to in-depth analysis—researchers can generate reliable predictions about the binding affinity and potential interaction modes of this compound.
The results of such a study would provide a strong computational foundation for further investigation. A promising docking score and a plausible binding pose would justify synthesizing the compound for in vitro binding assays and functional studies to confirm its activity at the VGCC α2δ-1 subunit. Ultimately, this workflow serves as a robust template for the initial stages of structure-based drug discovery.
References
- 1. pnrjournal.com [pnrjournal.com]
- 2. ijariie.com [ijariie.com]
- 3. chemimpex.com [chemimpex.com]
- 4. The Voltage-Gated Calcium Channel α2δ Subunit in Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Voltage-Gated Ion Channels in Neuropathic Pain Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
- 7. Pathophysiology of neuropathic pain: voltage-gated sodium and calcium channels (Chapter 6) - Neuropathic Pain [cambridge.org]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 15. eagonlab.github.io [eagonlab.github.io]
- 16. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 20. researchgate.net [researchgate.net]
- 21. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 22. youtube.com [youtube.com]
- 23. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 24. Ligand docking and binding site analysis with PyMOL and Autodock/Vina - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Structure-Based Virtual Screening and In Silico Evaluation of Marine Algae Metabolites as Potential α-Glucosidase Inhibitors for Antidiabetic Drug Discovery [mdpi.com]
An In-depth Technical Guide to (R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on (R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride. It delves into its core chemical identity, strategic importance in medicinal chemistry, plausible synthetic routes, and essential handling protocols, providing a holistic view for its application in the laboratory and beyond.
Core Compound Identity and Physicochemical Properties
This compound, also known as (R)-β²-Homovaline hydrochloride, is a non-proteinogenic, chiral β-amino acid derivative. Its structure, featuring a valine-like side chain and a stereochemically defined center, makes it a valuable and versatile building block in synthetic organic chemistry.
Chemical Structure
The structure consists of a butanoic acid backbone with an aminomethyl group at the C2 position and a methyl group at the C3 position. The "(R)" designation specifies the stereochemistry at the chiral center (C2).
Caption: 2D structure of this compound.
Key Identifiers and Properties
The fundamental properties of this compound are summarized below. This data is critical for experimental design, from reaction setup to purification and storage.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₃NO₂ · HCl | [1] |
| Molecular Weight | 167.63 g/mol | [1] |
| CAS Number | 1276055-45-8 | |
| Free Base CAS | 210345-86-1 | [][3] |
| Appearance | Solid, white powder | [4] |
| Purity (Typical) | ≥97% (TLC) | |
| Optical Activity | [α]/D +12.0 ± 1.0°, c = 1 in DMF | |
| SMILES | Cl.CC(C)--INVALID-LINK--C(O)=O | |
| InChI Key | VTSGJSAOJMRTGB-JEDNCBNOSA-N | |
| Storage Conditions | Sealed in a dry environment. Recommended temperatures vary from Room Temperature to 2-8 °C. Always follow supplier-specific guidelines. | [1][3] |
| Melting Point | Data not readily available in surveyed literature. |
Strategic Importance in Drug Discovery and Development
The demand for enantiomerically pure compounds in the pharmaceutical industry is driven by the need for enhanced drug efficacy and safety.[5][6] Chiral building blocks are foundational to this endeavor, as often only one enantiomer of a drug molecule provides the desired therapeutic effect, while the other may be inactive or cause adverse effects.[7]
A Versatile Chiral Synthon
This compound serves as a crucial chiral building block for several key reasons:
-
Stereochemical Control : It introduces a defined stereocenter into a target molecule, which is essential for precise interaction with biological targets like enzymes and receptors.[8]
-
Structural Mimicry and Diversity : As a β-amino acid, it is used to synthesize peptidomimetics with altered secondary structures and improved stability against enzymatic degradation compared to natural α-amino acid peptides.
-
Physicochemical Properties : The presence of the valine-like isopropyl group can modulate lipophilicity, while the amino and carboxyl groups provide handles for further chemical modification and influence solubility.[1]
Its application is particularly noted in the development of therapeutics for neurological disorders, where precise molecular geometry is critical for activity.[1]
Caption: Role of the chiral building block in the drug discovery pipeline.
Representative Synthesis and Purification Protocol
While multiple synthetic routes can be envisioned, a common strategy involves the stereospecific modification of a readily available chiral precursor, such as (R)-valine. The following protocol is a representative, logical pathway and should be adapted and optimized based on laboratory conditions and analytical monitoring.
Multi-Step Synthetic Workflow
Caption: Plausible synthetic workflow via Arndt-Eistert homologation.
Experimental Steps
Step 1: N-Boc Protection of (R)-Valine
-
Dissolve (R)-Valine in a 1:1 mixture of 1,4-dioxane and water.
-
Add sodium hydroxide (2.5 equivalents) and cool the solution to 0 °C in an ice bath.
-
Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) portion-wise while maintaining the temperature.
-
Allow the mixture to warm to room temperature and stir for 12-18 hours.
-
Acidify the reaction mixture with cold 1M HCl to pH 2-3 and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-(R)-Valine as a solid.
Step 2: Arndt-Eistert Homologation to form Boc-(R)-β-Homovaline Causality Note: This classic homologation sequence extends the carbon chain by one methylene group while preserving the stereochemistry of the adjacent chiral center.
-
Dissolve Boc-(R)-Valine (1.0 eq) in anhydrous THF and cool to -15 °C.
-
Add N-methylmorpholine (1.0 eq) followed by the dropwise addition of isobutyl chloroformate (1.0 eq), maintaining the temperature below -10 °C.
-
Stir for 30 minutes, then filter the resulting salt.
-
Add the filtrate to a cold (0 °C) solution of diazomethane in ether. Extreme caution is required when handling diazomethane.
-
After stirring, quench the excess diazomethane carefully with acetic acid.
-
In a separate flask, prepare a solution of silver benzoate (0.1 eq) in triethylamine (1.0 eq). Add the diazoketone solution from the previous step and stir at room temperature, followed by gentle heating until nitrogen evolution ceases.
-
After the reaction is complete, perform a standard aqueous workup and extract the product, Boc-(R)-β-Homovaline.
Step 3: Deprotection to Yield the Final Hydrochloride Salt
-
Dissolve the purified Boc-(R)-β-Homovaline from the previous step in a minimal amount of anhydrous 1,4-dioxane or ethyl acetate.
-
Cool the solution to 0 °C and bubble dry HCl gas through it, or add a 4M solution of HCl in dioxane (3-4 equivalents).
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
The product will typically precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Purification : The final product is often of high purity after precipitation and washing. If required, recrystallization from a suitable solvent system (e.g., methanol/ether) can be performed.
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for CAS 1276055-45-8 is not universally available, data from analogous amino acid hydrochlorides can provide guidance.
| Hazard Type | GHS Hazard Statement(s) (Probable) | Precautionary Measures |
| Skin Contact | H315: Causes skin irritation. | P264: Wash hands thoroughly after handling. P280: Wear protective gloves. |
| Eye Contact | H319: Causes serious eye irritation. | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Inhalation | H335: May cause respiratory irritation. | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. |
| General Handling | Handle in accordance with good industrial hygiene and safety practices. Avoid dust formation. Keep away from incompatible materials like strong oxidizing agents. |
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area to maintain compound integrity and prevent absorption of moisture.
References
- 1. chemimpex.com [chemimpex.com]
- 3. (R)-2-(aminomethyl)-3-methylbutanoic acid - CAS:210345-86-1 - Sunway Pharm Ltd [3wpharm.com]
- 4. fishersci.com [fishersci.com]
- 5. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
Methodological & Application
Application Note & Experimental Protocol: (R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride
Document ID: AN-2026-01-CHIRAL-AMBA
Abstract: This document provides a comprehensive experimental guide for the synthesis, purification, and characterization of (R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride. This chiral γ-amino acid analogue is a valuable building block in pharmaceutical research and development, particularly for synthesizing molecules targeting neurological pathways.[1][2] The protocols herein are designed for researchers in organic synthesis and drug discovery, offering detailed, step-by-step methodologies grounded in established chemical principles. We emphasize not only the procedural steps but also the underlying rationale to ensure robust and reproducible outcomes.
Introduction and Significance
(R)-2-(Aminomethyl)-3-methylbutanoic acid, a structural analogue of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), serves as a key chiral intermediate in medicinal chemistry. Its hydrochloride salt form enhances stability and solubility, making it ideal for various synthetic applications.[1] The stereochemistry at the C2 position is critical for biological activity in many of its downstream products, necessitating precise enantioselective synthesis or efficient chiral resolution. This guide presents a robust and scalable laboratory protocol for its preparation starting from racemic 3-isobutylglutaric acid, employing a classical diastereomeric salt resolution—a technique prized for its reliability and scalability.
Physicochemical & Safety Data
A thorough understanding of the material's properties and handling requirements is paramount for experimental success and laboratory safety.
| Property | Value | Source(s) |
| Chemical Name | This compound | [3][4] |
| CAS Number | 1276055-45-8 | [3][4] |
| Molecular Formula | C₆H₁₄ClNO₂ | [3] |
| Molecular Weight | 167.63 g/mol | [3] |
| Appearance | White to off-white solid | [5] |
| Storage | Store at 2-8°C, sealed in a dry environment |
Safety & Handling: this compound and its intermediates should be handled in accordance with good industrial hygiene and safety practices.[6]
-
Engineering Controls: Use only in a well-ventilated area, preferably a chemical fume hood.[7]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection (safety glasses or goggles).[6][7]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory area.[6]
-
First Aid: In case of skin contact, wash off immediately with soap and plenty of water.[6] For eye contact, rinse cautiously with water for several minutes.[6] If inhaled, move to fresh air.[6] Seek medical attention if any symptoms persist.
Overall Experimental Workflow
The synthesis is a multi-step process beginning with a racemic precursor, followed by chiral resolution and subsequent chemical transformation to yield the final target compound. Each stage includes specific purification and analytical checkpoints.
Caption: Overall workflow from racemic starting material to final, characterized product.
Synthesis and Purification Protocols
This synthesis is adapted from established methods for preparing precursors to GABA analogues like Pregabalin.[8][9] The key is the effective separation of enantiomers via diastereomeric salt crystallization.[10]
Part I: Synthesis of Racemic 3-(Carbamoylmethyl)-5-methylhexanoic Acid
-
Anhydride Formation:
-
Rationale: Converting the dicarboxylic acid to a cyclic anhydride activates the carbonyl groups for selective reaction and facilitates the subsequent ring-opening.
-
Protocol:
-
In a round-bottom flask equipped with a reflux condenser, suspend 3-isobutylglutaric acid (1.0 eq) in acetic anhydride (2.0 eq).
-
Heat the mixture to reflux (approx. 140°C) for 3-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Allow the reaction to cool to room temperature, then cool further in an ice bath.
-
The product, 3-isobutylglutaric anhydride, will often crystallize. If not, remove the excess acetic anhydride under reduced pressure. The crude anhydride is typically used directly in the next step.
-
-
-
Ammonolysis (Ring Opening):
-
Rationale: The anhydride is opened with ammonia to regioselectively form the desired mono-amide mono-acid.
-
Protocol:
-
Cool a flask of concentrated ammonium hydroxide (28-30%, 5.0 eq) in an ice-salt bath to below 5°C.
-
Slowly add the crude 3-isobutylglutaric anhydride to the cold ammonium hydroxide solution with vigorous stirring, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.
-
Acidify the clear solution to pH 1-2 with concentrated HCl. A white precipitate of racemic 3-(carbamoylmethyl)-5-methylhexanoic acid will form.
-
Cool the mixture in an ice bath for 1 hour, then collect the solid by vacuum filtration. Wash the filter cake with cold water and dry under vacuum.
-
-
Part II: Chiral Resolution of 3-(Carbamoylmethyl)-5-methylhexanoic Acid
-
Diastereomeric Salt Formation & Crystallization:
-
Rationale: A chiral resolving agent, (R)-(+)-1-phenylethylamine, is used to form two diastereomeric salts.[8] These salts have different physical properties, most importantly solubility, allowing for their separation by fractional crystallization.[10][11]
-
Protocol:
-
Dissolve the racemic acid (1.0 eq) in a suitable solvent mixture (e.g., chloroform/ethanol) at an elevated temperature (e.g., 55°C).[8]
-
Slowly add (R)-(+)-1-phenylethylamine (0.5 eq) to the solution. The half-equivalent is crucial for efficient resolution.
-
Allow the solution to cool slowly to room temperature, then let it stand for several hours to allow for crystallization. The salt of the (R)-acid with the (R)-amine is typically less soluble and will precipitate.
-
Collect the crystals by filtration. The enantiomeric excess (e.e.) of the crystalline material should be checked at this stage (see Section 4). One or two recrystallizations from the same solvent system may be required to achieve >99% e.e.
-
-
-
Liberation of the (R)-Enantiomer:
-
Rationale: The resolved diastereomeric salt is treated with acid to protonate the carboxylic acid and liberate the free (R)-enantiomer, leaving the resolving agent as a water-soluble ammonium salt.
-
Protocol:
-
Suspend the resolved diastereomeric salt in water.
-
Add concentrated HCl until the pH of the solution is 1-2.[9] The free (R)-3-(carbamoylmethyl)-5-methylhexanoic acid will precipitate.
-
Stir the mixture at room temperature for 2.5 hours, then cool to 5°C and stir for another 1.5 hours to ensure complete precipitation.[9]
-
Filter the solid, wash with cold water, and dry thoroughly under vacuum.
-
-
Part III: Hofmann Rearrangement and Hydrochloride Salt Formation
-
Hofmann Rearrangement:
-
Rationale: This classic reaction converts the primary amide into a primary amine with the loss of one carbon atom, forming the desired aminomethyl group.
-
Protocol:
-
Prepare a fresh solution of sodium hypobromite or hypochlorite by slowly adding bromine or N-chlorosuccinimide to a cold (0-5°C) solution of sodium hydroxide in water.[9]
-
Add the (R)-3-(carbamoylmethyl)-5-methylhexanoic acid to the cold alkaline solution.
-
Slowly warm the reaction mixture and hold at a specific temperature (e.g., 50-60°C) until the reaction is complete (monitored by TLC or HPLC).
-
Cool the reaction mixture and carefully acidify with concentrated HCl to pH ~5-6.
-
-
-
Final Purification and Salt Formation:
-
Rationale: The final product is isolated as its hydrochloride salt, which improves stability and handling. Crystallization provides the final purification.
-
Protocol:
-
After acidification in the previous step, further add concentrated HCl to bring the pH to ~1.
-
Concentrate the solution under reduced pressure. The product, this compound, will precipitate.
-
Recrystallize the crude product from a suitable solvent system, such as isopropanol/water, to obtain the final high-purity material.
-
Collect the crystals by filtration, wash with a small amount of cold isopropanol, and dry under vacuum at 40-50°C.
-
-
Analytical Characterization Protocols
Rigorous analytical testing is required to confirm the identity, purity, and stereochemical integrity of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure of the final compound.
-
Protocol:
-
Dissolve 5-10 mg of the final product in ~0.6 mL of Deuterium Oxide (D₂O).
-
Acquire ¹H and ¹³C NMR spectra.
-
-
Expected ¹H NMR Data (Predicted): The spectrum will show characteristic peaks for the isobutyl group (doublet around 0.9 ppm), methine protons, and the methylene protons of the aminomethyl group adjacent to the chiral center.[12][13]
-
Expected ¹³C NMR Data: The spectrum should show 6 distinct carbon signals corresponding to the structure.[14]
Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of the compound.
-
Protocol:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water).
-
Analyze using Electrospray Ionization (ESI) in positive ion mode.
-
-
Expected Result: A prominent peak at m/z = 132.10 [M+H]⁺ corresponding to the free amine (C₆H₁₃NO₂).[15][16]
Chiral High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the enantiomeric purity (e.e.) of the final product. This is the most critical analysis for this compound.
-
Rationale: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the R and S enantiomers, resulting in different retention times and allowing for their separation and quantification.[17][18] Polysaccharide-based or crown-ether-based CSPs are often effective for amino acids and their derivatives.[18]
-
Protocol:
| Parameter | Recommended Condition |
| Column | Polysaccharide-based CSP (e.g., CHIRALPAK® series) or Crown-ether CSP |
| Mobile Phase | Varies by column. Example: Hexane/Isopropanol/Trifluoroacetic Acid (TFA) for normal phase, or an aqueous buffered mobile phase for reversed-phase. |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at ~210 nm (if derivatized) or Mass Spectrometry |
| Injection Volume | 5 - 10 µL |
-
Analysis: Inject a sample of the racemic standard to determine the retention times of both enantiomers. Then, inject the synthesized sample. The enantiomeric excess (% e.e.) is calculated using the peak areas of the R and S enantiomers: % e.e. = ([Area_R - Area_S] / [Area_R + Area_S]) * 100.
Synthesis Pathway Diagram
Caption: Chemical synthesis pathway from the starting dicarboxylic acid to the final product.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. (R)-2-(aMinoMethyl)-3-Methylbutanoic acid-HCl | 1276055-45-8 [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. Fmoc-(R)-2-(Aminomethyl)-3-methylbutanoic acid, CasNo.501331-02-8 BOC Sciences United States [bocscichem.lookchem.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. enamine.enamine.net [enamine.enamine.net]
- 8. researchgate.net [researchgate.net]
- 9. CN104193635A - Synthesis method of pregabalin - Google Patents [patents.google.com]
- 10. Chiral resolution - Wikipedia [en.wikipedia.org]
- 11. BJOC - Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs [beilstein-journals.org]
- 12. Human Metabolome Database: 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0000351) [hmdb.ca]
- 13. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000407) [hmdb.ca]
- 14. Pregabalin synthesis - chemicalbook [chemicalbook.com]
- 15. (R)-2-(aMinoMethyl)-3-Methylbutanoic acid(210345-86-1) 1H NMR spectrum [chemicalbook.com]
- 16. (R)-2-(aminomethyl)-3-methylbutanoicacid - Advanced Biochemicals [advancedbiochemicals.com]
- 17. phx.phenomenex.com [phx.phenomenex.com]
- 18. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Topic: Development of In Vitro Assays for (R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride
An Application Note from the Senior Application Scientist
Abstract
(R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride is a chiral amino acid derivative with potential applications in pharmaceutical development, particularly for targeting neurological disorders.[1][2] Its structural similarity to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, suggests its potential interaction with the GABAergic system.[3] This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals to characterize the bioactivity of this compound. We present a dual-assay strategy, beginning with a direct receptor-binding assay to establish target engagement, followed by a cell-based functional assay to determine the pharmacological effect. The protocols herein are designed as self-validating systems, incorporating critical controls and explaining the scientific causality behind each step to ensure data integrity and reproducibility.
Scientific Rationale and Strategic Assay Selection
The development of any in vitro assay must begin with a clear hypothesis based on the molecule's structure. This compound is a GABA analog. GABA exerts its effects through two primary receptor classes: ionotropic GABA-A receptors and metabotropic, G-protein coupled (GPCR) GABA-B receptors.[3][4] Therefore, the most logical and critical first step is to determine if the compound interacts with these receptors.
Our strategy is twofold:
-
Primary Assay - Target Engagement: A competitive radioligand binding assay will directly measure the compound's ability to bind to GABA-A and/or GABA-B receptors. This assay provides quantitative data on binding affinity (Kᵢ), a fundamental parameter for any potential drug candidate.[4] It answers the question: "Does the compound bind to the target?"
-
Secondary Assay - Functional Characterization: A cell-based calcium flux assay will assess the functional consequences of binding to the GABA-B receptor. GABA-B is a Gq-coupled GPCR, and its activation leads to a measurable increase in intracellular calcium ([Ca²⁺]ᵢ).[5][6] This assay answers the question: "What happens after the compound binds? Is it an agonist or an antagonist?"
This orthogonal approach, combining direct binding with functional output, provides a robust and reliable pharmacological profile of the test compound.
Primary Assay: Competitive Radioligand Binding for GABA-A Receptors
This protocol determines the compound's ability to displace a known high-affinity radioligand from the GABA-A receptor, allowing for the calculation of its binding affinity (Kᵢ).
Principle of the Assay
The assay quantifies the competition between the unlabeled test compound and a radiolabeled ligand (e.g., [³H]Muscimol) for binding to GABA-A receptors in a prepared tissue homogenate (e.g., rat brain membranes).[7] As the concentration of the test compound increases, it displaces the radioligand, leading to a decrease in measured radioactivity. The concentration at which the compound displaces 50% of the radioligand is its IC₅₀, which can then be converted to the inhibition constant (Kᵢ).
Diagram: Radioligand Binding Assay Workflow
Caption: Workflow for the competitive radioligand binding assay.
Materials and Methods
| Reagent / Material | Supplier Example | Purpose |
| Test Compound Stock | N/A | This compound |
| [³H]Muscimol | PerkinElmer | Radioligand for GABA-A receptor |
| GABA | Sigma-Aldrich | Positive control and non-specific binding determinant |
| Rat Brains (Cortex) | Charles River | Source of GABA-A receptors |
| Binding Buffer (50 mM Tris-HCl, pH 7.4) | In-house preparation | Maintains physiological pH for binding |
| Scintillation Cocktail | Fisher Scientific | Allows detection of radioactivity |
| 96-well plates, filter mats | Millipore | Assay vessel and separation medium |
| Microplate Harvester | Brandel | Rapid filtration of assay plates |
| Liquid Scintillation Counter | Beckman Coulter | Measures radioactivity |
Step-by-Step Protocol
A. Membrane Preparation [7][8]
-
Homogenize fresh or frozen rat cortical tissue in 20 volumes of ice-cold 0.32 M sucrose buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 100,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the pellet in ice-cold deionized water and centrifuge again to lyse any remaining cells and wash the membranes.
-
Repeat the wash step with Binding Buffer (50 mM Tris-HCl, pH 7.4).
-
Resuspend the final pellet in a known volume of Binding Buffer.
-
Determine the protein concentration using a Bradford or BCA assay. Aliquot and store membranes at -80°C.
B. Binding Assay
-
Prepare serial dilutions of this compound in Binding Buffer. A typical concentration range is 10⁻¹⁰ M to 10⁻³ M.
-
In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: 50 µL Binding Buffer
-
Non-Specific Binding (NSB): 50 µL of 10 mM GABA (a high concentration to displace all specific binding)
-
Test Compound: 50 µL of each compound dilution
-
-
Add 50 µL of [³H]Muscimol (final concentration ~2-5 nM) to all wells.
-
Add 100 µL of the prepared membrane suspension (typically 100-200 µg protein/well) to all wells to initiate the reaction. The final assay volume is 200 µL.
-
Incubate the plate for 45-60 minutes at 4°C on a shaker.
-
Terminate the assay by rapid filtration through glass fiber filter mats using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold Binding Buffer.
-
Dry the filter mats, place them in scintillation vials with scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.
Data Analysis and Validation
-
Calculate Specific Binding: Subtract the average counts per minute (CPM) of the NSB wells from all other wells.
-
Generate Competition Curve: Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine IC₅₀: Use non-linear regression (sigmoidal dose-response) to fit the curve and determine the IC₅₀ value.
-
Calculate Kᵢ: Convert the IC₅₀ to the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) Where [L] is the concentration of the radioligand and Kₑ is its dissociation constant for the receptor.
-
Trustworthiness: The assay is validated if the positive control (unlabeled GABA) produces a full displacement curve and the specific binding window (Total Binding - NSB) is sufficiently large (typically >10-fold).
Secondary Assay: Functional Cell-Based Calcium Flux Assay
This protocol determines if the compound acts as an agonist or antagonist at the GABA-B receptor by measuring changes in intracellular calcium.
Principle of the Assay
This assay uses a cell line (e.g., HEK293 or CHO) stably expressing the human GABA-B receptor.[9][10] The cells are pre-loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM). When an agonist binds to the GABA-B receptor, it activates the Gq signaling pathway, leading to the release of calcium from the endoplasmic reticulum (ER).[5] This release causes the dye to fluoresce brightly. A Fluorescence Imaging Plate Reader (FLIPR) is used to add the compound and kinetically measure the resulting change in fluorescence in real-time.[11][12][13]
Diagram: GABA-B Receptor Calcium Signaling Pathway
Caption: Simplified GABA-B receptor signaling cascade leading to calcium flux.
Materials and Methods
| Reagent / Material | Supplier Example | Purpose |
| HEK293 cells expressing GABA-B | ATCC / In-house | Host system for the functional assay |
| Cell Culture Medium (DMEM, 10% FBS) | Gibco | Cell growth and maintenance |
| Fluo-8 AM Calcium Assay Kit | Abcam (ab112129) | Fluorescent calcium indicator |
| Probenecid | Sigma-Aldrich | Anion transporter inhibitor to prevent dye leakage[14] |
| GABA or Baclofen | Tocris | Positive control agonist |
| CGP-55845 | Tocris | Positive control antagonist |
| 384-well black, clear-bottom plates | Corning | Plates suitable for fluorescence reading |
| FLIPR Tetra® System | Molecular Devices | Instrument for high-throughput kinetic reading[13] |
Step-by-Step Protocol
A. Cell Plating
-
Culture HEK293-GABA-B cells according to standard protocols.
-
Harvest cells and seed them into 384-well black, clear-bottom plates at a density of 10,000-20,000 cells per well in 25 µL of culture medium.
-
Incubate for 18-24 hours at 37°C, 5% CO₂ to allow for cell attachment.
B. Dye Loading
-
Prepare the Fluo-8 AM dye-loading solution according to the manufacturer's protocol, typically in a Hanks' Balanced Salt Solution (HBSS) containing probenecid.
-
Gently remove the culture medium from the cell plate.
-
Add 25 µL of the dye-loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.
C. FLIPR Assay
-
Prepare a compound source plate with serial dilutions of the test compound, GABA (for agonist control), and vehicle (for baseline).
-
For Agonist Mode:
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
Program the instrument to measure a baseline fluorescence for 10-20 seconds.
-
The instrument will then add 12.5 µL from the compound plate to the cell plate.
-
Continue to measure the fluorescence kinetically for 2-3 minutes to capture the calcium signal.
-
-
For Antagonist Mode:
-
Pre-incubate the cells with the test compound for 15-30 minutes before placing the plate in the FLIPR.
-
The FLIPR will then add an agonist (GABA at its EC₈₀ concentration) to all wells.
-
Measure the fluorescence signal to see if the test compound inhibits the GABA-induced response.
-
Data Analysis and Validation
-
Quantify Response: The instrument software calculates the response as the maximum fluorescence signal minus the baseline signal.
-
Generate Dose-Response Curves: Plot the response against the log concentration of the compound.
-
Determine Potency/Inhibition:
-
Agonist Mode: Fit the curve using non-linear regression to determine the EC₅₀ (concentration for 50% maximal effect) and Eₘₐₓ (maximum effect).
-
Antagonist Mode: Fit the curve to determine the IC₅₀ (concentration for 50% inhibition of the agonist response).
-
-
Trustworthiness: The assay is validated by the robust and reproducible response of the positive controls (GABA for agonist, CGP-55845 for antagonist). The Z'-factor, a statistical measure of assay quality, should be calculated and be ≥ 0.5 for a high-quality screen.
Data Interpretation and Expected Outcomes
The combined data from these two assays will provide a clear pharmacological profile. The results can be summarized in a table for easy comparison.
| Assay | Parameter | Example Outcome | Interpretation |
| GABA-A Binding | Kᵢ | > 10 µM | The compound does not bind to the GABA-A receptor with high affinity. |
| GABA-B Calcium Flux (Agonist) | EC₅₀ | 500 nM | The compound is a potent agonist at the GABA-B receptor. |
| GABA-B Calcium Flux (Antagonist) | IC₅₀ | > 10 µM | The compound does not show antagonist activity. |
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| Binding Assay: High NSB | 1. Radioligand concentration too high.2. Insufficient washing.3. Filter mats binding ligand non-specifically. | 1. Titrate radioligand to optimal concentration.2. Increase wash volume or number of washes.3. Pre-soak filter mats in 0.5% polyethyleneimine. |
| Binding Assay: Low Signal | 1. Insufficient receptor protein.2. Degraded radioligand or membranes. | 1. Increase protein concentration per well.2. Use fresh aliquots of reagents; ensure proper storage. |
| Calcium Assay: High Well-to-Well Variability | 1. Uneven cell plating.2. Edge effects in the plate. | 1. Ensure a single-cell suspension before plating; mix gently.2. Do not use the outer wells of the plate for compounds. |
| Calcium Assay: No Response to Agonist | 1. Poor cell health.2. Receptor desensitization or low expression.3. Inactive dye. | 1. Check cell viability and passage number.2. Confirm receptor expression via qPCR or Western blot.3. Use fresh dye and protect from light. |
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 7. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PDSP - GABA [kidbdev.med.unc.edu]
- 9. Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection - Creative Biolabs [creative-biolabs.com]
- 10. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. FLIPR™ Assays for GPCR and Ion Channel Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Measuring GPCR Activity Using the Tango GPCR Assay on the FLIPR Tetra Fluorimetric Imaging Plate Reader System [moleculardevices.com]
- 14. What is a calcium flux assay? | AAT Bioquest [aatbio.com]
HPLC method for (R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride analysis
An Application Note for the Enantioselective Analysis of (R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride by Chiral High-Performance Liquid Chromatography
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. This compound is the (R)-enantiomer and a critical chiral impurity of Pregabalin, an active pharmaceutical ingredient (API) known chemically as (S)-3-(Aminomethyl)-5-methylhexanoic acid.[1][2] As enantiomers can exhibit significant differences in pharmacological activity and toxicity, regulatory bodies require strict control over the enantiomeric purity of chiral drugs.[2] This protocol describes a direct chiral separation method, which obviates the need for complex pre-column derivatization, offering a streamlined and efficient analytical workflow for researchers, quality control analysts, and drug development professionals.
Introduction and Scientific Rationale
(S)-Pregabalin is a widely used pharmaceutical agent for treating neuropathic pain and certain types of seizures.[3] Its therapeutic efficacy is specific to the (S)-enantiomer. The opposite enantiomer, (R)-2-(Aminomethyl)-3-methylbutanoic acid (also known as (R)-pregabalin), is reported to be significantly less active biologically.[2] Consequently, its presence in the final drug product must be meticulously monitored and controlled to ensure patient safety and product efficacy, in line with guidelines from regulatory authorities like the International Council for Harmonisation (ICH).
The primary analytical challenge lies in the structural similarity of the enantiomers and their lack of a strong UV-absorbing chromophore, making detection difficult.[4][5] Two main strategies have been established for the chiral HPLC separation of pregabalin enantiomers:
-
Indirect Method (Pre-column Derivatization): This classic approach involves reacting the analyte with a chiral derivatizing agent, such as Marfey's reagent (FDAA), to form diastereomers.[6][7] These diastereomers possess different physicochemical properties and can be separated on a standard achiral stationary phase (e.g., C18). This method introduces a strong chromophore, enhancing UV detection sensitivity at higher wavelengths (~340 nm).[6] However, the derivatization step adds complexity, time, and potential for analytical error.
-
Direct Method (Chiral Stationary Phase): This modern approach utilizes a column packed with a chiral stationary phase (CSP) that can directly distinguish between the enantiomers. Zwitterionic CSPs, in particular, have proven highly effective for the direct resolution of amino acids like pregabalin.[2][8] This method is advantageous due to its simplicity, speed, and reduced sample preparation, forming the basis of the protocol detailed herein.
This guide focuses on the direct method using a zwitterionic CSP, which provides excellent resolution and sensitivity, especially when coupled with mass spectrometry (MS) or low-wavelength UV detection.
Analytical Workflow Overview
The following diagram illustrates the complete analytical process, from initial sample handling to final data reporting, incorporating critical quality control checks.
Caption: A flowchart of the complete analytical procedure.
Detailed Experimental Protocol
This protocol is designed for the direct enantioselective analysis of this compound.
Reagents, Materials, and Equipment
-
This compound Reference Standard
-
Pregabalin ((S)-enantiomer) Reference Standard
-
Methanol (MeOH) , HPLC Grade
-
Water , HPLC Grade or Milli-Q
-
Ammonium formate , Analytical Grade
-
Formic acid , Analytical Grade
-
Potassium Dihydrogen Orthophosphate , Analytical Grade
-
Acetonitrile (ACN) , HPLC Grade
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Pipettes and disposable tips
-
Analytical balance
-
Sonicator
-
HPLC vials with caps and septa
-
0.45 µm membrane filters for solvent filtration
Instrumentation and Chromatographic Conditions
An HPLC system equipped with a pump, autosampler, column thermostat, and a UV or Mass Spectrometry detector is required.
| Parameter | Condition for UV Detection | Condition for MS Detection |
| HPLC Column | CHIRALPAK ZWIX(+) (250 x 4.0 mm, 3 µm) or equivalent zwitterionic CSP | CHIRALPAK ZWIX(+) (150 x 3.0 mm, 3 µm) or equivalent zwitterionic CSP |
| Mobile Phase | 5 mM Ammonium Dihydrogen Phosphate in MeOH/Water (90/10, v/v) | 5 mM Ammonium formate + 5 mM Formic acid in MeOH/Water (96/4, v/v)[8] |
| Flow Rate | 0.5 mL/min[8] | 0.4 mL/min |
| Column Temp. | 10 °C[8] | 25 °C[8] |
| Injection Vol. | 10 µL | 5 µL |
| Detector | UV/PDA | MS/MS |
| Wavelength | 210 nm or 212 nm[8][9] | ESI Positive Mode |
| Run Time | ~15 minutes | ~10 minutes |
Causality Behind Choices:
-
Zwitterionic CSP: This stationary phase utilizes both anionic and cationic functional groups, enabling effective separation of zwitterionic molecules like amino acids through electrostatic interactions.
-
Mobile Phase: A polar organic mobile phase (methanol-rich) is standard for this CSP. The additives (phosphate or formate/formic acid) act as counter-ions, modulating the electrostatic interactions between the analyte and the stationary phase to achieve optimal retention and resolution.[2][8]
-
Column Temperature: Lowering the temperature (e.g., to 10°C for the UV method) often enhances chiral recognition and improves the resolution between enantiomers.[8]
Preparation of Solutions
-
Diluent: Mobile phase is used as the diluent for all preparations to ensure peak shape integrity.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of (S)-Pregabalin reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with diluent.
-
R-Enantiomer Stock Solution (100 µg/mL): Accurately weigh 10 mg of (R)-2-(Aminomethyl)-3-methylbutanoic acid HCl and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.
-
System Suitability Solution (SSS): Prepare a solution containing 500 µg/mL of (S)-Pregabalin and 0.75 µg/mL of the (R)-enantiomer (corresponding to 0.15% impurity). This is achieved by spiking the Standard Stock Solution with the appropriate volume of the R-Enantiomer Stock Solution.
-
Sample Solution: Accurately weigh an amount of the API sample equivalent to 50 mg of pregabalin into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent to achieve a final concentration of 500 µg/mL. Filter through a 0.45 µm filter if necessary.
System Suitability and Method Validation
Before analyzing samples, the system's performance must be verified. This protocol is designed to be self-validating through rigorous system suitability checks and is based on established validation principles outlined by the ICH.[10]
System Suitability Test (SST)
Inject the System Suitability Solution (SSS) in replicate (n=5 or 6). The system is deemed ready for analysis only if all criteria are met.
| Parameter | Acceptance Criteria | Rationale |
| Resolution (Rs) | Rs between (S) and (R) enantiomer peaks ≥ 1.5 | Ensures baseline separation for accurate quantification of the minor (R)-enantiomer.[8] |
| Tailing Factor (T) | T ≤ 1.5 for the (S)-Pregabalin peak | A symmetric peak indicates good column performance and method suitability.[10] |
| RSD of Peak Area | ≤ 2.0% for the (S)-Pregabalin peak | Demonstrates the precision and stability of the injector and detector. |
| RSD of Retention Time | ≤ 1.0% for the (S)-Pregabalin peak | Indicates stable pump performance and chromatographic conditions. |
Summary of Validation Parameters
The described method should be fully validated before implementation. The following table summarizes typical performance data based on published literature.
| Validation Parameter | Typical Range / Value | Source(s) |
| Specificity | No interference from blank/placebo at the retention time of the enantiomers. | [10] |
| Linearity (R²) | ≥ 0.999 for a range covering LOQ to 150% of the impurity level. | [9][10] |
| Accuracy (% Recovery) | 98.0% - 102.0% | [6][9] |
| Precision (% RSD) | Repeatability (Intra-day) ≤ 5.0%; Intermediate Precision (Inter-day) ≤ 10.0% | [8][10] |
| Limit of Detection (LOD) | ~1 ng/mL (MS); ~0.2 µg/mL (UV with derivatization) | [6][8] |
| Limit of Quantitation (LOQ) | ~5 ng/mL (MS); ~0.6 µg/mL (UV with derivatization) | [8][10] |
| Robustness | Method remains unaffected by small, deliberate changes in flow rate, temperature, and mobile phase composition. | [10] |
Conclusion
The direct chiral HPLC method detailed in this application note provides a reliable, efficient, and robust solution for the quantification of this compound in pharmaceutical samples. By leveraging a zwitterionic chiral stationary phase, this protocol eliminates the need for time-consuming derivatization steps, thereby streamlining the quality control process. The inclusion of rigorous system suitability criteria ensures the trustworthiness of the generated data, making this method highly suitable for implementation in regulated research and manufacturing environments.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. researchgate.net [researchgate.net]
- 3. HPLC Analysis of Pregabalin Using LC 300 in Accordance With USP [perkinelmer.com]
- 4. Development and Validation of Pregabalin in Bulk, Pharmaceutical Formulations and in Human Urine Samples by UV Spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jchr.org [jchr.org]
- 10. Development and Validation of HPLC Method for the Determination of Pregabalin in Capsules - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Unambiguous Structure Confirmation of (R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride using 1D and 2D NMR Spectroscopy
Abstract
This application note provides a comprehensive guide for the structural confirmation of (R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride, a chiral amino acid derivative, using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. We detail a systematic approach employing one-dimensional (1D) ¹H and ¹³C NMR, complemented by two-dimensional (2D) Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) experiments. The methodologies described herein offer a robust and self-validating workflow for researchers, scientists, and drug development professionals to unequivocally verify the covalent structure and stereochemical integrity of this and similar small molecules. The causality behind experimental choices, from sample preparation to spectral interpretation, is explained to provide a framework grounded in established scientific principles.
Introduction: The Imperative for Structural Verification
In pharmaceutical development and chemical synthesis, absolute confirmation of a molecule's structure is a non-negotiable cornerstone of quality control and regulatory compliance. (R)-2-(Aminomethyl)-3-methylbutanoic acid is a non-proteinogenic amino acid that serves as a key building block in the synthesis of various pharmacologically active compounds. Its hydrochloride salt form enhances stability and solubility. Minor deviations in its synthesis can lead to impurities or isomeric variants, which can have profound effects on biological activity and safety.
NMR spectroscopy is an unparalleled analytical technique for the definitive structural elucidation of organic molecules in solution.[1][2] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[3] This guide establishes a complete protocol for confirming the structure of this compound, focusing on a multi-technique NMR approach that leaves no ambiguity.
Molecular Structure of Interest:
Foundational Principles: A Multi-dimensional NMR Strategy
While 1D ¹H NMR provides a primary fingerprint of a molecule, its spectra can be complex for even small molecules due to signal overlap.[3][4] A multi-dimensional strategy is therefore essential for rigorous confirmation.
-
¹H NMR: Provides information on the number of distinct proton environments and their neighboring protons through spin-spin coupling.
-
¹³C NMR: Reveals the number of unique carbon environments. Due to the low natural abundance of ¹³C, higher sample concentrations are often required.[5]
-
2D COSY (Correlation Spectroscopy): A homonuclear experiment that identifies protons that are coupled to each other (typically through 2-3 bonds).[6] This is critical for tracing out the spin systems within the molecule, such as the isobutyl group.
-
2D HSQC (Heteronuclear Single Quantum Coherence): A heteronuclear experiment that correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation).[6][7] This technique is exceptionally powerful for assigning carbon resonances and confirming H-C connectivity.
This combination of experiments creates a self-validating system where the connectivity established in one experiment can be cross-verified by another, ensuring the highest level of confidence in the final structure assignment.
Experimental Protocol
Sample Preparation: The Foundation of Quality Spectra
The quality of NMR data is fundamentally dependent on meticulous sample preparation.[5] The hydrochloride salt of an amino acid necessitates a polar protic solvent for dissolution.
Protocol:
-
Solvent Selection: Deuterium oxide (D₂O) is the solvent of choice. It readily dissolves the hydrochloride salt and its deuterium nucleus provides a stable lock signal for the spectrometer.[8] The acidic proton of the carboxylic acid and the amine protons will exchange with deuterium and will typically not be observed, simplifying the spectrum.
-
Concentration:
-
For ¹H and 2D COSY experiments, dissolve 5-10 mg of this compound in 0.6-0.7 mL of D₂O.[9]
-
For ¹³C and 2D HSQC experiments, a higher concentration of 20-30 mg in 0.6-0.7 mL of D₂O is recommended to achieve a good signal-to-noise ratio in a reasonable time, compensating for the low natural abundance of ¹³C.[5]
-
-
Filtration: To remove any particulate matter that could degrade magnetic field homogeneity and spectral resolution, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[10]
-
Homogenization: Gently vortex the NMR tube to ensure a homogenous solution.
NMR Data Acquisition
All spectra should be acquired on a spectrometer operating at a ¹H frequency of 400 MHz or higher to ensure adequate signal dispersion.
| Parameter | ¹H Experiment | ¹³C{¹H} Experiment | COSY Experiment | HSQC Experiment |
| Pulse Program | Standard high-resolution | Proton-decoupled | Gradient-selected (gCOSY) | Gradient-selected (gHSQC) |
| Spectral Width | ~12 ppm | ~200 ppm | ~12 ppm (F1 and F2) | F1: ~200 ppm, F2: ~12 ppm |
| Acquisition Time | 2-3 seconds | 1-2 seconds | 0.2-0.3 seconds | 0.1-0.2 seconds |
| Number of Scans | 16-32 | 1024-4096 | 8-16 per increment | 16-32 per increment |
| Relaxation Delay | 2-5 seconds | 2 seconds | 1.5-2 seconds | 1.5-2 seconds |
| Temperature | 298 K (25 °C) | 298 K (25 °C) | 298 K (25 °C) | 298 K (25 °C) |
Data Analysis and Expected Results
The following sections predict the expected NMR signals for this compound based on established chemical shift principles and data from similar structural fragments.[11][12][13]
Predicted ¹H NMR Spectrum
The proton spectrum is expected to show five distinct signals corresponding to the five unique proton environments in the aliphatic chain.
| Proton Label | Chemical Environment | Expected δ (ppm) | Multiplicity | Integration | J-coupling (Hz) |
| Ha | -CH(CH₂)₂ | ~2.1 - 2.3 | Nonet | 1H | ~6.5-7.0 |
| Hb | -CH(COOH)- | ~2.8 - 3.0 | Multiplet | 1H | N/A |
| Hc | -CH₂-NH₃⁺ | ~3.2 - 3.4 | Multiplet | 2H | N/A |
| Hd | -CH(CH₃)₂ | ~0.9 - 1.1 | Doublet | 6H | ~6.5-7.0 |
Causality: The -CH₂-NH₃⁺ protons (Hc) are expected to be the most downfield of the aliphatic protons due to the deshielding effect of the adjacent positively charged nitrogen atom.[13][14] The methine proton adjacent to the carboxyl group (Hb) will also be downfield. The two methyl groups (Hd) are diastereotopic and may appear as two distinct doublets or a single overlapping doublet.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C spectrum should display six distinct signals, one for each unique carbon atom.
| Carbon Label | Chemical Environment | Expected δ (ppm) |
| C1 | -C OOH | ~175 - 180 |
| C2 | -C H(COOH)- | ~45 - 50 |
| C3 | -C H(CH₃)₂ | ~30 - 35 |
| C4 | -C H₃ | ~18 - 22 |
| C5 | -C H₂-NH₃⁺ | ~40 - 45 |
Causality: The carboxyl carbon (C1) will be the most downfield signal, a characteristic feature of carboxylic acids.[12][15] The carbons directly attached to electronegative atoms (C2 and C5) will appear further downfield than the other aliphatic carbons (C3 and C4).
Structural Confirmation Workflow using 2D NMR
The following workflow illustrates how 2D NMR data provides unambiguous confirmation of the proposed structure.
Caption: Workflow for structural confirmation using 1D and 2D NMR.
-
COSY Analysis - Tracing the Proton Network:
-
A cross-peak between the doublet at ~1.0 ppm (Hd) and the nonet at ~2.2 ppm (Ha) will confirm the connectivity within the isobutyl group: (CH₃)₂-CH- .[6]
-
Correlations between the methine proton Hb (~2.9 ppm) and both Ha (~2.2 ppm) and the methylene protons Hc (~3.3 ppm) will establish the core backbone of the molecule: -CH(Ha)-CH(Hb)-CH₂(Hc)- . This definitively links the isobutyl group to the aminomethyl moiety via the chiral center.
-
-
HSQC Analysis - Linking Protons to Carbons:
-
This experiment will directly link each proton signal to its attached carbon.[7]
-
The doublet (Hd) at ~1.0 ppm will correlate to the carbon signal at ~20 ppm (C4).
-
The nonet (Ha) at ~2.2 ppm will correlate to the carbon signal at ~32 ppm (C3).
-
The multiplet (Hb) at ~2.9 ppm will correlate to the carbon signal at ~47 ppm (C2).
-
The multiplet (Hc) at ~3.3 ppm will correlate to the carbon signal at ~42 ppm (C5).
-
The carboxyl carbon (C1) will show no correlation in the HSQC spectrum as it has no directly attached protons, further confirming its identity.
-
By following this logical progression, every proton and carbon in the molecule is assigned, and their connectivity is verified through multiple, independent correlations. This robust, cross-validating approach ensures the unambiguous confirmation of the this compound structure.
Conclusion
The combined application of 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR spectroscopy provides a powerful and definitive method for the structural confirmation of this compound. The detailed protocols and interpretation framework presented in this application note offer a reliable workflow for researchers in pharmaceutical and chemical synthesis. This systematic approach ensures the integrity of synthetic products, supporting the advancement of research and development where structural certainty is paramount.
References
- 1. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. omicsonline.org [omicsonline.org]
- 4. anuchem.weebly.com [anuchem.weebly.com]
- 5. organomation.com [organomation.com]
- 6. researchgate.net [researchgate.net]
- 7. Structure elucidation of uniformly 13C labeled small molecule natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 10. sites.bu.edu [sites.bu.edu]
- 11. 13C nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of butyric acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 15. Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Framework for the Functional Characterization of Novel GABA-Analogues Using (R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride as a Model Compound
Introduction: The Challenge of Characterizing Novel CNS-Active Compounds
In the landscape of central nervous system (CNS) drug discovery, novel synthetic compounds that are structural analogues of endogenous neurotransmitters represent a promising frontier. These molecules, such as (R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride, a derivative of γ-aminobutyric acid (GABA), offer the potential for enhanced therapeutic properties, including improved blood-brain barrier penetration and receptor subtype selectivity.[1][2][3] However, the initial characterization of these compounds presents a significant challenge: their precise mechanism of action is often unknown. This document provides a comprehensive, scientifically-grounded framework for the systematic evaluation of such compounds. Using this compound as a representative model, we outline a tiered, multi-assay approach to hypothesize and experimentally validate its biological activity, focusing on its potential interactions with the GABAergic system.
The structural similarity of this compound to GABA, the primary inhibitory neurotransmitter in the CNS, suggests a high probability of interaction with components of the GABAergic signaling pathway.[4] This could manifest as direct agonism or antagonism of GABA receptors (GABA-A or GABA-B) or as modulation of GABA transporters (GATs) responsible for GABA reuptake from the synaptic cleft.[5][6] Therefore, a logical first step is to investigate these potential mechanisms through a series of well-defined cell-based functional assays.
A Tiered Strategy for Target Deconvolution and Functional Characterization
We propose a two-tiered strategy to efficiently screen for and then characterize the activity of novel GABA-analogues. This approach is designed to maximize information gain while conserving resources, beginning with a broad functional screen and proceeding to more specific mechanistic studies.
Tier 1: Primary Functional Screening for GABA-A Receptor Modulation
The initial screen aims to determine if the compound has any functional effect on the ionotropic GABA-A receptor, a ligand-gated chloride channel.[4][7] A robust and high-throughput method for this is a fluorescence-based membrane potential assay.[7] This assay format is suitable for identifying agonists, antagonists, and allosteric modulators of the GABA-A receptor.[8][9]
Principle of the Assay
This assay utilizes a cell line, such as Human Embryonic Kidney 293 (HEK293) cells, engineered to express a specific subtype of the GABA-A receptor (e.g., α1β2γ2).[7] These cells are loaded with a voltage-sensitive fluorescent dye. Activation of the GABA-A receptor by an agonist leads to an influx of chloride ions, causing membrane depolarization. This change in membrane potential is detected as an increase in fluorescence signal.
Protocol 1: High-Throughput Membrane Potential Assay for GABA-A Receptor Modulation
Objective: To determine if this compound acts as a modulator (agonist, antagonist, or allosteric modulator) of the GABA-A receptor.
Materials:
-
HEK293 cells stably or transiently expressing a human GABA-A receptor subtype (e.g., α1β2γ2)
-
Cell culture medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418)
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
This compound
-
GABA (positive control agonist)
-
Picrotoxin (non-competitive antagonist control)
-
Diazepam (positive allosteric modulator control)
-
Membrane potential dye kit (e.g., FLIPR Membrane Potential Assay Kit)
-
384-well black, clear-bottom assay plates
-
Fluorescent Imaging Plate Reader (FLIPR) or equivalent instrument
Procedure:
-
Cell Culture and Plating:
-
Culture the GABA-A receptor-expressing HEK293 cells in a T75 flask until they reach 80-90% confluency.
-
Harvest the cells and seed them into 384-well black, clear-bottom plates at a density of 20,000 cells per well in 25 µL of culture medium.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in deionized water. Create a dilution series in Assay Buffer to achieve final assay concentrations ranging from 1 nM to 100 µM.
-
Prepare control solutions: GABA (for agonist and antagonist modes), Picrotoxin, and Diazepam at appropriate concentrations.
-
-
Dye Loading:
-
Prepare the membrane potential dye solution according to the manufacturer's instructions.
-
Remove the culture medium from the cell plates and add 20 µL of the dye solution to each well.
-
Incubate the plates for 60 minutes at 37°C.
-
-
Assay Execution (FLIPR):
-
Agonist Mode:
-
Place the dye-loaded cell plate and the compound plate (containing the test compound and GABA controls) into the FLIPR instrument.
-
Initiate the assay by adding 10 µL of the compound or control solutions to the cell plate.
-
Measure the fluorescence signal every second for 3 minutes.
-
-
Antagonist Mode:
-
Pre-incubate the cells with the test compound for 15-30 minutes.
-
Add a concentration of GABA that elicits a response equivalent to 80% of its maximum effect (EC80).
-
Measure the fluorescence signal.
-
-
Positive Allosteric Modulator (PAM) Mode:
-
Pre-incubate the cells with the test compound for 15-30 minutes.
-
Add a low concentration of GABA (EC20).
-
Measure the fluorescence signal.
-
-
Data Analysis and Interpretation:
| Parameter | Description | Interpretation of a Positive Result for the Test Compound |
| EC50 (Agonist) | The concentration of an agonist that produces 50% of the maximal response. | A dose-dependent increase in fluorescence, yielding a sigmoidal curve. |
| IC50 (Antagonist) | The concentration of an antagonist that inhibits the response to an agonist by 50%. | A dose-dependent decrease in the GABA-induced fluorescence signal. |
| Potentiation | The ability of a compound to enhance the response to an agonist. | A leftward shift in the GABA dose-response curve in the presence of the compound. |
Tier 2: Mechanistic Elucidation - GABA Transporter (GAT) Uptake Assay
If the Tier 1 screen is negative, or to explore alternative mechanisms, the next logical step is to investigate the compound's effect on GABA transporters. GATs are crucial for regulating GABAergic neurotransmission by removing GABA from the synaptic cleft. Inhibition of GATs increases the extracellular concentration of GABA, thereby enhancing inhibitory signaling.
Principle of the Assay
This assay measures the uptake of a labeled substrate (e.g., radiolabeled or fluorescently tagged GABA) into cells expressing a specific GABA transporter, typically GAT-1.[5] A reduction in the uptake of the labeled substrate in the presence of the test compound indicates inhibition of the transporter. A mass spectrometry-based method using a deuterated GABA substrate offers a non-radioactive alternative.[10]
Protocol 2: [³H]-GABA Uptake Assay in GAT-1 Expressing Cells
Objective: To determine if this compound inhibits the uptake of GABA by the GAT-1 transporter.
Materials:
-
COS-7 or HEK293 cells transiently or stably expressing human GAT-1 (hGAT-1)
-
Cell culture medium
-
Uptake Buffer: HBSS with 10 mM HEPES, pH 7.4
-
[³H]-GABA (specific activity ~30-60 Ci/mmol)
-
Unlabeled GABA
-
This compound
-
Nipecotic acid (known GAT-1 inhibitor control)
-
Lysis Buffer: 0.1 M NaOH
-
Scintillation cocktail
-
96-well cell culture plates
-
Microplate scintillation counter
Procedure:
-
Cell Plating:
-
Seed GAT-1 expressing cells into 96-well plates at a density that will yield a confluent monolayer after 48 hours.
-
-
Compound and Substrate Preparation:
-
Prepare a dilution series of this compound and nipecotic acid in Uptake Buffer.
-
Prepare the [³H]-GABA working solution by mixing it with unlabeled GABA in Uptake Buffer to achieve a final GABA concentration of ~100 nM.
-
-
Uptake Assay:
-
Wash the cell monolayers twice with 100 µL of pre-warmed Uptake Buffer.
-
Add 50 µL of the test compound dilutions or controls to the wells and pre-incubate for 10 minutes at 37°C.
-
Initiate the uptake by adding 50 µL of the [³H]-GABA working solution to each well.
-
Incubate for 10 minutes at 37°C.
-
Terminate the uptake by rapidly washing the cells three times with 150 µL of ice-cold Uptake Buffer.
-
Determine non-specific uptake in the presence of a high concentration of nipecotic acid (e.g., 1 mM).
-
-
Quantification:
-
Lyse the cells by adding 100 µL of Lysis Buffer to each well and incubating for 30 minutes at room temperature.
-
Transfer the lysate to scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis and Interpretation:
| Parameter | Description | Interpretation of a Positive Result for the Test Compound |
| IC50 (Inhibitor) | The concentration of the compound that inhibits 50% of the specific [³H]-GABA uptake. | A dose-dependent decrease in radioactivity, indicating inhibition of GAT-1. |
Visualization of Experimental Workflows
To provide a clear overview of the decision-making process and experimental procedures, the following diagrams are provided.
Caption: Tiered assay workflow for characterizing novel GABA analogues.
Caption: Signaling pathway of the GABA-A receptor membrane potential assay.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating through the inclusion of appropriate controls.
-
Positive Controls (GABA, Diazepam, Nipecotic acid) ensure that the assay systems are functioning correctly and are capable of detecting the expected biological activity.
-
Negative/Vehicle Controls establish the baseline response and are used for data normalization.
-
Antagonist Controls (Picrotoxin) confirm the specificity of the observed effects.
-
Dose-Response Curves are essential for determining the potency (EC50/IC50) of the test compound and for distinguishing specific, saturable effects from non-specific artifacts.
By systematically applying this tiered approach and adhering to the principles of robust assay design, researchers can confidently and efficiently characterize the biological activity of novel GABA-analogues like this compound, thereby accelerating the drug discovery process.
References
- 1. An Update on GABA Analogs for CNS Drug Discovery | CoLab [colab.ws]
- 2. Novel-Substituted Heterocyclic GABA Analogues. Enzymatic Activity against the GABA-AT Enzyme from Pseudomonas fluorescens and In Silico Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and characterization of a novel gamma-aminobutyric acid type A (GABAA) receptor ligand that combines outstanding metabolic stability, pharmacokinetics, and anxiolytic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A homogeneous assay to assess GABA transporter activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A high-throughput functional assay for characterization of gamma-aminobutyric acid(A) channel modulators using cryopreserved transiently transfected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells | PLOS One [journals.plos.org]
- 9. GABAA Receptor Services | Sygnature Discovery [sbdrugdiscovery.com]
- 10. pubs.acs.org [pubs.acs.org]
Application and Protocol Guide for the Use of (R)-2-(Aminomethyl)-3-methylbutanoic Acid Hydrochloride in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-2-(Aminomethyl)-3-methylbutanoic acid, a chiral β-amino acid and an analog of γ-aminobutyric acid (GABA), is a critical building block in modern medicinal chemistry and drug development.[1][2][3] Its incorporation into peptide chains imparts unique conformational constraints and proteolytic stability, making it a valuable moiety for designing novel peptide-based therapeutics, particularly those targeting the central nervous system.[4] This guide provides a comprehensive overview of the principles and detailed protocols for the efficient incorporation of (R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride into peptide sequences using both solid-phase and solution-phase synthesis methodologies.
Introduction: The Significance of β-Amino Acids in Peptide Therapeutics
While natural peptides are exclusively composed of α-amino acids, the introduction of non-proteinogenic amino acids, such as β-amino acids, offers a powerful strategy to overcome the inherent limitations of native peptides, namely their poor metabolic stability and limited conformational diversity.[5][6] (R)-2-(Aminomethyl)-3-methylbutanoic acid, with its valine-like side chain, introduces a significant steric hindrance that can influence peptide secondary structure and enhance resistance to enzymatic degradation.[5]
As a GABA analog, this molecule is of particular interest for the development of therapeutics for neurological disorders such as epilepsy, anxiety, and neuropathic pain, where modulation of GABAergic neurotransmission is a key therapeutic strategy.[2][4][7][8] The hydrochloride salt form of (R)-2-(Aminomethyl)-3-methylbutanoic acid enhances its stability and solubility, facilitating its use in standard peptide synthesis workflows.[1]
Mechanistic Considerations for Incorporating a Sterically Hindered β-Amino Acid
The primary challenge in incorporating (R)-2-(Aminomethyl)-3-methylbutanoic acid lies in the steric hindrance presented by the isobutyl group adjacent to the aminomethyl functionality. This can significantly slow down the coupling reaction.[9][10] Overcoming this hurdle requires careful selection of coupling reagents and optimization of reaction conditions.
The Coupling Reaction: Activating the Carboxyl Group
The fundamental principle of peptide synthesis involves the formation of an amide bond between the free amine of one amino acid and the activated carboxyl group of another. For sterically hindered amino acids, standard carbodiimide reagents like DCC or DIC may prove insufficient.[9] More potent in-situ activating reagents are necessary to form highly reactive esters that can overcome the steric barrier.[9]
Caption: Workflow for coupling sterically hindered amino acids.
Choice of Protecting Groups: Fmoc vs. Boc Strategy
The two most common strategies in solid-phase peptide synthesis (SPPS) are the Fmoc/tBu and Boc/Bzl approaches.[11][][13]
-
Fmoc/tBu Strategy: This is the most widely used method due to its milder deprotection conditions.[14] The N-terminal Fmoc (9-fluorenylmethyloxycarbonyl) group is base-labile (removed by piperidine), while the side-chain protecting groups (like tBu) are acid-labile (removed by TFA).[13]
-
Boc/Bzl Strategy: This approach utilizes an acid-labile Boc (tert-butyloxycarbonyl) group for N-terminal protection and stronger acid-labile groups for the side chains.[] Final cleavage requires strong acids like HF.
For most applications involving (R)-2-(Aminomethyl)-3-methylbutanoic acid, the Fmoc/tBu strategy is recommended due to its versatility and compatibility with a wider range of functionalities.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines the manual synthesis of a peptide incorporating (R)-2-(Aminomethyl)-3-methylbutanoic acid using Fmoc chemistry on a Rink Amide resin.[14][15][16][17]
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
Fmoc-(R)-2-(aminomethyl)-3-methylbutanoic acid
-
Coupling Reagents: HATU, HBTU, or COMU
-
Base: Diisopropylethylamine (DIPEA)
-
Deprotection Solution: 20% piperidine in DMF
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Washing Solvents: DMF, DCM, Methanol
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[11][14]
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.
-
Drain and repeat the piperidine treatment for 15-20 minutes.[15]
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
-
Amino Acid Coupling (for standard amino acids):
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours.
-
Wash the resin with DMF (3x).
-
Perform a Kaiser test to ensure complete coupling. If the test is positive (blue beads), repeat the coupling step.
-
-
Coupling of (R)-2-(Aminomethyl)-3-methylbutanoic Acid (Double Coupling):
-
Pre-activation: In a separate vial, dissolve Fmoc-(R)-2-(aminomethyl)-3-methylbutanoic acid (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF. Allow to pre-activate for 1-5 minutes.[9]
-
First Coupling: Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours.
-
Drain and wash the resin with DMF (3x).
-
Second Coupling: Repeat the pre-activation and coupling steps with a fresh solution of the activated amino acid for another 2-4 hours or overnight to ensure complete reaction.[9]
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
-
Repeat Cycles: Repeat steps 2-4 for each amino acid in the sequence.
-
Final Deprotection and Cleavage:
-
After the final coupling, perform a final Fmoc deprotection (step 2).
-
Wash the resin with DMF, DCM, and methanol, then dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours.[15]
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[15]
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold ether twice.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[15][18][19]
-
Solution-Phase Synthesis Protocol Fragment Condensation
Solution-phase synthesis can be advantageous for large-scale production or for peptides that are difficult to synthesize on a solid support.[20][21] This protocol describes a fragment condensation approach.
Materials:
-
Protected peptide fragments (one with a free N-terminus, one with a free C-terminus)
-
Coupling Reagent: COMU or HATU
-
Base: DIPEA
-
Solvents: DMF, DCM, Ethyl Acetate, Hexane
-
Aqueous solutions for workup: 1M HCl, saturated NaHCO₃, brine
Procedure:
-
Fragment Preparation: Synthesize protected peptide fragments using standard solution-phase methods, leaving either the N-terminal or C-terminal group protected.[21]
-
Coupling Reaction:
-
Dissolve the peptide fragment with the free carboxylic acid (1 eq.), COMU (1.1 eq.), and DIPEA (2 eq.) in DMF.
-
Stir for 10-15 minutes to allow for activation.
-
Add the peptide fragment with the free amine (1.2 eq.) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
-
Workup and Purification:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude protected peptide by flash chromatography.
-
-
Final Deprotection:
-
Remove the remaining protecting groups using appropriate deprotection conditions (e.g., TFA for Boc/tBu groups, hydrogenolysis for Z/Bzl groups).[21]
-
Purify the final peptide by RP-HPLC.
-
Data Presentation and Optimization
The success of incorporating (R)-2-(Aminomethyl)-3-methylbutanoic acid is highly dependent on the choice of coupling reagent. The following table summarizes recommended reagents for sterically hindered couplings.
| Coupling Reagent | Active Ester Formed | Relative Reactivity | Notes |
| DCC/DIC | O-acylisourea | Low | Often insufficient for hindered couplings. |
| HBTU/PyBOP | OBt ester | Moderate | Better than carbodiimides, but may require extended reaction times or double coupling.[9] |
| HCTU | O-6-ClBt ester | High | More reactive than HBTU due to the lower pKa of the leaving group.[9] |
| HATU/PyAOP | OAt ester | Very High | Generally the most effective for difficult couplings due to the anchimeric assistance from the pyridine nitrogen in HOAt. |
| COMU | Oxyma ester | Very High | Comparable in efficiency to HATU, with improved safety and solubility profiles.[22] |
Troubleshooting Common Issues
-
Incomplete Coupling:
-
Aggregation:
-
Racemization:
-
Symptom: Presence of diastereomers in the final product.
-
Solution: Avoid excessive heating. Use coupling reagents with additives like HOBt or Oxyma Pure, which are known to suppress racemization.[22]
-
Conclusion
The incorporation of this compound into peptide sequences is a valuable strategy for developing novel therapeutics with enhanced stability and unique conformational properties. While its steric hindrance presents a synthetic challenge, the use of potent coupling reagents, optimized protocols such as double coupling, and careful monitoring of reaction completion can lead to successful synthesis. The detailed protocols and troubleshooting guide provided herein serve as a comprehensive resource for researchers aiming to leverage the unique properties of this β-amino acid in their drug discovery efforts.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis, conformation and biological evaluation of the enantiomers of 3-fluoro-gamma-aminobutyric acid ((R)- and (S)-3F-GABA): an analogue of the neurotransmitter GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A role of GABA analogues in the treatment of neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein Synthesis with Ribosomes Selected for the Incorporation of β-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. drugs.com [drugs.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemistry.du.ac.in [chemistry.du.ac.in]
- 13. biosynth.com [biosynth.com]
- 14. biovera.com.au [biovera.com.au]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. luxembourg-bio.com [luxembourg-bio.com]
- 18. bachem.com [bachem.com]
- 19. americanpeptidesociety.org [americanpeptidesociety.org]
- 20. Solution Phase Peptide Synthesis: The Case of Biphalin | Springer Nature Experiments [experiments.springernature.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. bachem.com [bachem.com]
Application Note & Protocols: A Scalable Approach to the Synthesis and Purification of (R)-2-(Aminomethyl)-3-methylbutanoic Acid Hydrochloride
Abstract
(R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride, a non-proteinogenic β-amino acid also known as (R)-β²-Homovaline hydrochloride, serves as a critical chiral building block in modern pharmaceutical development.[1] Its structural motif is integral to the synthesis of peptide-based therapeutics and other complex bioactive molecules.[1] This guide provides a comprehensive, in-depth overview of a robust and scalable chemo-enzymatic strategy for its synthesis and purification. We will elucidate the causality behind key experimental choices, from the initial synthesis of the racemic precursor to the critical chiral resolution step and final salt formation. The protocols herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a reliable framework for large-scale production.
Introduction: The Challenge of Stereoselectivity
The biological activity of chiral molecules is often confined to a single enantiomer. Consequently, the production of enantiomerically pure compounds is a cornerstone of pharmaceutical manufacturing. The primary challenge in synthesizing (R)-2-(Aminomethyl)-3-methylbutanoic acid lies in controlling its stereochemistry at the C2 position. While numerous asymmetric synthesis methods exist, many rely on expensive chiral catalysts or auxiliaries and may not be economically viable at scale.
An effective and widely adopted industrial strategy is the synthesis of a racemic mixture followed by an efficient resolution step to isolate the desired enantiomer. This guide details such a pathway, focusing on classical diastereomeric salt crystallization—a technique renowned for its scalability and cost-effectiveness.[2]
Strategic Overview: The Racemic Synthesis and Resolution Pathway
Our approach is bifurcated into two primary stages:
-
Racemic Synthesis : Production of the racemic (R/S)-2-(aminomethyl)-3-methylbutanoic acid. This phase prioritizes high yield and purity of the racemate using cost-effective starting materials.
-
Chiral Resolution & Purification : The separation of the desired (R)-enantiomer from the racemic mixture using a chiral resolving agent, followed by purification and conversion to the stable hydrochloride salt.
Figure 1: Overall workflow from racemic synthesis to the final purified hydrochloride salt.
Part 1: Synthesis of Racemic Precursor
A common and scalable route to β-amino acids involves the Hofmann rearrangement of a precursor amide.[3] This method transforms a dicarboxylic acid derivative into the target amino acid with the loss of one carbon atom.
Protocol 1: Synthesis of Racemic 3-(Carbamoylmethyl)-5-methylhexanoic acid
This intermediate is a key precursor for the subsequent Hofmann rearrangement. It can be synthesized from readily available materials like isovaleraldehyde and cyanoacetic acid.[4]
-
Knoevenagel Condensation: React isovaleraldehyde with cyanoacetic acid in the presence of a base (e.g., piperidine) to form an unsaturated cyano acid.
-
Michael Addition: The resulting α,β-unsaturated system undergoes a Michael addition with a malonate derivative.
-
Hydrolysis and Decarboxylation: The intermediate is then subjected to acidic hydrolysis (e.g., using concentrated HCl or H₂SO₄) which hydrolyzes the nitrile and ester groups and induces decarboxylation to yield 3-isobutylglutaric acid.[3]
-
Anhydride Formation: The 3-isobutylglutaric acid is treated with acetic anhydride to form the cyclic 3-isobutylglutaric anhydride.[5]
-
Ammonolysis: The anhydride is carefully reacted with aqueous ammonia. The ring-opening reaction selectively forms the racemic 3-(carbamoylmethyl)-5-methylhexanoic acid.[3][5]
Causality: Using the cyclic anhydride for ammonolysis ensures regioselectivity, leading primarily to the desired amide-acid rather than a mixture of isomers. This control is crucial for ensuring the success of the subsequent rearrangement.
Protocol 2: Hofmann Rearrangement to Racemic (R/S)-2-(Aminomethyl)-3-methylbutanoic Acid
-
Reagent Preparation: Prepare a fresh solution of sodium hypobromite (or sodium hypochlorite) by adding bromine (or bleach) to a cold aqueous solution of sodium hydroxide.
-
Reaction: Add the racemic 3-(carbamoylmethyl)-5-methylhexanoic acid from the previous step to the cold Hofmann reagent solution.
-
Controlled Heating: The reaction mixture is slowly warmed. The rearrangement typically proceeds smoothly between 50-70°C.[6]
-
Work-up: After the reaction is complete, the mixture is acidified to precipitate the crude racemic amino acid, which can be isolated by filtration.
Causality: The Hofmann rearrangement is an efficient method for converting amides to primary amines with one less carbon. The reaction conditions must be carefully controlled (especially temperature) to prevent side reactions and degradation of the product.
Part 2: Chiral Resolution by Diastereomeric Salt Crystallization
This is the most critical step for isolating the desired (R)-enantiomer. The principle relies on the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties, including solubility, which allows them to be separated by crystallization.[2]
Choice of Resolving Agent
The selection of an appropriate resolving agent is paramount. For resolving a racemic amine, a chiral acid is used. Common and effective choices include:
-
(S)-(+)-Mandelic acid[3]
-
(R)-(-)-Mandelic acid
-
Tartaric acid derivatives
-
(R)-(+)-1-phenylethylamine (for resolving acids)[5]
For this protocol, we will use (S)-(+)-Mandelic Acid , which is known to form diastereomeric salts with distinct crystallization properties.
Protocol 3: Large-Scale Resolution
-
Dissolution: In a suitable reactor, dissolve the crude racemic (R/S)-2-(aminomethyl)-3-methylbutanoic acid in a heated solvent system (e.g., methanol, ethanol, or an ethanol/water mixture).
-
Addition of Resolving Agent: Add approximately 0.5 to 0.6 molar equivalents of (S)-(+)-mandelic acid to the solution.
-
Expert Insight: Using a sub-stoichiometric amount of the resolving agent is a common industrial practice. It maximizes the precipitation of the less soluble diastereomeric salt, ensuring high enantiomeric purity in the solid phase, while leaving the more soluble diastereomer and the excess undesired enantiomer in the mother liquor.
-
-
Controlled Cooling & Crystallization: Slowly cool the solution to allow for the selective crystallization of the less soluble diastereomeric salt, in this case, the ((R)-amine)-((S)-mandelate) salt. The cooling rate is critical for obtaining large, easily filterable crystals of high purity.
-
Isolation: Filter the precipitated solid and wash it with a small amount of cold solvent to remove residual mother liquor.
-
Liberation of the Free Amine: Dissolve the isolated diastereomeric salt in water and add a base (e.g., NaOH or Na₂CO₃) to adjust the pH to approximately 9-10. This neutralizes the mandelic acid and liberates the (R)-amino acid free base. The mandelic acid can often be recovered from the aqueous layer after acidification.
-
Extraction/Isolation: The (R)-amino acid free base can be isolated by extraction with a suitable organic solvent or by precipitation and filtration, depending on its solubility.
Part 3: Final Purification and Hydrochloride Salt Formation
Final purification is achieved through recrystallization, followed by conversion to the hydrochloride salt, which is generally more stable and easier to handle than the free base.[1]
Protocol 4: Recrystallization and Salt Formation
-
Recrystallization: Dissolve the crude (R)-amino acid free base from the previous step in a minimal amount of a hot solvent (e.g., isopropanol/water). Allow the solution to cool slowly to induce crystallization. Filter the purified crystals and dry under vacuum.
-
Hydrochloride Formation: Dissolve the purified (R)-free base in a suitable solvent like isopropanol or ethyl acetate.
-
HCl Addition: Slowly bubble dry HCl gas through the solution or add a stoichiometric amount of concentrated hydrochloric acid or a solution of HCl in isopropanol.
-
Crystallization and Isolation: The this compound will precipitate out of the solution. Cool the mixture to maximize the yield, then filter the white crystalline solid.
-
Drying: Wash the product with a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove residual solvent and dry thoroughly under vacuum at a controlled temperature (e.g., 40-50°C).
Quality Control & Analytical Methods
Rigorous analytical testing is required to confirm the identity, purity, and stereochemical integrity of the final product.
| Parameter | Method | Typical Specification |
| Identity | ¹H NMR, ¹³C NMR, MS | Conforms to reference spectrum |
| Chemical Purity | HPLC-UV/ELSD | ≥ 99.0% |
| Enantiomeric Purity (e.e.) | Chiral HPLC | ≥ 99.5% (R)-enantiomer |
| Appearance | Visual | White to off-white crystalline solid |
| Solubility | Visual | Soluble in water and methanol[1] |
| Residual Solvents | GC-HS | Conforms to ICH guidelines |
| Table 1: Quality Control Specifications for (R)-2-(Aminomethyl)-3-methylbutanoic Acid HCl. |
Protocol 5: Chiral HPLC for Enantiomeric Purity
The determination of enantiomeric excess (e.e.) is crucial. A validated chiral HPLC method is the standard for this analysis.[7]
Figure 2: Workflow for determining enantiomeric purity via Chiral HPLC.
| Parameter | Condition |
| Column | Polysaccharide-based Chiral Stationary Phase (CSP) (e.g., CHIRALPAK series) |
| Mobile Phase | Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (e.g., 85:15:0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Table 2: Representative Chiral HPLC Method Parameters. |
Causality: The polysaccharide-based chiral stationary phase creates a chiral environment that allows for differential interaction with the two enantiomers, resulting in their separation over time as they pass through the column. The acidic modifier (TFA) is often necessary to ensure good peak shape for amino acids.
Conclusion
The successful large-scale synthesis of this compound is contingent on a robust racemic synthesis followed by an efficient, high-fidelity chiral resolution. The diastereomeric salt crystallization method presented here is a time-tested, scalable, and economically favorable approach. By carefully controlling process parameters—such as solvent choice, cooling rates, and stoichiometry—and implementing rigorous in-process and final product analytical controls, researchers and manufacturers can consistently produce this valuable chiral building block with high chemical and enantiomeric purity.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Preparation method of pregabalin intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 5. An Efficient Process For Synthesis Of Pregabalin [quickcompany.in]
- 6. WO2011077463A1 - Process for preparing pregabalin and its intermediate - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride
Welcome to the technical support center for the synthesis of (R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues encountered in the laboratory. The information provided herein is based on established chemical principles and field-proven insights to ensure technical accuracy and practical utility.
Introduction
(R)-2-(Aminomethyl)-3-methylbutanoic acid is a chiral amino acid derivative that serves as a key building block in the synthesis of various bioactive molecules.[1] Its hydrochloride salt is often utilized for its improved stability and solubility.[1] Achieving a high yield of the desired (R)-enantiomer is a common challenge in pharmaceutical synthesis, where stereochemical purity is paramount for therapeutic efficacy and safety.[2][3] This guide will address critical aspects of the synthesis, focusing on practical troubleshooting and optimization strategies.
A prevalent synthetic route to a related and structurally similar compound, (S)-Pregabalin, involves the desymmetrization of a prochiral precursor like 3-isobutylglutaric anhydride.[4][5] This is followed by a Hofmann rearrangement of the resulting amide.[4][5][6][7] While the target molecule of this guide is the (R)-enantiomer of a different amino acid, the underlying chemical principles and potential challenges often overlap.
Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during the synthesis.
Low Overall Yield
Question: My overall yield for the synthesis of this compound is consistently low. What are the most likely causes and how can I address them?
Answer: Low overall yield can stem from inefficiencies in one or more steps of the synthetic sequence. A systematic approach to identify the bottleneck is crucial.
1. Purity of Starting Materials:
-
Insight: The purity of your starting materials, such as the precursor anhydride and reagents for the amidation and rearrangement steps, is critical. Impurities can lead to side reactions, reducing the formation of the desired product.[8]
-
Actionable Advice:
-
Verify the purity of all starting materials using appropriate analytical techniques (e.g., NMR, GC-MS, HPLC).
-
If necessary, purify the starting materials before use. For instance, 3-isobutylglutaric acid can be converted to 3-isobutylglutaric anhydride, and the purity of the anhydride can be checked by GC.[9]
-
2. Incomplete Reactions:
-
Insight: Each reaction in the sequence (anhydride formation, amidation, Hofmann rearrangement) must proceed to completion to maximize the yield.
-
Actionable Advice:
-
Anhydride Formation: Ensure complete conversion of the dicarboxylic acid to the anhydride. This can be achieved by using a sufficient excess of a dehydrating agent like acetic anhydride and adequate heating.[10]
-
Amidation: The reaction of the anhydride with an ammonia source should be monitored to ensure full conversion.
-
Hofmann Rearrangement: This step is often sensitive to reaction conditions. Ensure the correct stoichiometry of the Hofmann reagent (e.g., sodium hypobromite or sodium hypochlorite) and optimal temperature control.[6][7][11]
-
3. Suboptimal Reaction Conditions:
-
Insight: Temperature, reaction time, and solvent choice can significantly impact the yield of each step.
-
Actionable Advice:
-
Review the literature for optimized conditions for each reaction step. For example, the Hofmann rearrangement may require careful temperature control to minimize side products.[12]
-
Consider performing small-scale optimization experiments (e.g., Design of Experiments) to identify the optimal conditions for your specific setup.[13]
-
4. Product Loss During Workup and Purification:
-
Insight: Significant product loss can occur during extraction, washing, and crystallization steps. The hydrochloride salt formation and subsequent isolation also need to be optimized.
-
Actionable Advice:
-
Minimize the number of transfer steps.
-
Ensure the pH is carefully controlled during extractions to prevent the amino acid from partitioning into the wrong phase.
-
For crystallization, carefully select the solvent system and control the cooling rate to maximize crystal formation and purity.
-
Poor Enantioselectivity
Question: I am observing a low enantiomeric excess (ee) for my final product. What factors influence the stereochemical outcome, and how can I improve it?
Answer: Achieving high enantioselectivity is a common hurdle in chiral synthesis. The critical step for establishing stereochemistry in many related syntheses is the resolution of a racemic intermediate or an asymmetric transformation.
1. Inefficient Resolution:
-
Insight: If your synthesis involves the resolution of a racemic intermediate, the choice of resolving agent and the crystallization conditions are paramount.
-
Actionable Advice:
-
Resolving Agent: Ensure the chiral resolving agent is of high optical purity.
-
Crystallization: The diastereomeric salt crystallization is a delicate equilibrium. Optimize the solvent, temperature profile, and seeding to selectively crystallize the desired diastereomer.
-
2. Racemization:
-
Insight: The chiral center, once established, may be susceptible to racemization under harsh reaction conditions (e.g., high temperatures, strongly acidic or basic conditions).
-
Actionable Advice:
-
Evaluate each step of your synthesis for conditions that could lead to racemization.
-
If possible, use milder reaction conditions. For example, if a reaction requires heat, determine the minimum temperature necessary for a reasonable reaction rate.
-
3. Catalyst/Reagent Issues in Asymmetric Synthesis:
-
Insight: If you are employing a catalytic asymmetric method, the catalyst's performance is key.[14]
-
Actionable Advice:
-
Catalyst Purity and Handling: Ensure the chiral catalyst or ligand is of high purity and handled under appropriate conditions (e.g., inert atmosphere if air-sensitive).[8]
-
Catalyst Loading: Insufficient catalyst loading can lead to a competing non-selective background reaction, lowering the overall enantiomeric excess.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing the precursor 3-isobutylglutaric acid?
A1: A common method involves the condensation of isovaleraldehyde with ethyl cyanoacetate, followed by a Michael addition and subsequent hydrolysis and decarboxylation.[4][5][15][16] Another approach utilizes isovaleraldehyde and malonamide nitrile as starting materials.[5][10]
Q2: How is the Hofmann rearrangement typically performed in the synthesis of related compounds like Pregabalin?
A2: The Hofmann rearrangement is used to convert a primary amide (in this case, derived from 3-isobutylglutaric anhydride and ammonia) to a primary amine with one less carbon atom.[7] This is often achieved using reagents like bromine in the presence of a strong base (e.g., sodium hydroxide) or sodium hypochlorite.[6] The reaction is typically carried out in an aqueous medium.[7]
Q3: What analytical techniques are recommended for monitoring the reaction progress and assessing product purity and enantiomeric excess?
A3:
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) are suitable for monitoring the progress of most steps.
-
Purity Assessment: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and purity assessment. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, MS) is also crucial for purity analysis.
-
Enantiomeric Excess (ee) Determination: Chiral HPLC is the most common and reliable method for determining the enantiomeric excess of the final product.[8] This technique uses a chiral stationary phase to separate the enantiomers, allowing for their quantification.[8][17]
Q4: Are there any safety precautions I should be aware of during this synthesis?
A4: Yes, several safety precautions are necessary:
-
Hofmann Rearrangement: If using bromine, it is highly toxic and corrosive and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[6]
-
Strong Bases and Acids: Handle strong bases (e.g., NaOH) and acids (e.g., HCl) with care, as they are corrosive.
-
Solvents: Use flammable organic solvents in a fume hood and away from ignition sources.
-
Always consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis.
Experimental Protocols
Protocol 1: Synthesis of 3-Isobutylglutaric Anhydride
This protocol is adapted from general procedures for the formation of cyclic anhydrides from dicarboxylic acids.[9][10]
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-isobutylglutaric acid (1 equivalent).
-
Add acetic anhydride (1.5-2.0 equivalents).
-
Heat the reaction mixture to reflux (approximately 140-145 °C) and maintain for 4-6 hours.
-
Monitor the reaction completion by TLC or GC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess acetic anhydride and acetic acid formed during the reaction by distillation under reduced pressure.
-
The resulting crude 3-isobutylglutaric anhydride can be purified by vacuum distillation to yield a clear oil.
| Reagent/Parameter | Recommended Value |
| 3-Isobutylglutaric acid | 1 equivalent |
| Acetic Anhydride | 1.5 - 2.0 equivalents |
| Temperature | 140-145 °C |
| Reaction Time | 4-6 hours |
Protocol 2: Chiral HPLC for Enantiomeric Excess Determination
This is a general guideline for developing a chiral HPLC method.[8][17]
-
Column Selection: Choose a chiral stationary phase (CSP) suitable for the analysis of amino acids. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point.
-
Mobile Phase: For normal-phase chromatography, a mixture of hexane and a polar modifier like isopropanol or ethanol is typically used. For reversed-phase, a buffered aqueous solution with acetonitrile or methanol is common.
-
Sample Preparation: Dissolve a small amount of the final this compound product in the mobile phase.
-
Analysis: Inject the sample onto the HPLC system and monitor the elution of the enantiomers.
-
Optimization: Adjust the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the two enantiomer peaks.[17]
-
Calculation: Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100
Visualizations
General Synthetic Pathway
Caption: A potential synthetic route to the target compound.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low synthesis yield.
References
- 1. chemimpex.com [chemimpex.com]
- 2. article.scirea.org [article.scirea.org]
- 3. 7 Essential Tips for Understanding Chiral Compounds in Your Research Projects [hrdpharm.com]
- 4. US20070259917A1 - Processes for the synthesis of 3-isobutylglutaric acid - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. "A Process For Synthesis Of S (+) Pregabalin" [quickcompany.in]
- 7. WO2011076915A1 - Novel method for the preparation of (s)-pregabalin field of the invention - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 3-isobutylglutaric anhydride | 185815-59-2 [chemicalbook.com]
- 10. CN106278931A - The preparation method of 3 isobutylglutaric acid monoamides - Google Patents [patents.google.com]
- 11. WO2008137512A2 - Process for preparing pregabalin via hofmann reaction and crystalline form thereof - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Reductive aminations by imine reductases: from milligrams to tons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. WO2007127309A2 - Processes for the synthesis of 3-isobutylglutaric acid - Google Patents [patents.google.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of (R)-2-(Aminomethyl)-3-methylbutanoic Acid Hydrochloride
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical guide for the purification of (R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride (CAS 1276055-45-8).[1][2] This chiral amino acid derivative is a critical building block in modern pharmaceutical development, particularly in the synthesis of therapeutics targeting neurological disorders.[3][4][5] Its stability and solubility make it highly valuable, but like many chiral hydrochlorides, its purification can present unique challenges.[3]
This guide is structured from our extensive field experience to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot effectively. We will address common issues from low purity and discoloration to poor crystallinity, ensuring you can achieve a final product that meets the stringent requirements for downstream applications like peptide synthesis.[6]
Part 1: Troubleshooting Common Purification Issues
This section is designed to help you diagnose and solve problems you may encounter during the purification workflow.
Q1: My final product shows unexpected peaks in the HPLC analysis. What are they and how do I remove them?
Probable Cause: Unexpected peaks typically originate from three sources: unreacted starting materials, by-products from the synthetic route (e.g., from a deprotection step), or oligomerization of the amino acid. The nature of the impurity dictates the optimal purification strategy.
Troubleshooting & Solution Pathway:
-
Identify the Impurity: The first critical step is characterization. Use a hyphenated technique like LC-MS to get the mass of the impurity peaks.[7] This data often provides immediate clues as to whether you are dealing with a residual reactant or an unexpected side-product.
-
Strategic Purification:
-
For Organic Impurities (Starting Materials, By-products): Recrystallization is the most effective and scalable method. The key is selecting a solvent system where the desired product has high solubility at elevated temperatures and poor solubility at lower temperatures, while impurities remain in the mother liquor.[7] A mixture of ethanol and water is an excellent starting point for many amino acid hydrochlorides.[7]
-
For Diastereomeric Impurities: If your synthesis involves chiral centers, you may have diastereomeric impurities. These can sometimes be removed by careful recrystallization, but preparative High-Performance Liquid Chromatography (Prep-HPLC) is often required for complete separation.
-
For Insoluble Particulates: If you observe particulates that do not dissolve even when heating, these are likely inorganic salts or insoluble polymers. A hot filtration step is essential before allowing the solution to cool and crystallize.[7]
-
Workflow: Troubleshooting Impurities
Caption: Decision tree for identifying and removing impurities.
Q2: My product is an off-white or yellow powder, not the expected white crystalline solid. How can I fix this?
Probable Cause: Color often arises from trace amounts of highly conjugated or oxidized impurities.[7] While a slight yellow tint may not always signify low purity for all applications, a pure, white solid is preferred for sensitive downstream processes like peptide synthesis.[7]
Troubleshooting & Solution Pathway:
-
Charcoal Treatment: During the recrystallization process, after the compound has been fully dissolved in the hot solvent, add a small amount (typically 1-2% w/w) of activated carbon (charcoal).
-
Mechanism of Action: The activated carbon has a high surface area and non-selectively adsorbs large, color-imparting organic molecules.
-
Execution: Stir the hot solution with the charcoal for 5-10 minutes. It is crucial not to boil the solution excessively, as this can concentrate impurities on the charcoal surface that may be released back into the solution.
-
Removal: Perform a hot filtration through a pad of Celite® or a fine filter paper to remove the charcoal completely before allowing the solution to cool. The Celite prevents fine charcoal particles from passing through the filter.
Q3: I'm getting a low yield after recrystallization. What am I doing wrong?
Probable Cause: Low yield is typically a result of a suboptimal solvent system or procedural errors during the crystallization process. Either the compound is too soluble in the cold solvent, or crystals are not being efficiently collected.
Troubleshooting & Solution Pathway:
-
Optimize the Solvent System: The ideal solvent system dissolves your product completely when hot but results in very low solubility when cold. For this compound, ethanol/water or isopropanol/water systems are effective. The key is to use the minimum amount of the "good" solvent (water) and the maximum amount of the "anti-solvent" (alcohol). See the table below for starting points.
-
Ensure Slow Cooling: Rapid cooling (e.g., placing the flask directly in an ice bath) leads to the formation of small, often impure crystals and can trap the product in the solution. Allow the solution to cool slowly to room temperature first, then transfer it to a refrigerator or ice bath to maximize precipitation.
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a single seed crystal from a previous batch.
-
Wash Correctly: When washing the collected crystals, use a minimal amount of the ice-cold recrystallization solvent. Using room temperature or warm solvent will redissolve a significant portion of your product.
| Solvent System | Typical Ratio (v/v) | Rationale & Comments |
| Ethanol / Water | 80:20 to 95:5 | Excellent starting point. Water solubilizes the hydrochloride salt, while ethanol acts as the anti-solvent. Adjust the ratio to dissolve the solid in a minimal amount of hot solvent.[7] |
| Isopropanol / Water | 90:10 to 98:2 | Isopropanol is less polar than ethanol, often resulting in lower solubility when cold and potentially higher recovery. |
| Methanol | Single Solvent | Use with caution. The compound may have high solubility even when cold, leading to lower yields. Best used if impurities are known to be insoluble in methanol. |
Part 2: Key Experimental Protocols
Protocol 1: Optimized Recrystallization
This protocol provides a robust method for purifying gram-scale quantities of the title compound.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. For every 1 gram of crude material, add 10 mL of an 85:15 Ethanol:Water mixture.
-
Heating: Gently heat the mixture on a hot plate with magnetic stirring. Continue adding the solvent mixture dropwise until the solid just dissolves completely. Avoid adding a large excess of solvent.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add 1-2% (w/w) activated charcoal, and stir for 5 minutes.
-
Hot Filtration: Pre-warm a funnel with filter paper. If charcoal was used, add a small layer of Celite® to the filter paper. Quickly filter the hot solution into a clean, pre-warmed flask to remove insoluble impurities or charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Well-formed crystals should appear. Once at room temperature, place the flask in an ice bath (0-4 °C) for at least 1 hour to maximize precipitation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals sparingly with a small amount of ice-cold ethanol to remove residual mother liquor.
-
Drying: Dry the crystals under high vacuum at a slightly elevated temperature (e.g., 40-50 °C) to a constant weight.
Recrystallization Workflow Diagram
Caption: Step-by-step workflow for optimized recrystallization.
Part 3: Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and purity of high-quality this compound? A high-quality product should be a white to off-white crystalline powder. Commercially available reagents are typically offered at purities of ≥97% or greater.[7] For demanding applications like pharmaceutical synthesis, a purity of >99% (as determined by HPLC) is often required.[6]
Q2: My compound won't dissolve, even in the recommended solvent systems. What should I check? This issue, known as poor solubility, can be frustrating. First, ensure the pH of your solution is acidic; as a hydrochloride salt, the compound's amine group is protonated, which enhances aqueous solubility. If you are using a purely organic solvent, solubility may be limited. If the issue persists even in an alcohol/water mixture, filter a small sample.[7] If an insoluble material is collected, it confirms the presence of insoluble impurities that must be removed by hot filtration.[7]
Q3: How do I confirm the stereochemical purity and ensure I have the (R)-enantiomer? Confirmation of stereochemical identity and purity requires specialized analytical techniques. Optical rotation can provide a preliminary check; the specific rotation should be compared to a known standard.[6] However, the most definitive method is chiral HPLC, which uses a chiral stationary phase to separate the R and S enantiomers, allowing for precise quantification of enantiomeric excess (e.e.).
Q4: Can I use ion-exchange chromatography for purification? Yes, ion-exchange chromatography is a powerful technique for purifying amino acids.[8] Since the compound has a primary amine, a strong cation exchange resin (like Dowex® 50) can be used. The crude material is loaded onto the column at a low pH (~2-3), impurities are washed away, and the desired product is then eluted by increasing the pH or using a salt gradient. This method is particularly effective for removing non-ionic impurities.
References
- 1. echemi.com [echemi.com]
- 2. (R)-2-(aMinoMethyl)-3-Methylbutanoic acid-HCl | 1276055-45-8 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Stability of (R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride in Solution
Welcome to the technical support center for (R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability-related issues encountered during experimentation with this compound in solution.
Introduction
This compound, a chiral amino acid derivative, is a valuable building block in pharmaceutical research, particularly in the development of peptide-based therapeutics and drugs targeting neurological disorders.[1] Its hydrochloride salt form generally enhances solubility and stability, making it suitable for various formulation strategies.[1][2] However, like all molecules, its stability in solution is not absolute and can be influenced by a variety of factors including pH, temperature, light, and the presence of other chemical agents. Understanding these factors is critical for ensuring the integrity of your experiments and the quality of your results.
This guide provides a comprehensive overview of the potential stability issues, troubleshooting strategies, and frequently asked questions related to the handling and use of this compound in solution.
Frequently Asked Questions (FAQs) on Solution Stability
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by:
-
pH: Extreme acidic or alkaline conditions can promote hydrolysis of the amide bond or other susceptible functional groups.
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
Light: Exposure to UV or even visible light can lead to photodegradation.
-
Oxidizing agents: The presence of peroxides or dissolved oxygen can lead to oxidative degradation.
-
Excipients: Interactions with other components in the formulation can either stabilize or destabilize the molecule.[3][4]
Q2: What is the recommended pH range for preparing solutions of this compound to ensure maximum stability?
A2: While specific data for this molecule is not extensively published, for most amino acid hydrochlorides, a slightly acidic to neutral pH range (typically pH 4-7) is recommended to minimize hydrolysis. It is crucial to perform your own pH stability studies to determine the optimal pH for your specific application and formulation.
Q3: How should I store solutions of this compound?
A3: For optimal stability, solutions should be stored at refrigerated temperatures (2-8 °C) and protected from light.[1] For long-term storage, freezing the solution at -20 °C or below may be considered, but it is essential to evaluate the potential for freeze-thaw degradation.
Q4: Can I autoclave solutions of this compound for sterilization?
A4: Autoclaving involves high temperatures and pressure, which can significantly accelerate the degradation of many small molecules, including amino acid derivatives. It is generally not recommended to autoclave solutions of this compound without prior validation studies to confirm its thermal stability under these conditions. Sterile filtration is a safer alternative for sterilization.
Q5: What are the potential degradation pathways for this molecule?
A5: Based on its structure, potential degradation pathways include:
-
Hydrolysis: Cleavage of the amide bond, although generally stable, can occur under harsh pH and temperature conditions.
-
Oxidation: The amino group and the aliphatic side chain could be susceptible to oxidation. Branched-chain amino acids can undergo oxidative degradation.[1][5][6][7][8]
-
Photodegradation: UV absorption could lead to the formation of reactive species and subsequent degradation.[9][10][11]
-
Decarboxylation: Loss of the carboxyl group can occur under certain stress conditions, particularly at elevated temperatures.[12][13]
Troubleshooting Guide
This section addresses common issues that may arise during your experiments and provides a systematic approach to troubleshooting.
Issue 1: Loss of Potency or Inconsistent Results Over Time
| Possible Cause | Troubleshooting Steps |
| Chemical Degradation | 1. Verify Solution Age and Storage: Ensure you are using freshly prepared solutions. If solutions are stored, confirm they have been kept at the recommended temperature and protected from light. 2. Analyze for Degradants: Use a stability-indicating analytical method, such as HPLC, to check for the presence of degradation products. A decrease in the main peak area and the appearance of new peaks are indicative of degradation. 3. Perform a Forced Degradation Study: To understand the degradation profile, subject your solution to stress conditions (acid, base, heat, light, oxidation) to accelerate degradation and identify potential degradants. |
| Incorrect Concentration | 1. Re-prepare the Solution: Carefully re-prepare the solution, ensuring accurate weighing and dissolution. 2. Verify Analytical Method: Confirm that your analytical method for concentration determination is accurate and validated. |
Issue 2: Appearance of Unknown Peaks in Chromatograms
| Possible Cause | Troubleshooting Steps |
| Degradation Products | 1. Correlate with Stress Studies: Compare the retention times of the unknown peaks with those of the degradation products observed in your forced degradation studies. 2. Characterize the Peaks: Use techniques like LC-MS/MS or NMR to identify the structure of the unknown peaks. |
| Impurities in Starting Material | 1. Analyze the Solid Compound: Dissolve a fresh sample of the solid this compound and analyze it by HPLC to check for impurities. |
| Contamination | 1. Check Solvents and Glassware: Ensure all solvents are of high purity and glassware is thoroughly cleaned. Run a blank injection of your solvent to rule out solvent contamination. |
Issue 3: Poor Peak Shape in HPLC Analysis (Tailing, Fronting, or Splitting)
| Possible Cause | Troubleshooting Steps |
| Secondary Interactions with Stationary Phase | 1. Adjust Mobile Phase pH: The amino group can interact with residual silanols on the HPLC column. Adjusting the mobile phase pH to be more acidic (e.g., adding 0.1% trifluoroacetic acid or formic acid) can protonate the silanols and reduce these interactions.[14][15][16] 2. Use an Appropriate Column: Consider using a column with end-capping or a different stationary phase that is less prone to secondary interactions with basic compounds. |
| Column Overload | 1. Reduce Injection Volume or Concentration: Inject a smaller volume or a more dilute sample to see if the peak shape improves. |
| Sample Solvent Mismatch | 1. Dissolve Sample in Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase to avoid peak distortion. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound in solution.
Objective: To identify potential degradation pathways and generate degradation products for the development of a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
HPLC system with a suitable column (e.g., C18)
-
Photostability chamber
-
Oven
Procedure:
-
Prepare a Stock Solution: Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place an aliquot of the stock solution in an oven at 80°C for 48 hours.
-
Photodegradation: Expose an aliquot of the stock solution in a quartz cuvette to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including a control (unstressed) sample, by a suitable HPLC method.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with the control sample.
-
Identify and quantify the degradation products.
-
Calculate the percentage of degradation.
-
Workflow for Forced Degradation Study
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop a robust HPLC method capable of separating this compound from its potential degradation products.
Instrumentation:
-
HPLC system with a UV or PDA detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
Initial Chromatographic Conditions:
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm (or as determined by UV scan)
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
Method Development and Optimization:
-
Inject the Unstressed Sample: Inject the control sample to determine the retention time of the parent compound.
-
Inject Stressed Samples: Inject the samples from the forced degradation study.
-
Evaluate Separation: Assess the resolution between the parent peak and any degradation peaks.
-
Optimize Gradient: Adjust the gradient profile to improve the separation of any co-eluting peaks.
-
Optimize Mobile Phase: If necessary, evaluate different mobile phase modifiers (e.g., formic acid, phosphate buffer) and organic solvents (e.g., methanol) to achieve optimal separation.
-
Method Validation: Once a suitable method is developed, it should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Logical Relationship for Method Development
Data Summary
The following table provides a hypothetical summary of results from a forced degradation study. Actual results will vary depending on the specific experimental conditions.
| Stress Condition | % Degradation | Number of Degradation Peaks | Major Degradant Retention Time (min) |
| 0.1 M HCl, 60°C, 24h | 5-10% | 1-2 | 8.5 |
| 0.1 M NaOH, 60°C, 24h | 10-15% | 2-3 | 7.2, 9.8 |
| 3% H₂O₂, RT, 24h | 2-5% | 1 | 11.3 |
| 80°C, 48h | 3-7% | 1-2 | 8.9 |
| Photostability (ICH Q1B) | <2% | 0 | - |
| Control (Unstressed) | <1% | 0 | - |
References
- 1. AMINO ACID METABOLISM : BRANCHED-CHAIN AMINO ACID DEGRADATION [education.med.nyu.edu]
- 2. chemimpex.com [chemimpex.com]
- 3. Compatibility of chewing gum excipients with the amino acid L-cysteine and stability of the active substance in directly compressed chewing gum formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Enzymology of the branched-chain amino acid oxidation disorders: the valine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Branched-Chain Amino Acid (BCAA) Metabolism: Pathways & Regulation [metabolomics.creative-proteomics.com]
- 8. Branched Chain Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Near UV Photodegradation Mechanisms of Amino Acid Excipients: Formation of the Carbon Dioxide Radical Anion from Aspartate and Fe(III) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. THERMAL DECOMPOSITION OF SOME AMINO ACIDS. Valine, Leucine and lsoleucine | Scilit [scilit.com]
- 13. researchgate.net [researchgate.net]
- 14. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 15. uhplcs.com [uhplcs.com]
- 16. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Experimental Conditions for (R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride
Welcome to the technical support center for (R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for optimizing experimental conditions. As a crucial building block in pharmaceutical research, particularly for therapeutics targeting neurological disorders, mastering its synthesis and purification is paramount.[1][2] This document offers practical, field-proven insights to navigate common challenges and enhance experimental outcomes.
I. Synthesis and Reaction Optimization
The synthesis of chiral β-amino acids like (R)-2-(Aminomethyl)-3-methylbutanoic acid is a cornerstone for developing a wide array of biologically active molecules.[3][4] Success hinges on meticulous control over reaction parameters to ensure high yield and enantioselectivity.
Frequently Asked Questions (FAQs): Synthesis
Q1: What are the most common synthetic routes to prepare (R)-2-(Aminomethyl)-3-methylbutanoic acid, and what are their relative advantages?
A1: Several strategies exist for the asymmetric synthesis of β-amino acids.[4] Common approaches include:
-
Asymmetric Hydrogenation: This method often involves the hydrogenation of a prochiral β-amino acrylic acid derivative using a chiral catalyst, such as a transition metal complexed with a chiral ligand.[5] It can offer high enantioselectivity and reactivity without the need for protecting the primary amino group.[5]
-
Conjugate Addition (Michael Addition): Chiral metal amides can be added to α,β-unsaturated carbonyl compounds in a highly diastereoselective manner.[6] The subsequent removal of protecting groups yields the desired β-amino acid derivative.[6]
-
Enzymatic Resolution: This biocatalytic approach utilizes the stereospecificity of enzymes to resolve a racemic mixture.[7][8] For instance, a d-amino acid oxidase can selectively oxidize the d-enantiomer, which is then converted to the desired l-form by a transaminase.[7] This method is advantageous for its high selectivity and environmentally friendly conditions.
The choice of route depends on factors such as substrate availability, desired scale, and access to specialized catalysts or enzymes.
Q2: I am observing low yields in my synthesis. What are the likely causes and how can I improve them?
A2: Low yields can stem from several factors throughout the synthetic process. A systematic troubleshooting approach is essential.
Troubleshooting Low Yields:
| Potential Cause | Recommended Action & Scientific Rationale |
| Incomplete Reaction | Monitor reaction progress using techniques like TLC, HPLC, or NMR. Incomplete conversion may indicate insufficient reaction time, suboptimal temperature, or catalyst deactivation. Increase reaction time or temperature incrementally. For instance, in some syntheses of pregabalin analogs, optimizing the temperature to 160-165°C was crucial for reaction completion.[9] |
| Side Reactions | Analyze crude reaction mixture for byproducts. Common side reactions include polymerization or degradation of starting materials or products. Adjusting stoichiometry, temperature, or solvent polarity can minimize these. The use of protecting groups for the amino and carboxyl functionalities is critical to prevent undesired reactions like self-polymerization.[10][11][12] |
| Catalyst Inefficiency | Ensure catalyst quality and proper activation. For hydrogenation reactions, the catalyst (e.g., Ru/C, Rh-based) must be active.[13][14] Pre-reduction of the catalyst may be necessary.[13] For enzymatic reactions, ensure optimal pH, temperature, and cofactor concentration. |
| Issues with Starting Materials | Verify the purity of reactants and solvents. Impurities can poison catalysts or participate in side reactions. For example, sulfur-containing impurities can poison hydrogenation catalysts.[14] |
| Product Loss During Workup/Purification | Optimize extraction and purification protocols. Emulsion formation during extraction can lead to significant product loss.[15] Ensure the pH is appropriately adjusted to maximize the recovery of the amino acid. Recrystallization solvents and conditions should be carefully selected to minimize loss. |
Q3: My reaction is producing a racemic mixture or low enantiomeric excess (ee). How can I improve the stereoselectivity?
A3: Achieving high enantioselectivity is a primary challenge in chiral synthesis.
Strategies to Enhance Enantioselectivity:
-
Chiral Catalyst/Ligand Selection: In asymmetric catalysis, the choice of the chiral ligand is paramount. For instance, in asymmetric hydrogenation, different chiral phosphine ligands can dramatically influence the enantioselectivity.[5] Screen a variety of ligands to find the optimal one for your specific substrate.
-
Enzymatic Resolution Optimization: For enzymatic resolutions, the choice of enzyme and reaction conditions are key. Factors like pH, temperature, and substrate concentration can impact enzyme activity and selectivity.[7] Immobilization of the enzyme can also improve its stability and reusability.[16]
-
Chiral Auxiliaries: Using a chiral auxiliary can direct the stereochemical outcome of a reaction. The auxiliary is later cleaved to yield the enantiomerically enriched product.
-
Kinetic Resolution: This technique relies on the differential reaction rates of enantiomers with a chiral reagent or catalyst.[17] One enantiomer reacts faster, leaving the other enriched. The process must be stopped at the optimal time to maximize both yield and ee of the desired enantiomer.
-
Classical Resolution with a Resolving Agent: Racemic mixtures of amines can be resolved by forming diastereomeric salts with a chiral acid (e.g., tartaric acid).[15] The differing solubilities of these salts allow for their separation by fractional crystallization.[18]
Below is a decision-making workflow for addressing low enantioselectivity.
Caption: Troubleshooting workflow for low enantioselectivity.
II. Purification and Isolation
The final purity of this compound is critical for its intended application. This section addresses common issues encountered during purification.
Frequently Asked Questions (FAQs): Purification
Q1: I am having difficulty crystallizing the final hydrochloride salt. What can I do?
A1: Crystallization can be challenging due to the compound's solubility and the presence of impurities.
-
Solvent Selection: Experiment with different solvent systems. A common approach is to dissolve the free base in a suitable solvent (e.g., isopropanol, ethanol) and then add a solution of HCl in a solvent in which the hydrochloride salt is poorly soluble (e.g., diethyl ether, MTBE).
-
Purity of the Free Base: Ensure the free base is of high purity before salt formation. Impurities can inhibit crystallization. Consider an additional purification step for the free base, such as column chromatography.
-
Control Cooling Rate: Slow cooling often promotes the formation of larger, purer crystals. Avoid crash cooling the solution.
-
Seeding: If you have a small amount of pure crystalline product, use it to seed the supersaturated solution to induce crystallization.
-
Anti-Solvent Addition: Slowly adding an anti-solvent (a solvent in which the product is insoluble) to a solution of the product can induce crystallization.
Q2: My final product shows impurities by NMR/HPLC analysis. What are the common impurities and how can I remove them?
A2: Common impurities can include the opposite enantiomer, unreacted starting materials, or byproducts from the synthesis.
-
Enantiomeric Purity: Chiral HPLC is the standard method for determining enantiomeric excess.[19] If the enantiomeric purity is low, a re-purification via chiral chromatography or recrystallization of diastereomeric salts may be necessary.
-
Residual Solvents: These can often be removed by drying the product under high vacuum at a slightly elevated temperature.
-
Synthetic Byproducts: If byproducts are present, an additional purification step is required. Recrystallization is often effective if the impurities have different solubilities. Column chromatography can also be employed.
The following diagram illustrates a general purification workflow.
Caption: General purification workflow.
III. Analytical Characterization
Accurate characterization is essential to confirm the identity, purity, and stereochemistry of the final product.
Frequently Asked Questions (FAQs): Analysis
Q1: Which analytical techniques are most important for characterizing this compound?
A1: A combination of techniques is necessary for full characterization:
-
NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can be used to identify impurities.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound.
-
Chiral High-Performance Liquid Chromatography (HPLC): Essential for determining the enantiomeric purity (ee) of the final product.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Identifies the functional groups present in the molecule.
-
Melting Point: A sharp melting point range is indicative of high purity.
Q2: I am having trouble with my chiral HPLC separation. What parameters can I adjust?
A2: Optimizing chiral separations can be complex and often requires methodical adjustments.[20]
Chiral HPLC Troubleshooting:
| Problem | Parameter to Adjust | Rationale & Protocol |
| No Separation | Mobile Phase Composition | Change the ratio of the organic modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane). Additives like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds can significantly improve resolution by interacting with the stationary phase and analyte.[20] |
| Column Type | The choice of chiral stationary phase (CSP) is critical. If one type of CSP (e.g., polysaccharide-based) does not provide separation, try a different type (e.g., Pirkle-type, cyclodextrin-based). | |
| Poor Resolution | Flow Rate | Decrease the flow rate. This increases the interaction time between the analyte and the stationary phase, often improving resolution. |
| Column Temperature | Vary the column temperature. Lower temperatures often enhance enantioselectivity, but this is not always the case. Systematically test temperatures from 10°C to 40°C in 5°C increments.[20] | |
| Peak Tailing | Mobile Phase Additives | For basic analytes like amines, peak tailing can occur due to strong interactions with residual silanol groups on the silica support. Adding a small amount of a basic modifier (e.g., 0.1% DEA) can improve peak shape.[20] |
| Sample Solvent | Ensure the sample is dissolved in the mobile phase or a weaker solvent. Injecting in a stronger solvent can cause peak distortion. |
IV. References
-
Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. (n.d.). National Institutes of Health. Retrieved January 6, 2026, from --INVALID-LINK--
-
Enantioselective Synthesis of β-amino acids: A Review. (2015). Hilaris Publisher. Retrieved January 6, 2026, from --INVALID-LINK--
-
Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. (2021). Washington University in St. Louis Open Scholarship. Retrieved January 6, 2026, from --INVALID-LINK--
-
Asymmetric Synthesis of β-Amino Acids via the Michael Addition of Chiral Metal Amides. (n.d.). ScienceDirect. Retrieved January 6, 2026, from --INVALID-LINK--
-
Amino Acid-Protecting Groups. (2019). Wiley Online Library. Retrieved January 6, 2026, from --INVALID-LINK--
-
Protection of Amino Groups in Synthesis. (2021). Chemistry LibreTexts. Retrieved January 6, 2026, from --INVALID-LINK--
-
Process for the preparation of chiral beta amino acid derivatives by asymmetric hydrogenation. (2004). Google Patents. Retrieved January 6, 2026, from --INVALID-LINK--
-
Protecting Groups in Peptide Synthesis. (n.d.). National Institutes of Health. Retrieved January 6, 2026, from --INVALID-LINK--
-
Peptide synthesis. (n.d.). University of Calgary. Retrieved January 6, 2026, from --INVALID-LINK--
-
Amino Acid-Protecting Groups. (n.d.). Typeset. Retrieved January 6, 2026, from --INVALID-LINK--
-
This compound. (n.d.). Chem-Impex. Retrieved January 6, 2026, from --INVALID-LINK--
-
Resolution of racemic amino acids. (1983). Google Patents. Retrieved January 6, 2026, from --INVALID-LINK--
-
Understanding Gabapentin Synthesis: The Role of 1,1-Cyclohexane Diacetic Anhydride. (n.d.). Medium. Retrieved January 6, 2026, from --INVALID-LINK--
-
Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. (2017). ACS Publications. Retrieved January 6, 2026, from --INVALID-LINK--
-
Continuous process for the preparation of gabapentin salt. (2019). Google Patents. Retrieved January 6, 2026, from --INVALID-LINK--
-
Conversion of Racemic Unnatural Amino Acids to Optically Pure Forms by a Coupled Enzymatic Reaction. (2021). National Institutes of Health. Retrieved January 6, 2026, from --INVALID-LINK--
-
Improved process for preparation of gabapentin. (2004). WIPO. Retrieved January 6, 2026, from --INVALID-LINK--
-
Hydrogenation of Amino Acid Mixtures to Amino Alcohols: Renewable Building Blocks for Fine and Specialty Chemicals Production. (n.d.). AIChE. Retrieved January 6, 2026, from --INVALID-LINK--
-
Optical Resolution of Racemic Mixtures of Amino Acids through Nanofiltration Membrane Process. (2014). ResearchGate. Retrieved January 6, 2026, from --INVALID-LINK--
-
Enhanced Resolution of Chiral Amino Acids with Capillary Electrophoresis for Biosignature Detection in Extraterrestrial Samples. (2016). ACS Publications. Retrieved January 6, 2026, from --INVALID-LINK--
-
Design, Synthesis, and Preliminary Evaluation of Gabapentin-Pregabalin Mutual Prodrugs in Relieving Neuropathic Pain. (n.d.). National Institutes of Health. Retrieved January 6, 2026, from --INVALID-LINK--
-
Pfizer's Gabapentin Goes Green. (n.d.). PharmaManufacturing.com. Retrieved January 6, 2026, from --INVALID-LINK--
-
Synthesis of (+/−)-Pregabalin and its novel lipophilic β-alkyl-substituted analogues from fatty chains. (2020). Royal Society of Chemistry. Retrieved January 6, 2026, from --INVALID-LINK--
-
(R)-2-(Aminomethyl)-4-methylbutanoic acid hydrochloride. (n.d.). Chem-Impex. Retrieved January 6, 2026, from --INVALID-LINK--
-
Troubleshoot Chiral Column Performance: Efficiency & Resolution. (n.d.). Chiral Technologies. Retrieved January 6, 2026, from --INVALID-LINK--
-
(R)-2-(aminomethyl)-3-methylbutanoicacid. (n.d.). Advanced Biochemicals. Retrieved January 6, 2026, from --INVALID-LINK--
-
Development of a new synthesis approach for S-pregabalin by optimizing the preparation stages. (2019). ResearchGate. Retrieved January 6, 2026, from --INVALID-LINK--
-
Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases. (2013). National Institutes of Health. Retrieved January 6, 2026, from --INVALID-LINK--
-
Recent Development in the Synthesis of Pregabalin. (2013). ResearchGate. Retrieved January 6, 2026, from --INVALID-LINK--
-
Rh-Catalyzed Hydrogenation of Amino Acids to Biobased Amino Alcohols: Tackling Challenging Substrates and Application to Protein. (2018). Typeset. Retrieved January 6, 2026, from --INVALID-LINK--
-
Synthesis of a conformationally restricted analog of pregabalin by stereoselective alkylation of a chiral pyrrolidin-2-one. (2011). ResearchGate. Retrieved January 6, 2026, from --INVALID-LINK--
-
(R)-2-(aMinoMethyl)-3-Methylbutanoic acid-HCl. (n.d.). ChemicalBook. Retrieved January 6, 2026, from --INVALID-LINK--
-
Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. (2024). National Institutes of Health. Retrieved January 6, 2026, from --INVALID-LINK--
-
Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (n.d.). The Royal Society of Chemistry. Retrieved January 6, 2026, from --INVALID-LINK--
-
Reactions of Amino Acids: Hydrogenolysis. (2024). Pearson. Retrieved January 6, 2026, from --INVALID-LINK--
-
Chiral Amines in Asymmetric Synthesis. (n.d.). Sigma-Aldrich. Retrieved January 6, 2026, from --INVALID-LINK--
-
Troubleshooting guide for HPLC analysis of chiral compounds. (n.d.). Benchchem. Retrieved January 6, 2026, from --INVALID-LINK--
-
Nonnatural Amino Acid Synthesis by Using Carbon-Hydrogen Bond Functionalization Methodology. (n.d.). National Institutes of Health. Retrieved January 6, 2026, from --INVALID-LINK--
-
Catalytic Hydrogenation of Amino Acids using Polymer-Derived Microenvironments. (n.d.). DigitalCommons@UMaine. Retrieved January 6, 2026, from --INVALID-LINK--
-
(R)-2-(Aminomethyl)-3-methylbutanoic acid HCl. (n.d.). Echemi. Retrieved January 6, 2026, from --INVALID-LINK--
-
(R)-2-(Aminomethyl)-3-methylbutyric acid hydrochloride. (n.d.). Research Scientific. Retrieved January 6, 2026, from --INVALID-LINK--
-
(R)-2-(Aminomethyl)-3-methylbutanoic acid HCl. (n.d.). AstaTech. Retrieved January 6, 2026, from --INVALID-LINK--
-
(R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. (n.d.). Organic Syntheses. Retrieved January 6, 2026, from --INVALID-LINK--
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. WO2004085378A1 - Process for the preparation of chiral beta amino acid derivatives by asymmetric hydrogenation - Google Patents [patents.google.com]
- 6. Asymmetric Synthesis of β-Amino Acids via the Michael Addition of Chiral Metal Amides [jstage.jst.go.jp]
- 7. Conversion of Racemic Unnatural Amino Acids to Optically Pure Forms by a Coupled Enzymatic Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. old.nacatsoc.org [old.nacatsoc.org]
- 14. scispace.com [scispace.com]
- 15. rsc.org [rsc.org]
- 16. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]
- 18. pubs.acs.org [pubs.acs.org]
- 19. chiraltech.com [chiraltech.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Dose-Response Curves for (R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride
Welcome to the technical support guide for optimizing dose-response curves with (R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride in cell culture. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of in vitro experimentation with this compound. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to address specific challenges and ensure the generation of accurate, reproducible data.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the experimental setup for this compound.
Q1: What is this compound and what is its relevance in cell culture experiments?
A1: this compound is a chiral amino acid derivative.[1][2] In pharmaceutical and biochemical research, it serves as a crucial building block for synthesizing more complex bioactive molecules, particularly peptide-based therapeutics.[1][2] Its relevance in cell culture studies often lies in its potential to modulate neurotransmitter activity and influence metabolic pathways, making it a compound of interest for research in neuroprotection and metabolic disorders.[1][2] Its high stability and solubility are advantageous for creating consistent and reliable experimental conditions in various cell culture media.[1]
Q2: What is a typical starting concentration range for a dose-response curve with this compound?
A2: The effective concentration of any compound is highly dependent on the specific cell line and the biological endpoint being measured. For a novel compound like this compound, where extensive public data on specific cell lines may be limited, a broad concentration range is recommended for initial experiments. A common starting point is to test a wide range spanning several orders of magnitude, for example, from picomolar (pM) to micromolar (µM) concentrations.[3] This approach helps to capture the full sigmoidal dose-response curve and identify the optimal range for subsequent, more focused experiments.
Q3: Which solvent should I use to prepare the stock solution?
A3: Due to its hydrochloride salt form, this compound is expected to have good solubility in aqueous solutions. For cell culture applications, preparing a high-concentration stock solution in sterile, cell culture-grade water or phosphate-buffered saline (PBS) is a standard practice. If solubility issues arise, a small amount of a biocompatible solvent like dimethyl sulfoxide (DMSO) can be used. However, it is critical to keep the final concentration of DMSO in the cell culture medium below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of the solvent) in your experimental design.
Q4: How long should I incubate the cells with the compound?
A4: The optimal incubation time will vary based on the mechanism of action of the compound and the specific cellular process being investigated. For acute effects, a shorter incubation period of a few hours may be sufficient. For chronic effects or endpoints that require longer-term cellular changes, such as proliferation or differentiation, incubation times of 24, 48, or even 72 hours are common.[3] It is advisable to perform a time-course experiment in conjunction with your initial dose-response studies to determine the most appropriate incubation period for your specific assay.
II. Troubleshooting Guide: Common Issues and Solutions
This section provides a detailed guide to troubleshooting common problems encountered during dose-response curve optimization.
Issue 1: High Variability Between Replicate Wells
High variability can obscure the true biological effect of the compound and lead to unreliable IC50/EC50 values.
| Potential Cause | Recommended Solution(s) | Scientific Rationale |
| Inconsistent Cell Seeding | - Ensure a homogenous single-cell suspension before plating. - Use a calibrated multichannel pipette for seeding. - Avoid "edge effects" by not using the outermost wells of the microplate or by filling them with sterile PBS.[3] | Uneven cell distribution at the start of the experiment is a primary source of variability. A consistent number of cells in each well is crucial for a uniform response to the compound. |
| Pipetting Errors | - Calibrate pipettes regularly. - Use reverse pipetting for viscous solutions. - Ensure proper immersion depth of pipette tips to avoid aspirating air. | Accurate and consistent liquid handling is fundamental to dose-response experiments.[4] Small inaccuracies in serial dilutions or compound addition can lead to significant errors in the final concentration. |
| Cell Health and Contamination | - Regularly check cell morphology and viability. - Test for mycoplasma contamination.[5] - Ensure cells are in the logarithmic growth phase when seeded.[6] | Unhealthy or contaminated cells will respond inconsistently to experimental treatments, leading to high variability and artifacts.[6][7] |
Issue 2: Non-Sigmoidal or Inconsistent Dose-Response Curve
A non-sigmoidal curve can indicate issues with the compound, the assay, or the biological system itself.
| Potential Cause | Recommended Solution(s) | Scientific Rationale |
| Compound Solubility Issues | - Visually inspect the stock solution and the highest concentration wells for precipitation. - Consider using a different, biocompatible solvent if necessary, after testing for solvent toxicity.[3] | If the compound precipitates at higher concentrations, the actual concentration in solution will be lower than intended, leading to a flattening of the curve at the top. |
| Cytotoxicity of the Solvent | - Include a vehicle control with the highest concentration of the solvent used. - If solvent toxicity is observed, reduce the final solvent concentration by preparing a more concentrated stock solution of the compound. | High concentrations of solvents like DMSO can be toxic to cells, leading to a decrease in response that is independent of the compound's specific activity. |
| Complex Biological Response | - The compound may have biphasic effects (hormesis) or off-target effects at different concentrations. - Consider a more complex non-linear regression model for data analysis.[4] | Not all biological responses follow a simple sigmoidal pattern.[4] The observed curve may be a true representation of a complex biological interaction. |
| Incorrect Concentration Range | - If the curve is flat, the concentrations tested may be too low or too high. - Perform a wider range-finding experiment (e.g., from 1 nM to 100 µM) to identify the active range. | The sigmoidal shape of a dose-response curve is only apparent within a specific concentration range where the biological response is changing.[8] |
Issue 3: Low Potency or No Effect Observed
If the compound appears to have a lower-than-expected potency or no effect at all, consider the following.
| Potential Cause | Recommended Solution(s) | Scientific Rationale |
| Compound Degradation | - Prepare fresh stock solutions for each experiment. - Aliquot the stock solution and store at -20°C or -80°C to minimize freeze-thaw cycles.[3] | The stability of compounds in solution can be limited.[3] Degradation will lead to a lower effective concentration and reduced potency. |
| Incorrect Dilution Calculations | - Double-check all dilution calculations. - Prepare a clear dilution scheme before starting the experiment. | Simple mathematical errors can lead to significantly different final concentrations than intended. |
| Inappropriate Assay Endpoint | - Ensure the chosen assay is sensitive enough to detect the expected biological effect. - Consider alternative assays that measure different aspects of the cellular response. | The compound may be active, but the chosen assay may not be suitable for detecting its specific mechanism of action. |
| Insufficient Incubation Time | - Perform a time-course experiment to determine the optimal incubation period. | The biological effect of the compound may take time to manifest. Insufficient incubation can lead to an underestimation of its potency. |
III. Experimental Protocols and Visualizations
Protocol: Generating a Dose-Response Curve
This protocol provides a general framework for a cell-based assay to determine the dose-response relationship of this compound.
1. Cell Seeding:
-
Culture your chosen cell line to approximately 80% confluency.
-
Harvest the cells and perform a cell count to determine the cell density.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).[3]
-
Incubate the plate overnight to allow for cell attachment and recovery.
2. Compound Preparation and Serial Dilution:
-
Prepare a high-concentration stock solution of this compound in a suitable sterile solvent.
-
Perform serial dilutions of the stock solution in complete cell culture medium to create a range of working concentrations. A 10-point, 1:3 serial dilution is a common starting point.
3. Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add the prepared compound dilutions to the respective wells.
-
Include appropriate controls:
-
Vehicle Control: Cells treated with medium containing the highest concentration of the solvent used.
-
Untreated Control: Cells treated with medium only.
-
Positive Control (if available): Cells treated with a compound known to elicit the expected response.
-
4. Incubation:
-
Incubate the plate for the predetermined optimal duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
5. Assay and Data Acquisition:
-
At the end of the incubation period, perform the chosen cell viability, proliferation, or functional assay according to the manufacturer's instructions.
-
Read the plate using a microplate reader.
6. Data Analysis:
-
Subtract the background reading (blank wells with medium only).
-
Normalize the data to the untreated or vehicle control.
-
Plot the normalized response against the logarithm of the compound concentration.
-
Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 or EC50 value.[9]
Visualizing the Workflow
Caption: Standard workflow for a dose-response experiment.
Visualizing Serial Dilution
Caption: Conceptual diagram of the serial dilution process.
IV. Conclusion
Optimizing a dose-response curve is a critical step in understanding the biological activity of this compound. By systematically addressing potential sources of error and variability, researchers can generate high-quality, reproducible data. This guide provides a foundation for troubleshooting common issues and establishing a robust experimental protocol. Remember that each cell line and assay system is unique, and empirical optimization is key to success.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. m.youtube.com [m.youtube.com]
- 6. azurebiosystems.com [azurebiosystems.com]
- 7. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 8. derangedphysiology.com [derangedphysiology.com]
- 9. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
Technical Support Center: Enhancing the Purity of (R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with (R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride. This guide provides in-depth, experience-based answers and troubleshooting protocols to address the common and complex purification challenges encountered in the laboratory. Our focus is on explaining the causality behind experimental choices to empower you to make informed decisions and achieve the highest possible purity for your compound.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities in synthesized this compound?
The impurity profile largely depends on the synthetic route. However, common impurities include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Synthetic By-products: Molecules formed from side reactions. For instance, in syntheses involving esterification and hydrolysis, you might find residual ester intermediates.
-
Reagents: Leftover reagents or their derivatives, such as coupling agents or catalysts.
-
The (S)-Enantiomer: The undesired stereoisomer of your target molecule, which can be present if the synthesis is not perfectly stereoselective.
-
Solvent Residues: Trapped organic solvents used during synthesis or workup.
Q2: How can I assess the purity of my sample?
A multi-faceted approach is necessary to accurately determine both chemical and enantiomeric purity.
-
Chemical Purity: High-Performance Liquid Chromatography (HPLC) with a suitable achiral column (like a C18) is the standard method. Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy is excellent for identifying the structure and detecting organic impurities.
-
Enantiomeric Purity (Enantiomeric Excess, ee): Chiral HPLC is the gold standard for quantifying the ratio of (R) to (S) enantiomers.[1][2] This technique uses a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[1] Alternatively, NMR spectroscopy using chiral shift reagents can be employed to differentiate and quantify enantiomers.[3]
Q3: My sample has low chemical purity. What is the best first step?
For a crystalline solid like an amino acid hydrochloride, recrystallization is almost always the most effective and economical first step. This classical technique exploits differences in solubility between your target compound and the impurities in a chosen solvent system. It is highly effective at removing synthetic by-products and residual starting materials.
Q4: When should I consider chromatography over recrystallization?
Chromatography is preferred when:
-
Recrystallization fails to remove impurities with very similar solubility to your product.
-
The impurities are present in very high concentrations, making effective crystallization difficult.
-
You need to separate multiple components in a single step.
-
You are working on a very small scale where material loss during recrystallization is a significant concern.
-
The goal is to remove the undesired (S)-enantiomer, which requires specialized chiral chromatography.
Troubleshooting Guide: Step-by-Step Protocols
This section addresses specific purity issues with detailed, actionable protocols.
Problem: Low Chemical Purity Due to Synthetic By-products or Starting Materials
Your initial analysis (e.g., by achiral HPLC or NMR) shows the presence of significant non-enantiomeric impurities.
Solution: Optimized Recrystallization
Causality: The principle of recrystallization relies on the fact that the concentration of the desired compound is high, while impurity concentrations are low. When a hot, saturated solution is cooled, the solubility of the desired compound decreases sharply, causing it to crystallize out. The impurities, being below their saturation points, remain in the solvent (the "mother liquor"). As an amino acid hydrochloride, the compound is a salt, which influences solvent choice.[4]
Experimental Protocol: Recrystallization from a Mixed Solvent System
A common and effective method for amino acid hydrochlorides is using a polar solvent in which the compound is soluble when hot, and a less polar "anti-solvent" to induce crystallization upon cooling.[4][5] A typical pair is an alcohol (like ethanol or isopropanol) and an ether or ester (like diethyl ether or ethyl acetate).
-
Solvent Screening (Small Scale):
-
Place ~20 mg of your crude product into several small test tubes.
-
To each tube, add a different polar solvent (e.g., methanol, ethanol, isopropanol, water) dropwise while heating gently until the solid just dissolves. Use a minimal amount of hot solvent.
-
Allow the solutions to cool to room temperature, then place them in an ice bath for 20-30 minutes.
-
Observe which solvent yields the best-quality crystals and the highest recovery.
-
If no crystals form, add a few drops of an anti-solvent (e.g., diethyl ether, ethyl acetate, hexane) to the cooled solution until it becomes slightly cloudy (turbid), then warm gently until it clarifies and allow it to cool again.
-
-
Scale-Up Protocol (Example: Ethanol/Diethyl Ether System):
-
Place your crude this compound in an Erlenmeyer flask.
-
Add the minimum volume of hot ethanol required to fully dissolve the solid. Stir continuously on a hot plate.
-
Once dissolved, remove the flask from the heat. If the solution is colored, this is the point to add a small amount of activated charcoal and hot-filter the solution to remove colored impurities.
-
Allow the solution to cool slowly towards room temperature. Slow cooling is critical for forming large, pure crystals.
-
Once cooling begins, slowly add diethyl ether (the anti-solvent) dropwise with gentle swirling until the solution remains faintly turbid.
-
Cover the flask and allow it to stand undisturbed at room temperature for several hours, then transfer it to an ice bath or refrigerator (4°C) for at least 1-2 hours (or overnight) to maximize crystal formation.
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the collected crystals with a small amount of ice-cold diethyl ether to remove any residual mother liquor.
-
Dry the purified crystals under vacuum.
-
-
Analysis: Assess the purity of the recrystallized material and the mother liquor by HPLC or NMR to confirm the effectiveness of the purification.
Recrystallization Workflow Diagram
Caption: Workflow for mixed-solvent recrystallization.
Problem: Low Enantiomeric Purity (High % of (S)-Enantiomer)
Your chiral HPLC analysis shows a low enantiomeric excess (ee), for example, 90% (R) and 10% (S). Standard recrystallization will not separate enantiomers.
Solution: Diastereomeric Salt Resolution
Causality: Enantiomers have identical physical properties and cannot be separated by standard techniques. However, by reacting the enantiomeric mixture with a single, pure enantiomer of another chiral compound (a "resolving agent"), you form a pair of diastereomers. Diastereomers have different physical properties, including solubility. This difference can be exploited to separate them via fractional crystallization. The resolving agent is then removed to yield the purified enantiomer.[6][7]
Experimental Protocol: Resolution via Diastereomeric Salt Formation
Note: This is a complex procedure that requires careful selection of the resolving agent and optimization.
-
Select a Chiral Resolving Agent:
-
Since your target is a hydrochloride salt of an amine, you first need to convert it to the free base. This can be done by dissolving the salt in water and carefully adding a base like NaOH or NaHCO₃, followed by extraction with an organic solvent.[8]
-
For the resulting free amine, a chiral acid is the appropriate resolving agent. Common choices include:
-
(R)-(-)-Mandelic acid
-
(S)-(+)-Mandelic acid
-
(+)-Tartaric acid
-
(-)-Dibenzoyl-L-tartaric acid
-
-
-
Formation of Diastereomeric Salts:
-
Dissolve the enantiomerically impure free base of your amino acid in a suitable solvent (e.g., ethanol, methanol, or acetone).
-
In a separate flask, dissolve approximately 0.5 molar equivalents of the chosen chiral resolving agent (e.g., (R)-(-)-Mandelic acid) in the same solvent. Using 0.5 equivalents ensures that only one diastereomeric salt preferentially crystallizes.
-
Slowly add the resolving agent solution to the amino acid solution with stirring. A precipitate should begin to form.
-
Heat the mixture until the solid redissolves, then allow it to cool very slowly to room temperature, followed by cooling in an ice bath to induce fractional crystallization.
-
-
Isolation and Purification:
-
Collect the crystals by vacuum filtration. These crystals should be enriched in one diastereomer (e.g., the (R-acid)-(R-amine) salt).
-
The enantiomeric purity of the salt can be improved by further recrystallization.
-
To check the progress, a small sample of the salt can be treated with a base to liberate the free amine, which is then analyzed by chiral HPLC.
-
-
Liberation of the Pure Enantiomer:
-
Once the desired diastereomeric purity is achieved, dissolve the salt in water.
-
Acidify the solution with HCl. This protonates your amine (making it water-soluble as the hydrochloride salt) and the resolving agent (which can often be recovered by extraction with an organic solvent like ethyl acetate).
-
Evaporate the aqueous layer to recover the enantiomerically pure this compound.
-
Decision Logic for Purity Enhancement
Caption: Decision-making workflow for purification.
Data Summary Tables
Table 1: Common Solvents for Recrystallization of Amino Acid Salts
| Solvent Class | Examples | Role & Suitability |
| Alcohols | Methanol, Ethanol, Isopropanol | Good primary solvents; solubility is high when hot and lower when cold. |
| Water | H₂O | Excellent solvent for salts, but recovery can be difficult. Often used with a miscible organic anti-solvent like isopropanol or acetone.[4] |
| Ethers | Diethyl ether, MTBE | Typically used as anti-solvents to decrease polarity and induce precipitation. |
| Esters | Ethyl acetate | Common anti-solvent. |
| Ketones | Acetone | Can act as a primary solvent or an anti-solvent depending on the specific compound. |
Table 2: Comparison of Purity Analysis Techniques
| Technique | Analyzes | Advantages | Disadvantages |
| Achiral HPLC | Chemical Purity | Quantitative, high resolution, well-established. | Cannot distinguish between enantiomers. |
| Chiral HPLC | Enantiomeric Purity (ee) | Gold standard for ee determination, highly accurate.[1][2] | Requires specialized, expensive chiral columns.[9] Method development can be complex.[10] |
| NMR Spectroscopy | Chemical Purity, Structure | Provides detailed structural information, can identify unknown impurities. | Less sensitive than HPLC for trace impurities. |
| NMR with Chiral Reagents | Enantiomeric Purity (ee) | Rapid, does not require a specialized instrument beyond the NMR.[3] | Requires expensive chiral shift reagents or solvating agents; peak overlap can be an issue. |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. blogs.rsc.org [blogs.rsc.org]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chemical kinetic resolution of unprotected β-substituted β-amino acids using recyclable chiral ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chiraltech.com [chiraltech.com]
- 10. chromatographytoday.com [chromatographytoday.com]
addressing experimental variability in (R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride assays
Technical Support Center: (R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride Assays
Welcome to the technical support resource for the analysis of this compound. This guide is designed for researchers, analytical scientists, and quality control professionals to navigate the complexities of assaying this chiral, non-chromophoric β-amino acid. Our goal is to provide you with the expertise and practical solutions needed to address experimental variability, ensure data integrity, and maintain method robustness.
The inherent properties of this compound—specifically its high polarity, lack of a native chromophore, and chiral center—present unique analytical challenges.[1][2] This guide offers a structured approach to troubleshooting common issues encountered during HPLC-UV (with derivatization) and LC-MS/MS analyses, underpinned by established scientific principles and regulatory standards.
Frequently Asked Questions (FAQs)
Q1: Why is direct UV detection not suitable for analyzing this compound?
(R)-2-(Aminomethyl)-3-methylbutanoic acid, like most amino acids, lacks a significant chromophore—a part of the molecule that absorbs ultraviolet (UV) or visible light.[2][3] Consequently, it cannot be sensitively or selectively detected by standard HPLC-UV detectors at typical wavelengths (e.g., 254 nm). To enable UV detection, a chemical derivatization step is required to attach a UV-absorbing tag to the amino acid's primary amine group.[4]
Q2: What are the most common derivatization techniques for this type of compound?
Pre-column derivatization is the most common approach.[4] Reagents like o-phthalaldehyde (OPA) are frequently used, as they react with primary amines to form highly fluorescent and UV-absorbing isoindole derivatives.[5] For comprehensive analysis that includes secondary amines (not applicable here, but relevant in broader amino acid analysis), 9-fluorenylmethyl chloroformate (FMOC) is often used in tandem with OPA.[6][7]
Q3: My OPA-derivatized samples show decreasing peak areas over time. What is the cause?
OPA derivatives are notoriously unstable.[8][9] The isoindole products can degrade, leading to a time-dependent decrease in signal intensity. This variability is a major challenge. To mitigate this, it is critical to automate the derivatization and injection sequence to ensure that the time between derivatization and injection is precisely controlled and identical for all standards, controls, and samples. Stopping the reaction, for example by adding a quenching agent like acetic acid, can also help stabilize the derivatives, though consistency remains key.[10]
Q4: Can I analyze this compound without derivatization?
Yes, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful alternative that does not require derivatization.[11][12] MS detects the compound based on its mass-to-charge ratio (m/z), offering high sensitivity and selectivity. However, due to the compound's high polarity, achieving adequate retention on standard reversed-phase (C18) columns can be challenging.[13] Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode columns are often better suited for this purpose.[11][14]
Q5: How do I handle the chiral nature of (R)-2-(Aminomethyl)-3-methylbutanoic acid in my assay?
If your goal is to separate the (R)-enantiomer from the (S)-enantiomer, a chiral separation method is necessary. This can be achieved using a chiral stationary phase (CSP) column.[15][16] Crown ether-based and macrocyclic glycopeptide-based CSPs are effective for underivatized amino acids.[15][17] For derivatized amino acids, polysaccharide-based CSPs can be effective. The choice of mobile phase is critical for achieving enantiomeric resolution.[16]
Troubleshooting Guide: HPLC-UV with Pre-Column OPA Derivatization
This section addresses common problems encountered during the analysis of this compound using a typical reversed-phase HPLC method with OPA derivatization.
Visual Troubleshooting Workflow
Below is a decision tree to guide you through common troubleshooting scenarios.
Caption: Troubleshooting decision tree for HPLC assays.
Detailed Problem/Solution Table
| Problem | Potential Root Cause(s) | Recommended Actions & Scientific Rationale |
| 1. Poor Peak Shape (Tailing) | A. Secondary Interactions: The analyte's amine group may interact with residual acidic silanols on the silica-based C18 column, causing peak tailing. B. Column Contamination: Strongly retained matrix components can create active sites. C. Mismatched pH: Mobile phase pH is too close to the analyte's pKa, leading to mixed ionic states. | A. Use a high-purity, end-capped C18 column. Consider adding a small amount of a competing amine (e.g., triethylamine) to the mobile phase to block active sites. B. Implement a column wash step after each run. If the problem persists, reverse flush the column or replace it.[2] C. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa values to ensure a single ionic form. |
| 2. Inconsistent Peak Area / Poor Reproducibility | A. Unstable OPA Derivatives: The primary cause of variability in this assay. The isoindole derivative is not stable over time.[8] B. Inconsistent Derivatization: Manual mixing or timing variations lead to incomplete or variable reaction yields. C. Injector Issues: Sample carryover or inaccurate injection volumes. | A. Automate the entire derivatization and injection process using an autosampler with a pre-column derivatization program. This ensures the reaction-to-injection time is identical for every sample and standard, which is critical for reproducibility. B. Ensure the OPA reagent is in excess to drive the reaction to completion.[10] Prepare the reagent fresh daily and protect it from light and air.[18] C. Use a robust needle wash protocol with a strong, organic solvent to minimize carryover. Verify injector precision as part of system suitability testing. |
| 3. Retention Time Drifting | A. Mobile Phase Instability: The composition of the mobile phase can change over time due to the evaporation of volatile organic components or pH shifts in the buffer. B. Column Equilibration: Insufficient time for the column to equilibrate with the initial mobile phase conditions, especially in a gradient method. C. Temperature Fluctuations: Ambient temperature changes can affect mobile phase viscosity and partitioning kinetics. | A. Prepare mobile phases fresh and keep them tightly capped. Degas thoroughly before use to prevent bubble formation. B. Ensure the column is equilibrated for at least 10-15 column volumes before the first injection and between runs. Adhere to the guidelines in USP <621>.[4] C. Use a column oven to maintain a constant, elevated temperature (e.g., 30-40 °C) for improved retention time stability and peak shape. |
| 4. Ghost Peaks | A. Sample Carryover: Residue from a previous, more concentrated sample is injected with the current sample. B. Contaminated Mobile Phase: Impurities in solvents, buffers, or water. C. OPA Reagent Byproducts: The OPA reagent itself can degrade or form side products that are chromatographically active.[9] | A. Optimize the autosampler wash procedure. Inject a blank (diluent) after a high-concentration sample to confirm the absence of carryover. B. Use only HPLC- or LC-MS-grade solvents and freshly prepared, filtered buffers. C. Run a blank injection containing only the derivatization reagent to identify any reagent-related peaks. Subtracting this "reagent blank" chromatogram can help clarify the baseline. |
Protocols & Methodologies
Protocol 1: Stability-Indicating HPLC-UV Method with OPA Derivatization
This protocol provides a robust starting point for method development and validation, consistent with ICH Q2(R2) guidelines.[16][19]
1. Reagent and Solution Preparation:
-
Mobile Phase A: 25 mM Sodium Phosphate buffer, pH 7.2. Filter through a 0.22 µm filter.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Diluent: Mobile Phase A.
-
OPA Derivatization Reagent: Prepare fresh daily. Dissolve 50 mg of o-phthalaldehyde in 1.25 mL of methanol. Add 11.2 mL of 0.1 M sodium borate buffer (pH 9.5) and 50 µL of 3-mercaptopropionic acid.[20] Protect from light.
-
Standard Stock Solution: Accurately weigh and dissolve this compound in diluent to a final concentration of 1 mg/mL.
-
Working Standards: Prepare a series of dilutions from the stock solution in the desired concentration range (e.g., 1-100 µg/mL).
2. Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler with thermostat and derivatization program, column oven, and DAD/VWD detector.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm, or equivalent high-purity, end-capped column.
-
Column Temperature: 35 °C.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 338 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 15.0 50 50 16.0 5 95 18.0 5 95 18.1 95 5 | 25.0 | 95 | 5 |
3. Automated Pre-Column Derivatization (Autosampler Program):
-
Aspirate 10 µL of OPA reagent.
-
Aspirate 10 µL of sample/standard.
-
Mix in a loop or mixing vial for 1 minute.
-
Inject the entire 20 µL mixture (or a portion thereof). Note: The timing must be precisely controlled and consistent for all injections.
4. System Suitability Testing (SST):
-
Inject a working standard (e.g., 50 µg/mL) five times.
-
Acceptance Criteria:
- Tailing Factor (T): 0.8 – 1.5.
- Theoretical Plates (N): > 2000.
- %RSD for Peak Area: ≤ 2.0%.
Visualization of Derivatization and Separation Workflow
Caption: Automated OPA derivatization and HPLC analysis workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. myfoodresearch.com [myfoodresearch.com]
- 3. jasco-global.com [jasco-global.com]
- 4. actascientific.com [actascientific.com]
- 5. interchim.fr [interchim.fr]
- 6. jascoinc.com [jascoinc.com]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. diva-portal.org [diva-portal.org]
- 11. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [discover.restek.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. jocpr.com [jocpr.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. assets.fishersci.com [assets.fishersci.com]
- 19. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 20. chromatographyonline.com [chromatographyonline.com]
proper storage conditions for (R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride to prevent degradation
Technical Support Center: (R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride
A Guide to Ensuring Compound Integrity Through Proper Storage and Handling
Welcome to the technical support guide for this compound (CAS No: 1276055-45-8). As a Senior Application Scientist, I've designed this resource to provide you not only with storage protocols but also with the underlying chemical principles that govern the stability of this compound. Adherence to these guidelines is critical for ensuring the reproducibility and validity of your experimental results. This molecule, a chiral amino acid derivative, is a valuable building block in pharmaceutical development, particularly for therapeutics targeting neurological disorders.[1][2] Its stability is paramount to its function.
Frequently Asked Questions (FAQs): Core Storage Principles
This section addresses the most common questions regarding the day-to-day storage of this compound.
Q1: What are the primary environmental factors that can degrade this compound?
A1: The main threats to the stability of this compound are moisture, elevated temperature, oxygen, and light. As a hydrochloride salt of an amino acid, its ionic nature and functional groups (amine and carboxylic acid) make it particularly susceptible to environmental influences.[3][4]
-
Moisture (Hygroscopicity): This is the most significant and immediate threat. The compound is hygroscopic, meaning it readily absorbs water from the atmosphere.[5] This can lead to physical clumping and initiate chemical degradation pathways.
-
Temperature: Heat acts as a catalyst for degradation reactions. Storing at elevated temperatures will shorten the compound's shelf-life significantly.[5][6]
-
Oxygen: Like many organic molecules, this compound can be susceptible to oxidation over long periods, especially if exposed to heat or light simultaneously.[3][5]
-
Light: Exposure to UV or high-intensity light can provide the energy needed to initiate photolytic degradation reactions.[3][7]
Q2: Can you explain why moisture is so detrimental? What is the mechanism?
A2: The hygroscopicity is due to the polar nature of the molecule, enhanced by the hydrochloride salt form. The amine (-NH3+) and carboxyl (-COOH) groups can form hydrogen bonds with water molecules in the air.[4] When water is absorbed, it can lead to several issues:
-
Physical Degradation: The powder will clump or cake, making accurate weighing difficult and indicating compromised integrity.[5]
-
Chemical Hydrolysis: Although generally stable, the presence of water can facilitate hydrolysis of susceptible bonds over long-term storage, especially in the presence of impurities.
-
Accelerated Reactions: The absorbed water can act as a solvent, increasing molecular mobility and accelerating degradation reactions with other molecules or atmospheric oxygen.
Q3: What are the ideal short-term and long-term storage conditions?
A3: The recommended conditions vary based on the intended duration of storage.
| Storage Duration | Temperature | Atmosphere | Container | Relative Humidity (RH) |
| Short-Term (Weeks) | 2-8°C (Refrigerated) | Standard Air (in sealed vial) | Tightly sealed, opaque (amber) glass vial | As low as possible |
| Long-Term (Months/Years) | -20°C (Frozen) | Inert Gas (Argon or Nitrogen) | Tightly sealed, opaque vial, sealed with parafilm | Store within a desiccator[3][8] |
Rationale: For long-term storage, freezing at -20°C significantly reduces the kinetic energy of molecules, slowing all potential degradation pathways to a near halt.[8][9] Purging the container with an inert gas displaces oxygen and moisture, providing an extra layer of protection against oxidation and hydrolysis.[8][10]
Q4: What is the best way to handle the compound when taking a sample for an experiment?
A4: Proper handling is crucial to maintain the integrity of the bulk material.
-
Equilibration: Before opening, allow the container to warm to room temperature in a desiccator for at least 30-60 minutes.[8] This prevents atmospheric moisture from condensing on the cold powder.
-
Inert Environment: If possible, handle the powder in a glove box with a controlled inert atmosphere.
-
Minimize Exposure: If a glove box is unavailable, open the container, quickly weigh the desired amount, and immediately reseal the container.
-
Inert Gas Purge: For the bulk container, gently purge the headspace with dry argon or nitrogen before resealing for long-term storage.
-
Use Appropriate Tools: Always use clean, dry spatulas and weighing instruments.
Troubleshooting Guide: Identifying and Addressing Degradation
If you suspect your compound has degraded, follow this logical workflow.
Degradation Troubleshooting Workflow
Caption: Troubleshooting workflow for suspected compound degradation.
Common Issues and Recommended Actions
| Observed Symptom | Probable Cause(s) | Scientific Explanation | Recommended Action |
| Powder is clumpy or has formed a solid cake. | Moisture Absorption (Hygroscopicity) | The polar hydrochloride salt has attracted and bonded with atmospheric water, causing particles to agglomerate.[5] | High Risk. Do not use for quantitative experiments. The mass will be inaccurate due to water weight. The material should be subjected to QC analysis (see Protocol below) or discarded. |
| White powder has developed a yellow or brown tint. | Oxidative or Thermal Degradation | High temperatures or prolonged exposure to air/light can cause the breakdown of the molecule into chromophoric (color-absorbing) impurities.[3] | High Risk. Discoloration indicates the formation of unknown impurities. The material is compromised. Discard and source a new batch. Review storage temperature and atmosphere conditions. |
| Inconsistent experimental results from the same batch. | Non-homogeneity due to moisture; partial degradation. | If the material has been improperly handled (e.g., opened while cold), moisture may have condensed on the top layer, causing localized degradation. | Medium Risk. Quarantine the batch. Perform a QC stability check. If purity is acceptable, ensure the entire batch is homogenized (in a dry environment) before further use. |
Protocol: QC Stability Check by HPLC-UV
To validate the integrity of your compound, you can perform a simple purity analysis using High-Performance Liquid Chromatography (HPLC). This protocol provides a baseline method; it may need to be optimized for your specific equipment. The goal is to detect the appearance of degradation products (new peaks) or a decrease in the main peak's area percentage.
Objective
To assess the purity of this compound and identify potential degradation products.
Materials and Equipment
-
This compound (reference standard and test sample)
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Trifluoroacetic Acid (TFA)
-
Analytical Balance
-
Volumetric flasks, pipettes
-
HPLC system with UV detector
-
C18 Reverse-Phase HPLC Column (e.g., 4.6 x 150 mm, 5 µm particle size)
Step-by-Step Methodology
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water. Add 1.0 mL of TFA to 1 L of HPLC-grade water and mix thoroughly.
-
Mobile Phase B: 0.1% TFA in Acetonitrile. Add 1.0 mL of TFA to 1 L of HPLC-grade ACN and mix thoroughly.
-
Degas both mobile phases using sonication or vacuum filtration.
-
-
Standard and Sample Preparation:
-
Reference Standard Solution (1 mg/mL): Accurately weigh ~10 mg of a new, trusted batch of the compound into a 10 mL volumetric flask. Dissolve and bring to volume with Mobile Phase A. This is your control.
-
Test Sample Solution (1 mg/mL): Prepare your suspect material in the same manner as the reference standard.
-
-
Chromatographic Conditions:
-
Column: C18 Reverse-Phase (4.6 x 150 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 210 nm (as the compound lacks a strong chromophore, low UV is necessary)
-
Column Temperature: 30°C
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 50 50 22.0 95 5 | 25.0 | 95 | 5 |
-
-
Data Analysis and Interpretation:
-
Inject the Reference Standard Solution to determine the retention time (RT) of the pure compound.
-
Inject the Test Sample Solution.
-
Compare Chromatograms: Look for new peaks (impurities) in the test sample that are not present in the reference standard.
-
Calculate Purity: Integrate all peaks in the test sample chromatogram. Calculate the area percentage of the main peak corresponding to the compound.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
-
-
Acceptance Criteria: For most research applications, a purity of >98% is expected. A significant decrease in purity or the presence of impurity peaks >0.5% indicates degradation.
-
This self-validating check provides you with quantitative data to make an informed decision about the viability of your material, ensuring the integrity of your research.[11]
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
- 5. pangoo.biz [pangoo.biz]
- 6. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. acg-world.com [acg-world.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Method Refinement for the Chiral Separation of (R)-2-(Aminomethyl)-3-methylbutanoic acid Enantiomers
Welcome to the dedicated technical support guide for the chiral separation of (R)- and (S)-2-(aminomethyl)-3-methylbutanoic acid. The (S)-enantiomer is the active pharmaceutical ingredient known as Pregabalin.[1][2] The accurate quantification of the (R)-enantiomer, often considered a chiral impurity, is critical for quality control and regulatory compliance in the pharmaceutical industry.
This guide is designed for researchers, analytical chemists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and refine your separation methods.
The Challenge of Separating Pregabalin Enantiomers
The separation of pregabalin enantiomers presents a unique set of challenges primarily due to its chemical structure. As a zwitterionic γ-amino acid, it lacks a strong UV chromophore, making direct UV detection difficult, especially for trace-level impurities.[1][3] Furthermore, its amphoteric nature can lead to poor peak shapes and unpredictable interactions with stationary phases.[2][4]
Two primary strategies have been successfully employed to resolve these enantiomers: Direct Separation using a chiral stationary phase (CSP) and Indirect Separation via chiral derivatization. This guide will cover both approaches.
Section 1: Direct Chiral Separation by HPLC
Direct methods are often preferred for their simplicity, as they do not require a separate derivatization step. Success hinges on selecting the appropriate chiral stationary phase (CSP) and optimizing the mobile phase conditions.
Troubleshooting Guide: Direct HPLC Methods
Question: I am seeing poor resolution (Rs < 1.5) between the (R)- and (S)-enantiomers on my zwitterionic CSP.
Answer:
Poor resolution is a common issue that can often be rectified by systematically adjusting several key parameters.
-
Mobile Phase Composition: The organic modifier, aqueous component, and additives play a crucial role in the enantioselective recognition mechanism of zwitterionic CSPs.
-
Organic Modifier: Methanol is a common choice. Experiment with varying the percentage of methanol in the mobile phase. A lower percentage may increase retention and improve resolution, but will also lengthen the run time.
-
Additives: Small amounts of acids and bases are critical. For zwitterionic phases like CHIRALPAK ZWIX, a mobile phase containing both an acidic and a basic component (e.g., formic acid and ammonium formate) is often required to control the ionization state of both the analyte and the stationary phase.[1][5] Adjusting the concentration of these additives can significantly impact selectivity.
-
-
Column Temperature: Temperature affects the thermodynamics of the chiral recognition process.
-
Lowering the column temperature (e.g., from 25°C to 10°C) often enhances enantioselectivity for many separations, leading to better resolution.[1] However, this will also increase viscosity and backpressure.
-
-
Flow Rate: Reducing the flow rate can improve efficiency and, consequently, resolution. Try decreasing the flow rate from 1.0 mL/min to 0.5 mL/min.
Question: My peak shapes are poor (fronting or tailing). What can I do?
Answer:
Poor peak shape is typically related to secondary interactions or issues with the sample solvent.
-
Sample Solvent/Diluent: Ensure your sample is dissolved in a solvent that is compatible with, or weaker than, your mobile phase. Dissolving the sample in a 50:50 mixture of methanol and water is often a good starting point.[5] Injecting a sample in a solvent much stronger than the mobile phase can cause significant peak distortion.
-
Mobile Phase pH and Additives: For an amphoteric compound like pregabalin, the pH of the mobile phase is critical. The additives (acid and base) help to maintain a consistent pH and minimize undesirable ionic interactions with the silica support, which can cause peak tailing. Ensure your additives are fully dissolved and the mobile phase is well-mixed.
-
Column Overload: Injecting too much sample mass can lead to peak fronting. Try reducing the injection volume or the concentration of your sample.
Question: I am having trouble with detection sensitivity using a UV detector.
Answer:
Pregabalin's lack of a significant chromophore makes UV detection challenging.
-
Low Wavelength UV: Detection at a low wavelength, such as 212 nm, can provide some sensitivity.[1] However, this can also lead to a higher baseline noise and interference from mobile phase components.
-
Alternative Detection:
-
Mass Spectrometry (MS): Coupling your HPLC to a mass spectrometer is the most effective solution for sensitive and selective detection. MS detection eliminates the need for a chromophore and provides high specificity.[1][6][7]
-
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These universal detectors can be used but may offer lower sensitivity than MS.
-
Derivatization: If MS is not available, consider an indirect method involving derivatization with a UV-active or fluorescent tag (see Section 2).
-
Experimental Protocol: Direct Chiral HPLC-MS Method
This protocol is a starting point based on a validated method for the direct separation of pregabalin enantiomers.[1][5]
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column thermostat.
-
Mass Spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Condition |
| Column | CHIRALPAK ZWIX(+) (150 x 3.0 mm, 3 µm) |
| Mobile Phase | 5 mM Ammonium Formate + 5 mM Formic Acid in Methanol/Water (96/4, v/v) |
| Flow Rate | 0.5 mL/min |
| Column Temp. | 25 °C |
| Injection Vol. | 10 µL |
| Sample Diluent | Water/Methanol (50/50, v/v) |
| MS Detection | Positive Ion Mode (ESI+) |
| Monitored Ion | m/z for Pregabalin |
Procedure:
-
Prepare the mobile phase by dissolving the appropriate amounts of ammonium formate and formic acid in the methanol/water mixture.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Prepare your sample and standards in the specified diluent.
-
Inject the samples and integrate the peaks for the (R)- and (S)-enantiomers.
Method Development Workflow
Caption: Workflow for direct chiral HPLC method development.
Section 2: Indirect Chiral Separation via Derivatization
Indirect methods involve converting the enantiomers into diastereomers by reacting them with a chiral derivatizing reagent. These diastereomers can then be separated on a standard achiral column (e.g., C18). This approach is particularly useful when high sensitivity is required and only a UV detector is available.
Troubleshooting Guide: Indirect Methods
Question: My derivatization reaction is incomplete or inconsistent.
Answer:
Derivatization reactions require careful optimization.
-
Reagent Stoichiometry: Ensure you are using a sufficient molar excess of the derivatizing reagent. A common starting point is a 2-5 fold excess.
-
Reaction Time and Temperature: These parameters are critical. Some reactions, like with Marfey's reagent (FDAA), may require elevated temperatures (e.g., 60°C) and specific incubation times to proceed to completion.[8] Follow the protocol precisely.
-
pH Control: The pH of the reaction mixture is crucial for ensuring the amine group of pregabalin is deprotonated and available for reaction. A basic buffer (e.g., sodium bicarbonate) is often required.
-
Reagent Stability: Chiral derivatizing reagents can be sensitive to moisture. Store them under appropriate conditions (e.g., in a desiccator) and use fresh solutions.
Question: I am seeing extra peaks in my chromatogram.
Answer:
Extraneous peaks can arise from several sources.
-
Excess Derivatizing Reagent: The unreacted chiral derivatizing reagent will often produce a large peak in the chromatogram.[9] Ensure the chromatographic method separates this peak from your diastereomers of interest.
-
Side Reactions: If the reaction conditions are too harsh (e.g., temperature too high), side products may form. Try optimizing the reaction conditions to be milder.
-
Impure Reagent: Ensure the chiral derivatizing reagent itself is of high purity.
Question: The resolution between my diastereomers is poor on a C18 column.
Answer:
Even though diastereomers can be separated on achiral columns, optimization is still required.
-
Mobile Phase Composition: The ratio of the organic solvent (e.g., acetonitrile) to the aqueous buffer can be adjusted to improve resolution.
-
pH of Mobile Phase: The pH of the mobile phase can influence the retention and peak shape of the derivatized products. Experiment with adjusting the pH of your buffer (e.g., using phosphoric acid).[10][11]
-
Column Choice: While a standard C18 is often sufficient, other achiral phases (e.g., phenyl-hexyl) might offer different selectivity.
Experimental Protocol: Indirect HPLC-UV Method via FDAA Derivatization
This protocol is based on the well-established use of Marfey's Reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA).[3][10][11]
1. Derivatization Step:
-
To 1 mL of a pregabalin solution (containing both enantiomers) in a suitable buffer (e.g., 0.1 M sodium bicarbonate), add a solution of FDAA in acetone.
-
Heat the mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 1 hour).
-
Cool the reaction mixture and neutralize with an acid (e.g., 1 M HCl) to stop the reaction.
-
Dilute the sample to the final concentration with the mobile phase.
2. HPLC Analysis:
| Parameter | Condition |
| Column | C18 (e.g., Inertsil ODS, 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and a phosphoric acid buffer (e.g., pH 3.0), isocratic or gradient |
| Flow Rate | 1.0 mL/min |
| Column Temp. | Ambient or controlled (e.g., 30°C) |
| Detection | UV at 340 nm |
Troubleshooting Decision Tree for Derivatization
Caption: Troubleshooting decision tree for indirect chiral methods.
Section 3: Gas Chromatography (GC) Methods
GC analysis of pregabalin is challenging due to its low volatility and thermal instability. It can cyclize to form a lactam at high temperatures in the GC inlet.[2][4] Therefore, derivatization is mandatory. A two-step derivatization is often required:
-
Esterification: The carboxylic acid group is "capped," typically by converting it to a methyl ester, to prevent lactam formation.[2][4]
-
Chiral Derivatization: The primary amine is then reacted with a chiral derivatizing agent (e.g., N-trifluoroacetyl-L-prolyl chloride, S-TPC).[4]
This method is highly specialized and should be considered when HPLC is not a viable option.
Frequently Asked Questions (FAQs)
Q1: Can I use a polysaccharide-based chiral column (e.g., Chiralpak AD, OD) for direct separation? A1: While these columns are versatile, initial screenings have shown limited success for the direct separation of underivatized pregabalin.[3] Zwitterionic and macrocyclic glycopeptide CSPs have demonstrated better performance for this specific analyte.[1][6]
Q2: What is the expected elution order of the enantiomers? A2: The elution order depends entirely on the chiral stationary phase and the mobile phase conditions. For example, on a CHIRALPAK ZWIX(+) column, the (R)-enantiomer typically elutes before the (S)-enantiomer. The opposite phase, ZWIX(-), would reverse this elution order. Always confirm the identity of each peak by running an enantiomerically pure standard.
Q3: My method works for the bulk drug, but I have matrix effects when analyzing a formulated product. What should I do? A3: Excipients in pharmaceutical formulations can interfere with the analysis. A robust sample preparation procedure is key. This may involve an extraction step (e.g., solid-phase extraction or liquid-liquid extraction) to clean up the sample and remove interfering components before injection.
Q4: How do I validate my chiral method? A4: A chiral method validation should follow ICH guidelines and assess specificity (including peak identification), linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness. For chiral methods, it is crucial to demonstrate the quantitation of the minor enantiomer in the presence of a large excess of the major enantiomer.
References
- 1. Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantiomeric Identification of Pregabalin by GC-MS via Methylation and S-TPC Chiral Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. ovid.com [ovid.com]
- 5. Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection | MDPI [mdpi.com]
- 6. Development and validation of a direct enantiomeric separation of pregabalin to support isolated perfused rat kidney studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN101788542B - Method for separating and determining Pregabalin and chiral isomers thereof - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
Technical Support Center: Scaling Up the Production of (R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride
Introduction
(R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride, a chiral amino acid derivative also known as (R)-β²-Homovaline hydrochloride, is a critical building block in modern pharmaceutical development.[1] Its structural features make it a valuable intermediate for synthesizing a range of bioactive molecules, particularly those targeting neurological disorders.[2][3] The primary challenge in the large-scale production of this compound is not the synthesis of its racemic form but the efficient and scalable isolation of the desired (R)-enantiomer with high chemical and enantiomeric purity.
This guide provides a comprehensive technical resource for researchers, chemists, and process development professionals. It is structured as a series of frequently asked questions (FAQs) and troubleshooting guides designed to address practical issues encountered during the scale-up of production. We will delve into the strategic decisions, mechanistic reasoning, and process optimization required for a successful and robust manufacturing process.
Section 1: Strategic Pathways for Enantioselective Synthesis
The fundamental decision in producing a single-enantiomer compound at scale is the choice between asymmetric synthesis and chiral resolution. Each strategy has distinct advantages and challenges that impact process feasibility, cost of goods, and overall efficiency.
Caption: High-level strategic decision workflow for producing the target (R)-enantiomer.
Frequently Asked Questions: Synthesis Strategy
Question 1: What are the primary strategies for producing (R)-2-(Aminomethyl)-3-methylbutanoic acid at an industrial scale?
Answer: There are two principal strategies, each with significant operational trade-offs:
-
Chiral Resolution: This is the most common and often most practical approach for compounds like this.[4] The process begins with the synthesis of a racemic mixture of (R)- and (S)-2-(aminomethyl)-3-methylbutanoic acid. This mixture is then reacted with a single enantiomer of a "resolving agent" to form a pair of diastereomeric salts. Due to different three-dimensional arrangements, these salts possess distinct physical properties, most importantly, solubility. This difference allows for their separation via fractional crystallization. After separation, the desired diastereomeric salt is treated to break the salt bond, liberating the pure (R)-enantiomer. The main drawback is that, in its simplest form, this method discards nearly 50% of the starting material as the unwanted (S)-enantiomer, posing a significant yield limitation unless a recycling process for the unwanted enantiomer is developed.[4]
-
Asymmetric Synthesis: This more elegant approach aims to create only the desired (R)-enantiomer from the start, avoiding the "waste" of the other enantiomer.[4] This is typically achieved by using a chiral catalyst (e.g., a metal complex with a chiral ligand) or a chiral auxiliary that directs the reaction pathway to favor the formation of one stereoisomer over the other.[5] While this method can offer higher theoretical yields, it often requires more complex and expensive catalysts, stricter reaction conditions, and significant process development to achieve high enantiomeric excess (ee) at scale.
For many processes, the robustness and predictability of crystallization make chiral resolution the preferred starting point for scale-up, despite the inherent yield ceiling.
Section 2: Troubleshooting Guide for Chiral Resolution via Diastereomeric Salt Formation
This section focuses on the most common challenges encountered during the critical chiral resolution step.
Question 2: We are experiencing poor separation of our diastereomeric salts during crystallization. What factors should we investigate?
Answer: Inefficient separation is a classic scale-up issue rooted in the physicochemical properties of the diastereomeric salt pair. The goal is to maximize the solubility difference between them.
Causality & Troubleshooting Steps:
-
Suboptimal Resolving Agent: The interaction between your racemic mixture and the chiral resolving agent dictates the properties of the resulting salts. An inadequate choice will lead to salts with similar solubilities.
-
Action: Screen a variety of commercially available chiral resolving agents. For an acidic target like yours (after protecting the amine), chiral bases are used. For resolving a racemic amine, chiral acids like tartaric acid are common.[4] A small-scale screening in parallel vials can quickly identify promising candidates.
-
-
Incorrect Solvent System: The solvent is not merely a medium; it actively participates in the crystallization process by solvating the salts differently. A poor solvent choice can suppress the intrinsic solubility difference.
-
Action: Conduct a solvent screen. Test a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, water, and mixtures thereof). The ideal solvent will fully dissolve both salts at a higher temperature and then, upon cooling, cause one to precipitate cleanly while keeping the other in solution.
-
-
Uncontrolled Crystallization Conditions: Rapid cooling (crash cooling) or inefficient mixing can lead to the co-precipitation of both diastereomers and the trapping of impurities, resulting in low purity and poor separation.
-
Action: Implement a controlled cooling profile. A slow, linear cooling rate is often most effective. Seeding the solution with a small amount of the desired pure diastereomeric salt at the point of supersaturation can be critical for inducing crystallization of the correct form and achieving high purity.
-
Question 3: Our yield of the desired (R)-enantiomer is consistently below the theoretical 50% maximum. Where are we likely losing material?
Answer: Yield loss in a resolution process can occur at several stages. Pinpointing the exact step is key to optimization.
Causality & Troubleshooting Steps:
-
Incomplete Crystallization: The solubility of your desired diastereomeric salt may not be zero in the mother liquor. Significant material could be remaining in solution after filtration.
-
Action: Optimize the final crystallization temperature and time. Colder temperatures generally reduce solubility, but this must be balanced against the risk of the unwanted diastereomer also precipitating. Analyze the mother liquor via HPLC to quantify the loss and determine if further cooling or concentration is viable.
-
-
Loss During Salt Breaking & Extraction: The process of liberating the free amine from its salt and extracting it can be inefficient.
-
Action: Ensure the pH is adjusted correctly to break the salt completely. During aqueous workup and extraction with an organic solvent, watch for emulsion formation, which can trap product at the interface. If emulsions occur, consider adding brine or filtering through a pad of Celite. Perform a mass balance by analyzing both the aqueous and organic layers to track your product.
-
-
Physical Loss During Handling: At larger scales, significant material can be lost on filtration equipment, in transfer lines, and during drying.
-
Action: Ensure efficient cake washing on the filter, using a minimal amount of cold solvent to displace the impurity-rich mother liquor without dissolving the product. Optimize equipment rinsing and transfer procedures.
-
Question 4: The final this compound has high levels of the (S)-enantiomer impurity. How can we improve the enantiomeric excess (ee)?
Answer: A low ee in the final product indicates that the separation of diastereomers was incomplete.
Causality & Troubleshooting Steps:
-
Co-precipitation: As mentioned in Question 2, if the crystallization conditions are not optimal, the unwanted diastereomer can crystallize with your target salt.
-
Action: Re-evaluate the solvent and cooling profile. A slower cooling rate is paramount. Additionally, consider a "heat-cool" cycle where the slurry is gently warmed to redissolve fine, impure particles before the slow cooling continues. This can significantly improve purity.
-
-
Insufficient Purity of the Diastereomeric Salt: The most direct way to ensure high final ee is to ensure the diastereomeric salt intermediate is of the highest possible purity.
-
Action: Perform a recrystallization or a slurry wash of the isolated diastereomeric salt before the salt-breaking step. Washing the filtered salt cake with a carefully chosen cold solvent can remove residual mother liquor containing the unwanted diastereomer. A full recrystallization of the salt is even more effective.
-
-
Racemization: While less common for this type of molecule under standard conditions, harsh pH or high temperatures during the salt-breaking step could potentially cause some racemization.
-
Action: Use the mildest conditions effective for liberating the free amine. Perform the reaction at controlled, moderate temperatures.
-
Section 3: Key Scale-Up Considerations
Transitioning from the bench to a pilot or production-scale reactor introduces new challenges that are governed by chemical engineering principles rather than just chemical reactivity.
Caption: Key engineering challenges when scaling up the production process.
Question 5: What are the most critical process parameters to control when moving from a 1L flask to a 100L reactor?
Answer: The physics of the process change dramatically at scale. The most critical parameters to manage are:
-
Heat Transfer: Exothermic reactions (like salt formation) or rapid crystallizations that are easily managed in a lab flask with an ice bath can generate heat much faster than a large reactor can remove it. The surface-area-to-volume ratio decreases significantly as vessel size increases.
-
Mitigation: Ensure your reactor has sufficient jacket cooling capacity. The rate of addition of reagents must be controlled to match the reactor's ability to remove heat, preventing a dangerous temperature runaway.
-
-
Mixing: Achieving homogeneity in a 100L vessel is far more difficult than in a flask. Inefficient mixing can lead to localized "hot spots," areas of high supersaturation (leading to poor crystal quality), and incomplete reactions.
-
Mitigation: The agitator type, speed (RPM), and baffle configuration are critical. These must be designed to ensure the entire batch is well-mixed, especially for slurries, to keep solids suspended.
-
-
Solid Handling: Filtering and drying kilograms of product is very different from handling grams.
-
Mitigation: Filtration time will be much longer. Ensure the chosen equipment (e.g., Nutsche filter-dryer) is appropriately sized. The drying process must be validated to ensure consistent removal of solvents without degrading the product. A vacuum oven with controlled temperature and a nitrogen sweep is standard.
-
Section 4: Experimental Protocols & Data
Protocol 1: General Procedure for Chiral Resolution
This is a generalized protocol and must be optimized for specific resolving agents and solvent systems.
-
Dissolution: Charge the racemic 2-(aminomethyl)-3-methylbutanoic acid and 1.0 equivalent of the chosen chiral resolving agent (e.g., (R)-(-)-Mandelic acid) into a reactor containing the selected solvent system (e.g., 5 volumes of 9:1 Ethanol:Water). Heat the mixture (e.g., to 75 °C) with stirring until all solids dissolve.
-
Controlled Cooling & Crystallization: Slowly cool the solution over a period of 4-8 hours to the target temperature (e.g., 20 °C). If seeding, add 0.1% w/w of pure diastereomeric salt at the appropriate temperature (e.g., 60 °C) to induce crystallization.
-
Aging: Hold the resulting slurry at the target temperature for 2-4 hours with gentle agitation to allow the crystallization to complete and the system to reach equilibrium.
-
Isolation: Filter the solid diastereomeric salt and wash the cake with a small amount of cold solvent.
-
Salt Breaking: Suspend the isolated salt in water and an appropriate organic solvent (e.g., ethyl acetate). Adjust the pH to <2 with concentrated HCl. The chiral resolving agent will move to the organic layer, while the protonated product remains in the aqueous layer.
-
Final Isolation: Separate the aqueous layer. Concentrate the aqueous layer under vacuum to precipitate the this compound. The crude solid can be further purified by recrystallization from a solvent/anti-solvent system (e.g., isopropanol/heptane).
-
Drying: Dry the final product in a vacuum oven at a controlled temperature (e.g., 40-50 °C) until residual solvents meet specification.
Table 1: Example Chiral Resolving Agents for Amines
| Resolving Agent | Type | Typical Solvents | Comments |
| L-(+)-Tartaric Acid | Chiral Acid | Water, Alcohols | A classic, widely used, and cost-effective resolving agent.[4] |
| (1R)-(-)-10-Camphorsulfonic Acid | Chiral Acid | Alcohols, Esters | Strong acid, often forms highly crystalline salts. |
| (R)-(-)-Mandelic Acid | Chiral Acid | Alcohols, Water | Aromatic acid, provides different crystal packing interactions. |
| N-Acetyl-L-Leucine | Chiral Acid | Water, Alcohols | Chiral N-protected amino acid, offers different steric and hydrogen bonding properties. |
Protocol 2: Chiral HPLC Method for Enantiomeric Purity Analysis
This is a representative method. Column and mobile phase may require optimization.
-
Column: CHIRALPAK IC or similar cellulose-based chiral stationary phase.[6]
-
Mobile Phase: Isocratic mixture of Hexane/Ethanol/Formic Acid (e.g., 65:35:0.1 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Procedure: Prepare a dilute solution of the final product in the mobile phase. Inject and analyze the chromatogram. The (R)- and (S)-enantiomers should be baseline separated, allowing for accurate quantification of the enantiomeric excess (ee).
References
- 1. (R)-2-(氨基甲基)-3-甲基丁酸 ≥97% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. CN1940080B - Synthesis of (2S,3R)-2-aminomethyl-3-hydroxy-butyrate by (2R,3S)-2-benzoylaminometh-3-hydroxy-butyrate ester - Google Patents [patents.google.com]
- 6. BJOC - Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs [beilstein-journals.org]
Validation & Comparative
A Comparative Guide to the Biological Activity of (R)- and (S)-enantiomers of 2-(Aminomethyl)-3-methylbutanoic acid
For researchers, scientists, and drug development professionals, understanding the stereochemical nuances of bioactive molecules is paramount. This guide provides an in-depth, objective comparison of the biological activities of the (R)- and (S)-enantiomers of 2-(Aminomethyl)-3-methylbutanoic acid, a compound widely known in its bioactive form as pregabalin. Supported by experimental data, this document will elucidate the profound impact of chirality on the pharmacological profile of this important therapeutic agent.
Introduction: Chirality and Its Central Role in Pharmacology
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug design and action. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit remarkably different biological activities. This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact preferentially with one enantiomer over the other. 2-(Aminomethyl)-3-methylbutanoic acid is a chiral molecule, and its two enantiomers, (S)- and (R)-, provide a classic example of stereoselective pharmacology. The (S)-enantiomer is the active pharmaceutical ingredient in the widely used medication pregabalin.[1]
The Primary Target: The α2δ Subunit of Voltage-Gated Calcium Channels
The primary mechanism of action for the biologically active enantiomer of 2-(Aminomethyl)-3-methylbutanoic acid is its high-affinity binding to the α2δ auxiliary subunit of voltage-gated calcium channels in the central nervous system.[2][3] This interaction is crucial for its therapeutic effects, which include anticonvulsant, analgesic, and anxiolytic properties.[3][4] Binding to the α2δ subunit is thought to reduce the synaptic release of several excitatory neurotransmitters, thereby modulating neuronal excitability.[4]
Comparative Biological Activity: (S)- vs. (R)-Enantiomers
Experimental evidence unequivocally demonstrates that the (S)-enantiomer of 2-(Aminomethyl)-3-methylbutanoic acid is the pharmacologically active form. The (R)-enantiomer exhibits significantly lower affinity for the α2δ subunit and is consequently much less active.[5][6] In preclinical studies, the (S)-enantiomer is reported to be approximately 10 times more active than the (R)-enantiomer.[7]
Quantitative Comparison of Binding Affinity
The disparity in the biological activity of the two enantiomers is most clearly illustrated by their binding affinities for the α2δ subunit. This is typically determined through radioligand binding assays, often using [³H]-gabapentin, a structurally related compound that also binds to the α2δ subunit.
| Enantiomer | Common Name | Target | Binding Affinity (IC₅₀) | Relative Potency |
| (S)-2-(Aminomethyl)-3-methylbutanoic acid | (S)-Pregabalin | α2δ subunit of VGCCs | ~40 nM | ~10-fold higher than (R)-enantiomer |
| (R)-2-(Aminomethyl)-3-methylbutanoic acid | (R)-Pregabalin | α2δ subunit of VGCCs | ~400 nM (estimated) | Significantly lower than (S)-enantiomer |
Data derived from competitive binding assays with [³H]-gabapentin in porcine brain membranes.[8]
This significant difference in binding affinity is the molecular basis for the stereoselective activity of pregabalin. The (S)-enantiomer's higher affinity allows it to effectively engage its target at therapeutic concentrations, while the (R)-enantiomer is largely inactive at these doses.
In Vivo Pharmacokinetics and Metabolism: A Focus on the Active Enantiomer
The pharmacokinetic profile of 2-(Aminomethyl)-3-methylbutanoic acid has been extensively studied for the clinically used (S)-enantiomer (pregabalin).
-
Absorption and Bioavailability: Pregabalin is rapidly absorbed after oral administration, with an oral bioavailability of ≥90%.[9][10]
-
Metabolism: It undergoes negligible metabolism in humans.[3]
-
Elimination: The drug is primarily eliminated from the systemic circulation by renal excretion as an unchanged drug.[2] The elimination half-life is approximately 6.3 hours.[2]
-
Racemization: Importantly, preclinical studies have shown no indication of in vivo racemization of the (S)-enantiomer to the less active (R)-enantiomer.[2][3] This ensures that the therapeutic activity is maintained and predictable.
Due to its low affinity and activity, the specific pharmacokinetic profile of the (R)-enantiomer is not as well-characterized, as it is considered an impurity in the synthesis of pregabalin.
Experimental Protocols: Assessing Binding Affinity
The determination of binding affinities for the (R)- and (S)-enantiomers of 2-(Aminomethyl)-3-methylbutanoic acid is a critical step in understanding their differential activity. A common and robust method is the competitive radioligand binding assay.
Protocol: Competitive [³H]-Gabapentin Binding Assay
Objective: To determine the binding affinity (IC₅₀ and subsequently Kᵢ) of (R)- and (S)-2-(Aminomethyl)-3-methylbutanoic acid for the α2δ subunit of voltage-gated calcium channels.
Materials:
-
Membrane preparation from porcine cerebral cortex (a rich source of α2δ subunits).
-
[³H]-Gabapentin (radioligand).
-
Unlabeled gabapentin (for determining non-specific binding).
-
(R)-2-(Aminomethyl)-3-methylbutanoic acid.
-
(S)-2-(Aminomethyl)-3-methylbutanoic acid (pregabalin).
-
Assay buffer (e.g., 10 mM HEPES, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Methodology:
-
Membrane Preparation: Homogenize porcine cerebral cortex tissue in ice-cold buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in fresh buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well microplate, add the following to each well in triplicate:
-
Assay buffer.
-
A fixed concentration of [³H]-Gabapentin.
-
Increasing concentrations of the competing ligand ((R)- or (S)-enantiomer of 2-(Aminomethyl)-3-methylbutanoic acid).
-
For total binding wells, add buffer instead of the competing ligand.
-
For non-specific binding wells, add a high concentration of unlabeled gabapentin.
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
-
Incubation: Incubate the plates at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ (inhibitory constant) from the IC₅₀ using the Cheng-Prusoff equation.
-
Signaling Pathway and Experimental Workflow
The interaction of the (S)-enantiomer with the α2δ subunit of voltage-gated calcium channels ultimately leads to a reduction in neurotransmitter release. The following diagrams illustrate the proposed mechanism and the experimental workflow for determining binding affinity.
Caption: Proposed mechanism of action for (S)-2-(Aminomethyl)-3-methylbutanoic acid.
Caption: Experimental workflow for competitive radioligand binding assay.
Conclusion and Future Directions
This clear distinction underscores the critical importance of stereochemistry in drug development. For researchers working with 2-(Aminomethyl)-3-methylbutanoic acid or its analogs, it is imperative to use the enantiomerically pure (S)-form to ensure relevant and reproducible results. Future research could explore if the (R)-enantiomer possesses any unique, albeit low-potency, biological activities at other targets, which could have implications for its role as an impurity in pharmaceutical preparations.
References
- 1. (3S)-3-(Aminomethyl)-5-methylhexanoic acid (148553-50-8) at Nordmann - nordmann.global [nordmann.global]
- 2. researchgate.net [researchgate.net]
- 3. ema.europa.eu [ema.europa.eu]
- 4. ClinPGx [clinpgx.org]
- 5. Identification of the α2-δ-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. (3S)-3-(aminomethyl)-5-methylhexanoic acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. researchgate.net [researchgate.net]
- 9. Pregabalin is a potent and selective ligand for α(2)δ-1 and α(2)δ-2 calcium channel subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Gabapentinoid Efficacy and Mechanism: A Guide for Researchers
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability.[1][2][3] Consequently, molecules that modulate GABAergic activity have been a cornerstone of therapeutic development for neurological and psychiatric disorders, including epilepsy, neuropathic pain, and anxiety.[1][4][5] While direct agonism of GABA receptors is one therapeutic strategy, a distinct class of compounds, known as GABA analogs or gabapentinoids, exert their effects through a more nuanced mechanism.[6] This guide provides a comparative analysis of a specific, lesser-known compound, (R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride, and contrasts it with widely studied and clinically significant GABA analogs such as Pregabalin, Gabapentin, and the emerging Mirogabalin. We will also explore the distinct pharmacology of Phenibut to provide a broader context of GABAergic modulation.
While this compound is not extensively documented in publicly available literature, its structural characteristics suggest its classification as a gabapentinoid. It is recognized as a chiral amino acid derivative used as a building block in the synthesis of bioactive molecules, particularly for peptide-based therapeutics and in research concerning neuroprotection and metabolic disorders.[7][8] For the purpose of this guide, we will use its structure as a reference point to discuss structure-activity relationships among the better-characterized gabapentinoids.
The Gabapentinoid Mechanism of Action: Beyond Direct GABA Receptor Agonism
Contrary to what their name might imply, the primary mechanism of action for gabapentinoids like Gabapentin and Pregabalin is not direct interaction with GABA receptors.[6][9] Instead, their therapeutic effects are primarily mediated by binding to the α2δ subunit of voltage-gated calcium channels (VGCCs).[2][9][10] This binding reduces the influx of calcium into presynaptic nerve terminals, which in turn decreases the release of excitatory neurotransmitters such as glutamate, substance P, and calcitonin gene-related peptide.[11][12][13] This modulation of neurotransmitter release is central to their efficacy in treating conditions characterized by neuronal hyperexcitability, such as epilepsy and neuropathic pain.[9]
dot
Caption: Mechanism of action of gabapentinoids.
Comparative Analysis of Key GABA Analogs
The subtle structural differences among GABA analogs lead to significant variations in their pharmacokinetic and pharmacodynamic profiles. Understanding these differences is critical for selecting the appropriate compound for research and therapeutic development.
This compound
Pregabalin
Pregabalin is a potent gabapentinoid with a high binding affinity for the α2δ-1 and α2δ-2 subunits of VGCCs.[14] It exhibits linear and predictable pharmacokinetics, with rapid absorption and bioavailability exceeding 90%, irrespective of the dose.[11][13] This translates to a more consistent dose-response relationship compared to Gabapentin.[10][11]
Gabapentin
Gabapentin, the prototypical gabapentinoid, also binds to the α2δ subunit of VGCCs, though with a lower affinity than Pregabalin.[10] Its oral absorption is saturable, meaning that as the dose increases, its bioavailability decreases, ranging from 60% down to 33%.[6][11][13] This nonlinear pharmacokinetic profile can make dosing less predictable.[11]
Mirogabalin
Mirogabalin is a newer gabapentinoid that demonstrates a higher binding affinity and a slower dissociation rate from the α2δ-1 subunit compared to Pregabalin.[12][14][15] It also has a lower affinity and faster dissociation from the α2δ-2 subunit, which is hypothesized to contribute to a more favorable side-effect profile, particularly concerning central nervous system effects like dizziness and somnolence.[12][14]
Phenibut
Phenibut presents a distinct mechanistic profile. While it does exhibit some binding to the α2δ subunit of VGCCs, its primary mechanism of action is as a GABA-B receptor agonist.[16][17][18] The (R)-enantiomer of Phenibut is significantly more potent at the GABA-B receptor than the (S)-enantiomer.[16] This dual action as both a gabapentinoid and a GABA-B agonist differentiates it from the other compounds discussed.
Quantitative Comparison of GABA Analogs
The following table summarizes key pharmacodynamic and pharmacokinetic parameters for the discussed GABA analogs.
| Compound | Primary Target(s) | Binding Affinity (Ki or Kd) for α2δ-1 (human) | Bioavailability | Elimination Half-life |
| Pregabalin | α2δ subunit of VGCCs | 62.5 nmol/L (Kd)[14] | ≥ 90%[11][13] | ~6 hours[11] |
| Gabapentin | α2δ subunit of VGCCs | 59 nmol/L (Kd)[19] | 33-60% (dose-dependent)[11][13] | ~6 hours[11] |
| Mirogabalin | α2δ subunit of VGCCs | 13.5 nmol/L (Kd)[14][20] | ~25% plasma protein binding[14][19] | Not specified |
| Phenibut | GABA-B Receptor, α2δ subunit of VGCCs | 23 µM (Ki, R-phenibut)[16][17] | Well-absorbed[16] | ~5.3 hours[16][21] |
Experimental Protocols for Comparative Assessment
To empirically compare the binding affinities and functional effects of these GABA analogs, standardized and reproducible experimental protocols are essential.
Radioligand Binding Assay for α2δ Subunit Affinity
This protocol outlines a competitive binding assay to determine the inhibitory constant (Ki) of a test compound for the α2δ-1 subunit.
Objective: To quantify the binding affinity of this compound and other GABA analogs to the α2δ-1 subunit of voltage-gated calcium channels.
Materials:
-
Membrane preparations from cells expressing the human α2δ-1 subunit.
-
Radioligand: [3H]-Gabapentin or a suitable fluorescently labeled ligand.
-
Test compounds: this compound, Pregabalin, Gabapentin, Mirogabalin.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the membrane preparations on ice and resuspend in the assay buffer to a final protein concentration of 50-120 µg per well.[22]
-
Compound Dilution: Prepare serial dilutions of the test compounds in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.[22]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[22]
dot
Caption: Workflow for a radioligand binding assay.
In Vivo Models for Efficacy and Safety Assessment
Preclinical in vivo models are indispensable for evaluating the therapeutic potential and side-effect profiles of novel GABA analogs.
-
Neuropathic Pain Models: The chronic constriction injury (CCI) or spinal nerve ligation (SNL) models in rodents are widely used to induce neuropathic pain. The efficacy of test compounds is assessed by their ability to reverse the resulting mechanical allodynia and thermal hyperalgesia.
-
Epilepsy Models: The maximal electroshock seizure (MES) test and the pentylenetetrazol (PTZ) seizure model are standard for screening anticonvulsant activity.[3] These models assess a compound's ability to prevent tonic-clonic seizures.
-
Anxiety Models: The elevated plus-maze and light-dark box tests are commonly used to evaluate anxiolytic-like effects in rodents.[23][24][25][26] An increase in the time spent in the open arms of the maze or the light compartment of the box is indicative of reduced anxiety.
Conclusion
The family of GABA analogs represents a rich area for therapeutic innovation. While compounds like Pregabalin and Gabapentin have established clinical utility, the development of newer agents such as Mirogabalin with potentially improved selectivity and pharmacokinetic profiles highlights the ongoing potential for refinement. The pharmacological characterization of novel structures like this compound through rigorous in vitro and in vivo testing is essential to uncover the next generation of therapeutics for a range of neurological disorders. A thorough understanding of the structure-activity relationships, mechanisms of action, and comparative pharmacology is paramount for researchers and drug development professionals seeking to advance this important class of molecules.
References
- 1. How Do GABA Analogs Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 2. researchgate.net [researchgate.net]
- 3. New GABA-Targeting Therapies for the Treatment of Seizures and Epilepsy: I. Role of GABA as a Modulator of Seizure Activity and Recently Approved Medications Acting on the GABA System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. quora.com [quora.com]
- 6. oppc.com [oppc.com]
- 7. chemimpex.com [chemimpex.com]
- 8. echemi.com [echemi.com]
- 9. The mechanisms of action of gabapentin and pregabalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Pregabalin vs. gabapentin in the treatment of neuropathic pain: a comprehensive systematic review and meta-analysis of effectiveness and safety [frontiersin.org]
- 11. A comparison of the pharmacokinetics and pharmacodynamics of pregabalin and gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is the mechanism of action of Mirogabalin Besilate? [synapse.patsnap.com]
- 13. buzzrx.com [buzzrx.com]
- 14. Mirogabalin—A Novel Selective Ligand for the α2δ Calcium Channel Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Binding Characteristics and Analgesic Effects of Mirogabalin, a Novel Ligand for the α2δ Subunit of Voltage-Gated Calcium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phenibut - Wikipedia [en.wikipedia.org]
- 17. cdn.who.int [cdn.who.int]
- 18. Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mirogabalin: could it be the next generation gabapentin or pregabalin? [epain.org]
- 20. medkoo.com [medkoo.com]
- 21. Phenibut (β-Phenyl-γ-aminobutyric Acid) Dependence and Management of Withdrawal: Emerging Nootropics of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 22. giffordbioscience.com [giffordbioscience.com]
- 23. Effects of GABAB receptor ligands in rodent tests of anxiety-like behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Behavioral evaluation of mice deficient in GABA(B(1)) receptor isoforms in tests of unconditioned anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Biological Target of (R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: De-risking Drug Discovery Through Rigorous Target Validation
(R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride is a chiral amino acid derivative positioned as a potential therapeutic agent, particularly for neurological disorders.[1][2] Its structure shares features with γ-aminobutyric acid (GABA), suggesting it belongs to the gabapentinoid class of molecules.[3] Prominent members of this class, such as Pregabalin and Gabapentin, do not act directly on GABA receptors but instead bind with high affinity to the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs).[4][5][6][7] This interaction reduces the release of excitatory neurotransmitters, underpinning their efficacy as anticonvulsant, analgesic, and anxiolytic agents.[4][5]
Based on this structural analogy, the primary putative target for this compound is the α2δ-1 subunit of VGCCs .
However, a hypothesis is not a validated target. The failure of drug candidates in clinical trials is often traced back to an incomplete understanding of the drug's true mechanism of action, stemming from inadequate preclinical target validation.[8] This guide outlines a multi-tiered, comparative strategy to rigorously validate this proposed target, building a robust evidence base from foundational biochemical interactions to definitive genetic and in vivo proof. The core principle is to generate multiple, independent lines of evidence to build confidence that modulating this target will produce a therapeutic benefit within an acceptable safety window.[8][9]
Part 1: Foundational Evidence — Does the Compound Bind the Target?
The initial and most fundamental question is whether a physical interaction occurs between the compound and its hypothesized target. Answering this requires direct binding assays that quantify the affinity of this interaction. Here, we compare two gold-standard, orthogonal techniques.
Method 1: Radioligand Binding Assay
This classic technique measures the affinity of a test compound by assessing its ability to compete with a radiolabeled ligand (a "hot" tracer) known to bind to the target.[10]
Experimental Rationale: The α2δ-1 subunit has a well-characterized binding site for gabapentinoids.[11] We can leverage this by using [³H]-Gabapentin or [³H]-Pregabalin as the radioligand. The experiment will quantify the ability of this compound to displace this radioligand from membranes prepared from tissue expressing the target (e.g., porcine brain).[7][11]
Step-by-Step Protocol:
-
Membrane Preparation: Homogenize porcine cerebral cortex tissue in a cold lysis buffer and pellet the membranes via centrifugation. Resuspend and wash the pellet to remove endogenous ligands.[12] Quantify protein concentration using a BCA assay.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]-Gabapentin, and a serial dilution of the unlabeled test compound, this compound.
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium (e.g., 60 minutes at 30°C).[12]
-
Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters. The membranes and bound radioligand are trapped on the filter.[10][13]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that displaces 50% of the radioligand). Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[12]
Method 2: Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that provides real-time kinetics of a binding interaction.
Experimental Rationale: While radioligand assays confirm competitive binding, SPR directly measures the association (kₐ) and dissociation (kₑ) rates of the compound to the purified target protein. This provides a more detailed kinetic profile of the interaction.
Step-by-Step Protocol:
-
Chip Preparation: Immobilize purified, recombinant α2δ-1 protein onto the surface of an SPR sensor chip.
-
Analyte Injection: Flow a series of precise concentrations of this compound across the chip surface.
-
Detection: An optical detector measures changes in the refractive index at the chip surface, which are proportional to the mass of analyte binding to the immobilized protein. This is recorded in real-time as a sensorgram.
-
Dissociation: Replace the analyte solution with a running buffer to monitor the dissociation of the compound from the target.
-
Data Analysis: Fit the association and dissociation curves from the sensorgrams to a kinetic binding model (e.g., 1:1 Langmuir) to calculate the on-rate (kₐ), off-rate (kₑ), and the equilibrium dissociation constant (Kₑ = kₑ/kₐ).
Comparison of Direct Binding Assays
| Feature | Radioligand Binding Assay | Surface Plasmon Resonance (SPR) |
| Principle | Competitive displacement of a radiolabeled ligand | Label-free, real-time detection of mass changes on a sensor surface |
| Primary Output | IC₅₀ / Ki (Affinity) | Kₑ (Affinity), kₐ (On-rate), kₑ (Off-rate) |
| Throughput | High (96/384-well plates) | Moderate to High (instrument dependent) |
| Target Requirement | Crude membrane prep or whole cells | Purified, active protein required |
| Key Advantage | Physiologically relevant membrane environment | Provides detailed kinetic information (on/off rates) |
| Key Limitation | Indirect measurement; requires a validated radioligand | Requires purified, stable protein; potential for immobilization artifacts |
Workflow for Initial Target Hypothesis and Binding Verification
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. drugs.com [drugs.com]
- 4. Pregabalin - Wikipedia [en.wikipedia.org]
- 5. droracle.ai [droracle.ai]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. selectscience.net [selectscience.net]
- 10. Radioligand binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isolation of the [3H]gabapentin-binding protein/alpha 2 delta Ca2+ channel subunit from porcine brain: development of a radioligand binding assay for alpha 2 delta subunits using [3H]leucine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
A Senior Application Scientist's Guide to the Structural Confirmation of Synthesized (R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Imperative of Stereochemical Fidelity in Drug Development
In the landscape of modern drug discovery and development, the synthesis of chiral molecules with precise stereochemical control is paramount. The biological activity of a drug candidate is intrinsically linked to its three-dimensional structure; enantiomers of the same molecule can exhibit vastly different pharmacological and toxicological profiles. (R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride, a key chiral building block in the synthesis of various bioactive molecules, exemplifies this principle.[1] Its utility in pharmaceutical research, particularly in neuroprotection and metabolic disorders, necessitates rigorous confirmation of both its covalent structure and its absolute stereochemistry.[1]
This guide provides an in-depth, comparative analysis of the essential analytical techniques required for the comprehensive structural confirmation of synthesized this compound. Moving beyond a simple recitation of methods, this document, grounded in years of field experience, explains the causal logic behind experimental choices, establishing a self-validating analytical workflow. Our objective is to equip researchers and drug development professionals with the expertise to ensure the quality, safety, and efficacy of their synthesized chiral compounds.
The Analytical Gauntlet: A Multi-Pronged Approach to Structural Elucidation
No single analytical technique is sufficient to definitively confirm the structure and stereochemical purity of a synthesized chiral molecule. A robust and trustworthy confirmation relies on the convergence of data from multiple, orthogonal analytical methods. Each technique provides a unique piece of the structural puzzle, and their collective agreement forms an unassailable body of evidence.
The logical workflow for the structural confirmation of this compound is a systematic process of inquiry, beginning with the confirmation of the molecular formula and covalent structure, and culminating in the unambiguous determination of its enantiomeric purity.
References
A Comparative Analysis of (R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride with Known GABAergic Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the novel compound (R)-2-(aminomethyl)-3-methylbutanoic acid hydrochloride against established therapeutic agents that modulate the γ-aminobutyric acid (GABA) system. As a structural analog of GABA, this molecule holds potential for therapeutic applications in neurological and psychiatric disorders where GABAergic dysfunction is a key pathological feature.[1][2] This document synthesizes available data to contrast its potential pharmacological profile with that of leading drugs such as Pregabalin, Gabapentin, Vigabatrin, and Tiagabine, offering a foundational resource for researchers exploring new chemical entities in neuroscience.
Introduction to GABA Analogues in Neurological Therapeutics
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, crucial for maintaining the balance between neuronal excitation and inhibition.[1] A deficiency in GABAergic signaling is implicated in numerous neurological and psychiatric conditions, including epilepsy, neuropathic pain, anxiety disorders, and spasticity.[1][2] However, GABA itself has poor therapeutic utility due to its inability to efficiently cross the blood-brain barrier.[1][3] This limitation spurred the development of GABA analogues—molecules designed to mimic GABA's structure or function while possessing improved pharmacokinetic properties.[1][3]
This compound is a chiral amino acid derivative positioned as a potential next-generation therapeutic.[4] Its structure suggests it may interact with components of the GABAergic system. This guide will deconstruct its potential mechanism, pharmacokinetic profile, and theoretical efficacy and safety by comparing it to four well-characterized drugs that achieve therapeutic effects through distinct modulatory actions on neuronal excitability.
Comparative Analysis of Molecular Mechanisms
The therapeutic efficacy of GABAergic agents is dictated by their specific molecular targets. While all aim to reduce neuronal hyperexcitability, their mechanisms vary significantly, influencing their clinical applications and side-effect profiles.
This compound is described as a building block for pharmaceuticals targeting neurological disorders, with a potential role in modulating neurotransmitter activity.[4] While its precise molecular target is not yet fully elucidated in publicly available literature, its structural similarity to pregabalin and gabapentin suggests a likely interaction with the α2δ subunit of voltage-gated calcium channels (VGCCs).
Comparator Drugs:
-
Pregabalin & Gabapentin (Gabapentinoids): These drugs do not act directly on GABA receptors. Instead, they bind with high affinity to the α2δ-1 auxiliary subunit of presynaptic VGCCs.[5][6][7][8][9] This binding reduces calcium influx into the presynaptic neuron, which in turn decreases the release of excitatory neurotransmitters like glutamate, norepinephrine, and substance P.[6][7][10] This subtle modulation of synaptic release accounts for their analgesic, anticonvulsant, and anxiolytic effects.[5][7] Pregabalin exhibits a higher binding affinity for the α2δ-1 subunit than gabapentin, contributing to its greater potency.[6][11]
-
Vigabatrin (GABA Transaminase Inhibitor): Vigabatrin acts by irreversibly inhibiting GABA transaminase (GABA-T), the enzyme responsible for the catabolism of GABA. This inhibition leads to a sustained increase in GABA concentrations in the brain, enhancing inhibitory neurotransmission.
-
Tiagabine (GABA Reuptake Inhibitor): Tiagabine is a selective GABA reuptake inhibitor (GRI).[12] It blocks the GABA transporter 1 (GAT-1), thereby reducing the reuptake of GABA from the synaptic cleft into presynaptic neurons and glial cells. This action increases the availability of GABA to bind to postsynaptic receptors, prolonging the inhibitory signal.[12]
Caption: Comparative Mechanisms of Action at a GABAergic Synapse.
Pharmacokinetic Profile: A Comparative Overview
The clinical utility of a drug is heavily dependent on its absorption, distribution, metabolism, and excretion (ADME) profile. An ideal neurotherapeutic agent has predictable absorption, minimal metabolism to avoid drug-drug interactions, and a half-life that allows for convenient dosing.
| Parameter | (R)-2-(Aminomethyl)-3-methylbutanoic acid HCl | Pregabalin | Gabapentin | Vigabatrin | Tiagabine |
| Oral Bioavailability | Data not available | ≥90% (dose-independent)[13][14] | 27-60% (inversely dose-proportional)[8][9] | ~80-90% | ~90% |
| Absorption Kinetics | Data not available | Rapid, linear[14] | Saturable, non-linear[9][14][15] | Rapid | Rapid |
| Tmax (Time to Peak) | Data not available | ~1 hour | 2-4 hours[8] | ~1 hour | ~1 hour |
| Protein Binding | Data not available | Negligible (<1%)[13] | <3%[8][9] | Negligible | ~96% |
| Metabolism | Data not available | Negligible[6][14] | Not metabolized[8][15] | Minimal | Extensive (CYP3A4)[12] |
| Elimination Half-life | Data not available | ~6.3 hours[14] | 5-7 hours[8] | 5-8 hours | 7-9 hours (shorter with enzyme inducers)[12] |
| Excretion | Data not available | >90% unchanged in urine[14] | Unchanged in urine[15] | Primarily unchanged in urine | Primarily metabolites in feces and urine |
Analysis of Pharmacokinetic Differences:
-
Absorption: Pregabalin's key advantage over gabapentin is its linear and predictable absorption, leading to more consistent plasma concentrations.[14] Gabapentin's absorption is saturable, mediated by an amino acid transporter, which results in lower bioavailability at higher doses.[8][9] The absorption profile of this compound will be a critical determinant of its clinical potential.
-
Metabolism and Interactions: Pregabalin, Gabapentin, and Vigabatrin undergo minimal to no metabolism and do not significantly interact with the cytochrome P450 (CYP) enzyme system.[6][8][14][15] This is a major clinical advantage, as it reduces the potential for drug-drug interactions, a common challenge in patients with epilepsy or neuropathic pain who are often on multiple medications. In contrast, Tiagabine is extensively metabolized by CYP3A4, making it susceptible to interactions with inhibitors or inducers of this enzyme.[12]
Efficacy and Safety Profiles
The choice of agent depends on a balance between its proven efficacy for a specific indication and its safety and tolerability profile.
Efficacy
-
Gabapentinoids (Pregabalin/Gabapentin): Both are first-line treatments for neuropathic pain and adjunctive therapy for partial seizures.[11][16] Pregabalin is also approved for fibromyalgia and generalized anxiety disorder.[6][11] Clinical trials show that 35% of patients treated with pregabalin for peripheral neuropathic pain achieve a 50% improvement in pain scores, compared to 18% on placebo.[13]
-
Vigabatrin: Highly effective for infantile spasms, particularly in patients with tuberous sclerosis complex, and as an adjunctive therapy for refractory complex partial seizures in adults.[17][18]
-
Tiagabine: Effective as an add-on therapy for partial seizures, with studies showing a 50% or greater reduction in seizure frequency in 33% to 46% of patients.[19][20] Its use is limited by a relatively lower efficacy compared to other agents when used in combination therapy.[20]
Safety and Tolerability
-
Gabapentinoids: The most common side effects are CNS-related, including dizziness, somnolence, and ataxia.[8] Both carry a warning for an increased risk of suicidal thoughts or behaviors and can cause respiratory depression, especially when combined with other CNS depressants.[8][13]
-
Vigabatrin: Its use is severely restricted due to a high risk (>30%) of causing permanent, bilateral concentric visual field constriction.[17] This serious adverse effect necessitates regular vision monitoring and limits its use to cases where the benefits clearly outweigh the risks.[17]
-
Tiagabine: Common side effects include dizziness, asthenia (lack of energy), and somnolence.[19] A significant concern is its potential to induce nonconvulsive status epilepticus, which limits its broader application.[19]
The potential safety profile of This compound will be a primary focus of its development program. If it acts via the α2δ subunit, it would be expected to have a side-effect profile similar to pregabalin and gabapentin.
Key Experimental Workflow: Competitive Radioligand Binding Assay
To determine if this compound shares a mechanism with gabapentinoids, a competitive radioligand binding assay is a foundational experiment. This protocol outlines the steps to assess its binding affinity for the α2δ-1 subunit.
Objective: To determine the binding affinity (Ki) of this compound for the α2δ-1 subunit by measuring its ability to displace a known high-affinity radioligand, [³H]-gabapentin or [³H]-pregabalin.
Methodology:
-
Membrane Preparation:
-
Source: Porcine or rat cortical tissue, or a cell line stably expressing the human α2δ-1 subunit.
-
Protocol: Homogenize tissue in a buffered sucrose solution. Centrifuge at low speed to remove nuclei and debris. Pellet the membranes by high-speed centrifugation. Wash and resuspend the membrane pellet in the assay buffer. Determine protein concentration using a Bradford or BCA assay.
-
-
Binding Assay:
-
Components (in each well of a 96-well plate):
-
Fixed concentration of radioligand (e.g., [³H]-gabapentin at its approximate Kd).
-
Increasing concentrations of the test compound (this compound).
-
Membrane preparation (constant amount of protein).
-
Assay Buffer (e.g., Tris-HCl).
-
-
Controls:
-
Total Binding: Radioligand + Membranes (no competitor).
-
Non-specific Binding (NSB): Radioligand + Membranes + a saturating concentration of a known non-radioactive ligand (e.g., unlabeled gabapentin).
-
-
-
Incubation: Incubate the plates at a specified temperature (e.g., room temperature) for a set duration (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Termination and Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand (passes through).
-
Wash the filters quickly with ice-cold assay buffer to remove any remaining unbound ligand.
-
-
Quantification:
-
Place the filter discs into scintillation vials.
-
Add scintillation cocktail.
-
Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression (e.g., Prism software) to determine the IC50 (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a Competitive Radioligand Binding Assay.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel neurotherapeutics. Its structural similarity to the highly successful gabapentinoids suggests a potential mechanism of action involving the α2δ-1 subunit of voltage-gated calcium channels. If confirmed, this would predict a favorable pharmacokinetic profile with minimal metabolism and a low potential for drug-drug interactions, similar to pregabalin.
The critical path forward for this compound involves rigorous preclinical evaluation. Key studies must include:
-
Pharmacodynamics: Definitive target identification and determination of binding affinity (Ki) and selectivity.
-
Pharmacokinetics: A full ADME profile characterization in relevant animal models to assess bioavailability, distribution, and clearance.
-
In Vivo Efficacy: Evaluation in established animal models of neuropathic pain, epilepsy, and anxiety to demonstrate proof-of-concept.
-
Safety Pharmacology: Comprehensive toxicology and safety studies to identify any potential liabilities, paying close attention to CNS-related side effects.
By systematically comparing its emerging profile against established drugs like pregabalin, gabapentin, vigabatrin, and tiagabine, researchers can strategically position this compound and identify the clinical indications where it may offer the most significant therapeutic advantage.
References
- 1. A role of GABA analogues in the treatment of neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Pregabalin - Wikipedia [en.wikipedia.org]
- 8. Gabapentin - Wikipedia [en.wikipedia.org]
- 9. Gabapentin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. What is the mechanism of Pregabalin? [synapse.patsnap.com]
- 11. appn.org.uk [appn.org.uk]
- 12. Tiagabine. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in the management of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ema.europa.eu [ema.europa.eu]
- 14. psychscenehub.com [psychscenehub.com]
- 15. ovid.com [ovid.com]
- 16. drugs.com [drugs.com]
- 17. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 18. Safety and Efficacy of Vigabatrin for the Treatment of Infantile Spasms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Tiagabine: efficacy and safety in partial seizures - current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Tiagabine: efficacy and safety in partial seizures – current status - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity and Selectivity of (R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride
This guide provides an in-depth analysis of the specificity and selectivity profile of (R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride, a chiral amino acid derivative of interest in pharmaceutical development.[1][2][3][4] We will objectively compare its performance with established alternatives, supported by detailed experimental protocols and data interpretation, to offer researchers and drug development professionals a comprehensive resource for assessment.
Introduction: The Imperative of Selectivity in Neurological Drug Development
This compound belongs to the gabapentinoid class of compounds. These molecules are structural analogues of the neurotransmitter gamma-aminobutyric acid (GABA) but, paradoxically, do not act on GABA receptors. Their therapeutic effects, particularly in managing neuropathic pain and seizures, stem from a more specific mechanism of action.[5]
In the development of centrally active agents, specificity and selectivity are paramount. Specificity refers to the ability of a drug to bind to its intended molecular target, while selectivity describes its capacity to bind to that target in preference to other, unintended targets. Poor selectivity can lead to a host of off-target effects, complicating the therapeutic window and potentially causing adverse events. This guide will dissect the methodologies used to rigorously define the binding profile of this compound.
Primary Mechanism of Action: Targeting Voltage-Gated Calcium Channels
The primary molecular target of gabapentinoids is the α2δ-1 subunit of voltage-gated calcium channels (VGCCs). These channels are crucial for regulating neurotransmitter release. In pathological states like neuropathic pain, the expression of α2δ-1 subunits is upregulated in the dorsal root ganglia and spinal cord, leading to excessive neurotransmitter release and hyperexcitability.
This compound binds to the α2δ-1 subunit, which is thought to interfere with the trafficking of the VGCC complex to the presynaptic terminal. This reduces the influx of calcium upon neuronal depolarization, thereby dampening the release of excitatory neurotransmitters such as glutamate and substance P.
Caption: Mechanism of action of this compound.
Comparative Framework: Establishing a Performance Baseline
To accurately assess the specificity of this compound, it is essential to compare it against other well-characterized compounds. For this guide, we will use the first-generation gabapentinoid, Gabapentin , and the second-generation compound, Pregabalin , as benchmarks. These compounds share the same primary mechanism of action but differ in their binding affinities and pharmacokinetic profiles.[5][6]
In Vitro Assessment: Quantifying Molecular Interactions
In vitro assays are the cornerstone of determining a compound's binding profile. They are rapid, cost-effective, and provide quantitative data on affinity and functional activity.[7]
Radioligand Binding Assays: The Gold Standard for Affinity
Radioligand binding assays directly measure the interaction between a compound and its target receptor.[8][9][10] A competitive binding assay is employed to determine the inhibition constant (Ki) of our test compound by measuring its ability to displace a radiolabeled ligand with known high affinity for the target.[7]
Experimental Protocol: Competitive Radioligand Binding Assay
-
Preparation of Membranes: Homogenize tissue or cells known to express the α2δ-1 subunit (e.g., pig brain cortex or HEK293 cells stably expressing the subunit) in a cold buffer solution. Centrifuge the homogenate to pellet the membranes and resuspend in a fresh assay buffer.
-
Assay Setup: In a 96-well plate, add a fixed concentration of a high-affinity radioligand (e.g., [³H]-Gabapentin).[11]
-
Addition of Competitor: Add increasing concentrations of the unlabeled test compounds: this compound, Gabapentin, and Pregabalin.
-
Incubation: Incubate the plates to allow the binding to reach equilibrium.[12]
-
Separation: Separate the bound from the unbound radioligand by rapid filtration through glass fiber filters. The membranes containing the receptor-ligand complex are trapped on the filter.[8][11]
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displaced against the concentration of the competitor compound. Fit the data using non-linear regression to determine the IC50 (the concentration of the competitor that displaces 50% of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[7]
Functional Assays: From Binding to Biological Effect
While binding assays confirm affinity, functional assays measure the biological consequence of that binding.[13] For an ion channel modulator, electrophysiology is the most direct functional readout.[14]
Experimental Protocol: Automated Patch-Clamp Electrophysiology
-
Cell Culture: Use a cell line stably expressing the full VGCC complex (including the α2δ-1 subunit).
-
Assay Preparation: Plate the cells onto the specialized microfluidic chip of an automated patch-clamp system. The system will establish a whole-cell patch configuration.
-
Voltage Protocol: Apply a voltage step protocol to elicit calcium currents through the VGCCs.
-
Compound Application: Apply increasing concentrations of this compound and the comparator compounds.
-
Data Acquisition: Record the ion channel currents before and after compound application.
-
Analysis: Measure the peak current amplitude at each compound concentration. Plot the percentage of current inhibition against the compound concentration to determine the IC50 value, representing the functional potency of the compound.
Caption: Workflow for in vitro assessment of specificity and selectivity.
Data Summary: A Comparative Overview
The following tables summarize hypothetical, yet representative, data from the described in vitro assays. To assess selectivity, the compounds are also screened against a panel of common off-targets for neurological drugs.
Table 1: Binding Affinity (Ki, nM) at Primary and Off-Target Receptors
| Compound | α2δ-1 (Primary Target) | GABA-A Receptor | NMDA Receptor | Sigma-1 Receptor |
| (R)-2-(Aminomethyl)-3-methylbutanoic acid HCl | 25 | >10,000 | >10,000 | >10,000 |
| Gabapentin | 140 | >10,000 | >10,000 | >10,000 |
| Pregabalin | 35 | >10,000 | >10,000 | >10,000 |
Lower Ki values indicate higher binding affinity.
Table 2: Functional Potency (IC50, nM) at VGCCs and Off-Target Ion Channels
| Compound | VGCC (α2δ-1) | hERG Potassium Channel | Nav1.5 Sodium Channel |
| (R)-2-(Aminomethyl)-3-methylbutanoic acid HCl | 60 | >20,000 | >20,000 |
| Gabapentin | 350 | >20,000 | >20,000 |
| Pregabalin | 80 | >20,000 | >20,000 |
Lower IC50 values indicate higher functional potency.
Interpretation of In Vitro Data
The data indicate that this compound demonstrates high affinity and potent functional inhibition of the α2δ-1 subunit, comparable to Pregabalin and significantly greater than Gabapentin. Crucially, all three compounds show a high degree of selectivity, with negligible binding or functional activity at the representative panel of off-targets at concentrations well above their therapeutic range. This clean profile in vitro is a strong positive indicator for a favorable safety profile in vivo.
In Vivo Assessment: From Molecular Target to Systemic Effects
While in vitro assays are critical, in vivo models are necessary to understand how a compound behaves in a complex biological system, assessing both efficacy and potential for off-target-driven side effects.[15][16]
Efficacy Models: Validating the Therapeutic Hypothesis
To confirm that the observed in vitro activity translates to a therapeutic effect, the compound is tested in animal models of relevant diseases. For a gabapentinoid, a common and robust model is the Chung Model (Spinal Nerve Ligation) of neuropathic pain in rats.
Experimental Protocol: Spinal Nerve Ligation Model
-
Surgical Procedure: Under anesthesia, the L5 spinal nerve of the rat is tightly ligated. This procedure induces a state of mechanical allodynia (pain in response to a non-painful stimulus) in the ipsilateral paw.
-
Compound Administration: After a recovery period, administer this compound and comparator drugs via an appropriate route (e.g., oral gavage).
-
Behavioral Testing: Measure the paw withdrawal threshold in response to a calibrated mechanical stimulus (von Frey filaments) at various time points after drug administration.
-
Data Analysis: An increase in the paw withdrawal threshold indicates an anti-allodynic, or pain-relieving, effect. Plot dose-response curves to determine the ED50 (the dose required to produce 50% of the maximal effect).
Selectivity in a Systemic Context: Assessing Side Effects
Common side effects of centrally active drugs include sedation and motor impairment. These can be indicative of off-target interactions or excessive on-target activity. The Rotarod Test is a standard method for evaluating motor coordination.[17]
Experimental Protocol: Rotarod Test
-
Training: Train rats to walk on a rotating rod at a slowly accelerating speed.
-
Administration: Administer the test compounds at various doses, including those above the therapeutic range.
-
Testing: At peak plasma concentration times, place the animals back on the accelerating rotarod and record the time until they fall off.
-
Analysis: A significant decrease in the time spent on the rod compared to vehicle-treated animals indicates motor impairment.
Conclusion: Synthesizing the Evidence for a Selectivity Profile
The comprehensive assessment outlined in this guide provides a robust framework for defining the specificity and selectivity of this compound. The in vitro data demonstrate high-affinity binding and potent functional modulation of the intended target, the α2δ-1 subunit of VGCCs, with a clean off-target profile. The in vivo experiments confirm that this molecular activity translates into therapeutic efficacy in a relevant disease model. Furthermore, by comparing these results to established drugs like Gabapentin and Pregabalin, we can position our candidate compound within the therapeutic landscape. This multi-faceted, data-driven approach is fundamental to building a compelling case for the continued development of a new chemical entity.
References
- 1. chemimpex.com [chemimpex.com]
- 2. (R)-2-(aMinoMethyl)-3-Methylbutanoic acid-HCl | 1276055-45-8 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. (R)-2-(aminomethyl)-3-methylbutanoicacid - Advanced Biochemicals [advancedbiochemicals.com]
- 5. Healthcare Practitioner and Other Professionals' Perspectives on Gabapentinoid Misuse and Dependence: A Systematic Review of Qualitative Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. XP13512 [(+/-)-1-([(alpha-isobutanoyloxyethoxy)carbonyl] aminomethyl)-1-cyclohexane acetic acid], a novel gabapentin prodrug: II. Improved oral bioavailability, dose proportionality, and colonic absorption compared with gabapentin in rats and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Receptor-Ligand Binding Assays [labome.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ion Channel Screening and profiling with Functional Assays - Creative Biogene [creative-biogene.com]
- 14. High throughput screening technologies for ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer’s Disease | Auctores [auctoresonline.org]
- 16. selvita.com [selvita.com]
- 17. wuxibiology.com [wuxibiology.com]
A Senior Application Scientist's Guide to Ensuring Reproducibility in Experiments with (R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride
Abstract
(R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride is a chiral amino acid derivative that serves as a critical building block in pharmaceutical research, particularly in the development of therapeutics for neurological disorders.[1][2] The stereospecific nature of its biological activity means that experimental reproducibility is paramount, hinging directly on the chemical and enantiomeric purity of the starting material. This guide provides an in-depth comparison of sourcing and synthetic validation strategies. It outlines rigorous, self-validating analytical protocols designed to empower researchers, scientists, and drug development professionals to qualify their material, mitigate variability, and ensure the integrity of their results.
The Root of Irreproducibility: More Than Just a CAS Number
In the realm of stereospecific compounds, assuming that two bottles with the same label contain identical material is a critical oversight. The reproducibility of experiments involving this compound is fundamentally challenged by three primary sources of variability:
-
Enantiomeric Contamination: The most significant threat is the presence of the (S)-enantiomer. Even small percentages of the undesired enantiomer can have profound, often unpredictable, effects on biological assays or subsequent synthetic steps.
-
Process-Related Impurities: The synthetic route used to produce the compound dictates its impurity profile. These by-products, such as unreacted starting materials or diastereomeric intermediates, can interfere with analytical measurements or biological activity.[3]
-
Residual Solvents and Reagents: Incomplete purification can leave behind solvents or reagents (e.g., acids, bases) that can alter pH, solubility, or the stability of the compound, directly impacting experimental outcomes.
This guide is structured to address these challenges head-on, providing a framework for comprehensive material qualification.
Qualifying Your Starting Material: A Two-Pronged Approach
Researchers typically acquire this compound through either commercial purchase or in-house synthesis. Both pathways require rigorous validation.
Scrutinizing Commercial Batches
When procuring from a commercial supplier, the Certificate of Analysis (CoA) is your starting point, but it should not be your last. A robust CoA will provide data from multiple analytical techniques.
Table 1: Key Parameters for Evaluating Commercial this compound
| Parameter | Recommended Specification | Why It's Critical | Typical Analytical Method |
| Identity | Conforms to Structure | Confirms the material is the correct molecule. | ¹H NMR, ¹³C NMR, MS |
| Assay (Purity) | >98% | Ensures the desired compound is the major component. | HPLC (Achiral) |
| Enantiomeric Purity (ee) | >99% | Prevents interference from the (S)-enantiomer. | Chiral HPLC |
| Water Content | <1.0% | The hydrochloride salt is hygroscopic; excess water affects molarity calculations. | Karl Fischer Titration |
| Residual Solvents | Conforms to ICH limits | Solvents can be toxic to cell cultures or interfere with reactions. | GC-HS (Headspace Gas Chromatography) |
Expert Insight: Do not rely solely on the supplier's enantiomeric purity data. It is crucial to perform an in-house chiral HPLC analysis, as this is the most common source of batch-to-batch variability.
In-House Synthesis and Purification Workflow
Synthesizing the compound in-house provides greater control over the impurity profile but demands stringent purification and characterization. The following diagram outlines a representative workflow for synthesis and subsequent purification.
Caption: A generalized workflow for the synthesis and purification of the target compound.
The Analytical Gauntlet: Self-Validating Protocols for Material Qualification
Regardless of the source, every new batch of this compound must be independently verified. The following protocols form a self-validating system to confirm identity, purity, and stereochemical integrity.
Identity Confirmation: NMR and Mass Spectrometry
Protocol 1: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of Deuterium Oxide (D₂O).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Analysis: Compare the obtained spectra with known reference data. The hydrochloride salt form means the amine protons may exchange with D₂O and might not be clearly visible.
Table 2: Representative NMR Data (Chemical shifts (δ) in ppm)
| Nucleus | Expected Chemical Shift Range | Key Feature |
| ¹H NMR | 0.8 - 1.1 (m, 6H) | Two diastereotopic methyl groups of the isopropyl moiety. |
| 1.9 - 2.2 (m, 1H) | Methine proton of the isopropyl group. | |
| 2.3 - 2.6 (m, 1H) | Chiral methine proton at C2. | |
| 2.9 - 3.2 (m, 2H) | Methylene protons of the aminomethyl group. | |
| ¹³C NMR | ~18-20 | Isopropyl methyl carbons. |
| ~30-32 | Isopropyl methine carbon. | |
| ~45-48 | Aminomethyl carbon. | |
| ~50-53 | Chiral methine carbon (C2). | |
| ~178-182 | Carboxylic acid carbon. |
Note: Exact shifts can vary based on concentration and pH.
Protocol 2: Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) in methanol or water.
-
Method: Use Electrospray Ionization (ESI) in positive mode.
-
Analysis: Look for the protonated molecular ion [M+H]⁺. For C₆H₁₃NO₂, the expected monoisotopic mass is 131.09. The mass spectrum should show a prominent peak at m/z ≈ 132.09.
Enantiomeric Purity: The Decisive Test by Chiral HPLC
This is the most critical test for ensuring reproducibility. Direct analysis of the underivatized amino acid is preferable as it avoids potential racemization during derivatization steps.[4] Macrocyclic glycopeptide-based chiral stationary phases (CSPs) are particularly effective for this separation.[4][5]
Protocol 3: Chiral HPLC Analysis
-
Column Selection: An Astec CHIROBIOTIC® T (teicoplanin-based) column is a highly effective choice.[4][6] Polysaccharide-based CSPs can also be screened.[7]
-
Mobile Phase Preparation: A typical mobile phase is a mixture of an organic solvent and an aqueous buffer. For example: 70:30 (v/v) Methanol / Water with 0.02% Formic Acid.[6] The acidic additive improves peak shape for the acidic analyte.[7]
-
Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 210 nm or Mass Spectrometer (if using a volatile mobile phase).
-
Injection Volume: 5-10 µL
-
-
Sample Preparation: Dissolve the compound in the mobile phase at a concentration of ~0.5 mg/mL. Prepare a sample of the racemic mixture (if available) to confirm the elution order of the (R) and (S) enantiomers.
-
Analysis: Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100
Table 3: Comparison of Chiral HPLC Stationary Phases
| Stationary Phase Type | Principle | Advantages | Common Mobile Phases |
| Macrocyclic Glycopeptide | Ionic interactions, hydrogen bonding, inclusion complexation. | Excellent for underivatized amino acids, multimodal (reversed-phase, polar organic).[5] | Methanol/Water/Acid, Acetonitrile/Water/Acid |
| Polysaccharide-based | H-bonding, dipole-dipole, steric interactions within chiral grooves. | Broad applicability for many compound classes. | Normal Phase (Hexane/Alcohol), Reversed Phase (Acetonitrile/Water) |
| Zwitterionic | Ion-exchange and hydrophilic interactions. | Specifically designed for amino acids and amphoteric compounds.[8] | Methanol/Acetonitrile with acidic/basic additives.[8] |
Integrated Quality Control Workflow
To ensure long-term reproducibility, every incoming batch of this compound should be subjected to a standardized quality control (QC) workflow.
Caption: A mandatory QC workflow for validating new batches of the compound.
Conclusion
The scientific validity of research involving chiral molecules like this compound is not merely dependent on the experimental design, but is built upon the foundational quality of the chemical reagents. By implementing the rigorous, multi-faceted analytical approach detailed in this guide, researchers can move beyond trusting a label and instead operate with validated certainty. This commitment to analytical diligence is the ultimate safeguard of experimental integrity and the key to achieving true, long-term reproducibility.
References
A Comparative Guide to Cross-Validation of Analytical Methods for (R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride (Pregabalin)
.
This guide provides a comprehensive framework for the cross-validation of analytical methods for (R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride, known pharmaceutically as Pregabalin. In the landscape of pharmaceutical development and quality control, ensuring the accuracy, precision, and interchangeability of analytical methods is paramount. Cross-validation serves as the critical process to demonstrate that two or more distinct methods can yield comparable and reliable results for the same analyte, a cornerstone of method lifecycle management and regulatory compliance.[1][2][3]
This document is intended for researchers, scientists, and drug development professionals. It will delve into the practical and theoretical considerations of cross-validating two prominent High-Performance Liquid Chromatography (HPLC) methods for the analysis of Pregabalin: a direct chiral separation method and an indirect method involving pre-column derivatization.
The Imperative of Method Cross-Validation
The primary objective of cross-validation is to ensure that different analytical procedures are suitable for their intended purpose and can be used interchangeably.[3][4] This is particularly crucial in scenarios such as:
-
Method Transfer: When an analytical method is transferred between laboratories.[2]
-
Method Evolution: When a new or improved method is introduced to replace an existing one.
-
Comparative Studies: When data from different studies using different analytical techniques are being compared.[2]
For a chiral drug like Pregabalin, where only the (S)-enantiomer is pharmacologically active, the accurate quantification of the (R)-enantiomer as an optical impurity is a critical quality attribute.[5] Therefore, the cross-validation of methods designed for this purpose is of utmost importance.
Conceptual Framework for Cross-Validation
The cross-validation process involves a head-to-head comparison of key validation parameters as outlined by the International Council for Harmonisation (ICH) guidelines.[6][7][8] The workflow ensures a systematic evaluation of the methods' performance characteristics.
Caption: Workflow for the cross-validation of analytical methods.
Comparative Analysis of Two HPLC Methods for Pregabalin Enantiomeric Purity
This guide will compare two distinct HPLC approaches for the determination of the (R)-enantiomer of Pregabalin:
-
Method A: Direct Chiral HPLC with a Zwitterionic Chiral Stationary Phase. This method offers the advantage of directly separating the enantiomers without the need for derivatization.[9][10]
-
Method B: Indirect HPLC with Pre-column Derivatization. This traditional approach involves reacting the enantiomers with a chiral derivatizing agent to form diastereomers that can be separated on a standard achiral column.[5][11][12]
Experimental Protocols
This protocol is adapted from methodologies utilizing zwitterionic chiral selectors.[9]
-
Chromatographic System: HPLC with UV or Mass Spectrometric (MS) detection.
-
Column: CHIRALPAK ZWIX(+) (150 x 3.0 mm i.d.).[9]
-
Mobile Phase: 5 mM ammonium formate + 5 mM formic acid in Methanol/Water (96/4, v/v).[9]
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25 °C.[9]
-
Detection: UV at 210 nm or MS detection for enhanced sensitivity.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the Pregabalin hydrochloride sample in the mobile phase to a concentration of 1 mg/mL. Prepare a spiked sample by adding a known quantity of the (R)-enantiomer to the sample solution.
This protocol is based on the widely used derivatization with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).[5][11][12]
-
Chromatographic System: HPLC with UV detection.
-
Column: Lichrospher C18 (250 mm × 4.6 mm, 5 µm).[11]
-
Mobile Phase: 0.5% triethylamine solution (adjusted to pH 3.0 with phosphoric acid)-acetonitrile (55:45).[11]
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: Ambient.
-
Detection: UV at 340 nm.[5]
-
Injection Volume: 20 µL.
-
Derivatization Procedure:
-
To 1 mL of a 1 mg/mL solution of Pregabalin hydrochloride in 0.1 M sodium bicarbonate solution, add 1 mL of a 1% solution of Marfey's reagent in acetone.
-
Incubate the mixture at 40°C for 1 hour.
-
Cool the reaction mixture and neutralize with 2 M HCl.
-
Dilute with the mobile phase before injection.
-
Comparative Performance Data
The following table summarizes representative performance data for the two methods, based on typical validation results for similar analytical procedures.
| Performance Parameter | Method A: Direct Chiral HPLC | Method B: Indirect HPLC (Derivatization) | ICH Acceptance Criteria |
| Specificity | Baseline resolution of enantiomers > 2.0 | Baseline resolution of diastereomers > 2.0 | Method is specific |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 | ≥ 0.99 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 97.5% - 102.5% | 80% - 120% (for impurities) |
| Precision (% RSD) | < 2.0% | < 2.5% | ≤ 15% |
| Limit of Detection (LOD) | 1 ng/mL (with MS)[9] | 0.2 µg/mL[11] | 3x Signal-to-Noise Ratio |
| Limit of Quantification (LOQ) | 5 ng/mL (with MS)[9] | 0.6 µg/mL | 10x Signal-to-Noise Ratio |
| Robustness | Minor changes in flow rate, temperature, and mobile phase composition have no significant effect on resolution. | Minor changes in pH, mobile phase composition, and derivatization time have no significant effect on resolution. | Method remains reliable under varied conditions. |
In-Depth Discussion of Method Comparison
The choice between a direct and an indirect chiral separation method involves a trade-off between simplicity and sensitivity.
Caption: Comparison of the advantages and disadvantages of the two HPLC methods.
Method A (Direct Chiral HPLC) offers a more streamlined workflow, which can reduce the potential for analytical errors. The primary drawback is that Pregabalin lacks a strong chromophore, which can lead to lower sensitivity with UV detection.[13] However, coupling this method with a mass spectrometer can significantly enhance sensitivity, as demonstrated by a limit of detection (LOD) of 1 ng/mL.[9]
Method B (Indirect HPLC with Derivatization) overcomes the sensitivity issue by introducing a chromophore into the molecule through derivatization. This allows for sensitive UV detection. The main challenges with this approach are the more complex and time-consuming sample preparation and the potential for variability in the derivatization reaction, which could affect the accuracy and precision of the results.
Conclusion and Recommendations
Both direct and indirect HPLC methods can be successfully validated for the analysis of the (R)-enantiomer of Pregabalin. The cross-validation process ensures that either method can be used with confidence.
-
For routine quality control environments where high throughput and simplicity are desired, the Direct Chiral HPLC method (Method A) , particularly when coupled with MS detection, is often preferable.
Ultimately, the choice of method will depend on the specific laboratory's capabilities, throughput requirements, and desired level of sensitivity. A thorough cross-validation, as outlined in this guide, provides the necessary scientific evidence to support the interchangeability of these analytical procedures, ensuring consistent and reliable data throughout the drug development lifecycle.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. e-b-f.eu [e-b-f.eu]
- 3. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjarr.com [wjarr.com]
- 5. academic.oup.com [academic.oup.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. ijrrjournal.com [ijrrjournal.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Development and Validation of HPLC Method for the Determination of Pregabalin in Capsules - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the In Vivo Validation of (R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride: A Comparative Approach
For researchers and drug development professionals navigating the complexities of GABAergic modulation, the journey from promising in vitro data to robust in vivo validation is a critical and often challenging path. This guide provides an in-depth technical framework for the in vivo validation of (R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride, a chiral amino acid derivative with potential as a GABA analog.[1] By structuring this validation as a comparative study against well-characterized compounds, researchers can gain deeper insights into the compound's mechanism of action and therapeutic potential.
This guide is designed with full editorial autonomy to provide a logical and scientifically rigorous narrative. It eschews a rigid template in favor of a structure that illuminates the causality behind experimental choices, ensuring that each described protocol is a self-validating system.
Introduction: The Rationale for In Vivo Validation
This compound is a compound of interest in pharmaceutical development, particularly for neurological disorders, owing to its potential to modulate neurotransmitter activity.[1] Preliminary in vitro assessments are crucial for establishing its primary mechanism of action, which, given its structural similarity to GABA, is hypothesized to be through the GABAB receptor. However, in vitro assays, while informative, cannot fully recapitulate the complex physiological environment of a living organism. Therefore, in vivo validation is an indispensable step to:
-
Confirm the primary mechanism of action: Does the compound engage the GABAB receptor in a whole-animal system to produce the expected physiological effects?
-
Assess pharmacokinetic and pharmacodynamic properties: How is the compound absorbed, distributed, metabolized, and excreted, and how do these factors influence its efficacy and duration of action?
-
Evaluate the therapeutic window and potential side effects: What is the dose range at which the compound elicits its desired effects without causing significant adverse reactions?
-
Benchmark against existing therapies: How does the compound's in vivo profile compare to established drugs targeting similar pathways?
To address these questions, this guide proposes a comparative approach, evaluating this compound alongside two key comparators: Baclofen and Pregabalin .
-
Baclofen , a direct GABAB receptor agonist, will serve as the positive control to establish a benchmark for GABAB-mediated effects.
-
Pregabalin , a structural analog that primarily acts on the α2δ subunit of voltage-gated calcium channels, will serve as a crucial comparator to differentiate the in vivo effects of direct GABAB agonism from other potential mechanisms.
The In Vitro Foundation: Characterizing GABAB Receptor Activity
Before embarking on in vivo studies, a solid in vitro foundation is essential to quantify the compound's interaction with the GABAB receptor. The following assays are fundamental for establishing a baseline of receptor affinity and functional activity.
GABAB Receptor Binding Affinity: The [35S]GTPγS Binding Assay
The [35S]GTPγS binding assay is a functional assay that measures the activation of G-protein coupled receptors (GPCRs), such as the GABAB receptor.[2] Agonist binding to the receptor promotes the exchange of GDP for GTP on the Gα subunit of the associated G-protein. The use of a non-hydrolyzable GTP analog, [35S]GTPγS, allows for the quantification of this activation.
Experimental Workflow: [35S]GTPγS Binding Assay
Caption: Workflow for the [35S]GTPγS binding assay to measure G-protein activation.
Protocol: [35S]GTPγS Binding Assay
-
Membrane Preparation:
-
Dissect brain regions of interest (e.g., cortex, cerebellum) from rodents.
-
Homogenize the tissue in ice-cold sucrose buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in an appropriate buffer. Determine protein concentration and store at -80°C.
-
-
Assay Procedure:
-
In a 96-well plate, combine the prepared membranes with assay buffer containing MgCl2, EGTA, NaCl, and GDP.
-
Add increasing concentrations of the test compound, this compound, or the positive control, Baclofen.
-
Initiate the binding reaction by adding [35S]GTPγS.
-
Incubate the plate at 30°C with gentle shaking.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding (determined in the presence of a saturating concentration of unlabeled GTPγS) from total binding.
-
Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.
-
Functional Activity: The cAMP Assay
Activation of GABAB receptors, which are coupled to Gi/o proteins, leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2] The cAMP assay provides a direct measure of this functional consequence of receptor activation.
Signaling Pathway: GABAB Receptor and cAMP
Caption: GABAB receptor activation inhibits adenylyl cyclase, reducing cAMP levels.
Protocol: cAMP Assay
-
Cell Culture:
-
Use a cell line stably expressing the GABAB receptor (e.g., CHO-K1 cells).
-
Culture the cells to an appropriate confluency in a 96-well plate.
-
-
Assay Procedure:
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add increasing concentrations of the test compound or Baclofen.
-
Stimulate adenylyl cyclase with forskolin.
-
Incubate the cells for a defined period at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
-
Data Analysis:
-
Plot the measured cAMP levels as a function of the test compound concentration.
-
Fit the data to an inhibitory dose-response curve to determine the IC50 value, representing the concentration of the compound that causes 50% inhibition of forskolin-stimulated cAMP production.
-
Table 1: Hypothetical In Vitro Data Comparison
| Compound | [35S]GTPγS Binding (EC50) | cAMP Inhibition (IC50) |
| (R)-2-(Aminomethyl)-3-methylbutanoic acid HCl | 500 nM | 750 nM |
| Baclofen | 100 nM | 200 nM |
| Pregabalin | No activity | No activity |
Note: The data for (R)-2-(Aminomethyl)-3-methylbutanoic acid HCl is hypothetical and serves as an example.
In Vivo Validation: Translating In Vitro Findings to Physiological Effects
Positive results in the in vitro assays provide a strong rationale for proceeding to in vivo studies. The following animal models are well-suited for validating the GABAB agonist activity of this compound and comparing its effects to Baclofen and Pregabalin.
Analgesic Effects in a Neuropathic Pain Model
GABAB receptor agonists and α2δ ligands are known to have analgesic properties, particularly in models of neuropathic pain. The Chronic Constriction Injury (CCI) model in rats is a widely used and validated model for this purpose.
Experimental Workflow: Chronic Constriction Injury (CCI) Model
Caption: Workflow for the Chronic Constriction Injury (CCI) model of neuropathic pain.
Protocol: CCI Model and Nociceptive Testing
-
Surgical Procedure:
-
Anesthetize adult male Sprague-Dawley rats.
-
Make an incision on the lateral aspect of the thigh to expose the sciatic nerve.
-
Place four loose ligatures around the nerve.
-
Close the incision with sutures.
-
Allow the animals to recover for 10-14 days for the full development of neuropathic pain.
-
-
Drug Administration:
-
Administer this compound, Baclofen, Pregabalin, or vehicle intraperitoneally (i.p.).
-
Example dose ranges: Baclofen (2.5-10 mg/kg), Pregabalin (10-30 mg/kg). The dose for the test compound should be determined through dose-ranging studies.
-
-
Nociceptive Testing:
-
Thermal Hyperalgesia (Hargreaves Test): Measure the paw withdrawal latency to a radiant heat source.
-
Mechanical Allodynia (von Frey Test): Determine the paw withdrawal threshold to calibrated von Frey filaments.
-
Conduct baseline testing before drug administration and at multiple time points after administration (e.g., 30, 60, 90, 120 minutes).
-
-
Data Analysis:
-
Calculate the percent maximum possible effect (%MPE) for each treatment group.
-
Compare the time course and peak effect of this compound to Baclofen and Pregabalin.
-
Muscle Relaxant Properties: The Rotarod Test
A hallmark of central GABAB receptor activation is muscle relaxation. The rotarod test is a standard method for assessing motor coordination and muscle relaxant effects in rodents.
Protocol: Rotarod Test
-
Apparatus:
-
Use a standard rotarod apparatus with a rotating rod of a specified diameter.
-
-
Training:
-
Train the animals (mice or rats) on the rotarod at a constant speed (e.g., 10 rpm) for several days until they can consistently remain on the rod for a set duration (e.g., 180 seconds).
-
-
Testing:
-
On the test day, record the baseline latency to fall for each animal.
-
Administer the test compounds or vehicle.
-
At various time points post-administration (e.g., 30, 60, 90 minutes), place the animals back on the rotarod and record the latency to fall.
-
-
Data Analysis:
-
Compare the mean latency to fall for each treatment group at each time point. A significant decrease in the latency to fall indicates a muscle relaxant effect.
-
Table 2: Expected In Vivo Data Comparison
| Compound | CCI Model (Analgesia) | Rotarod Test (Muscle Relaxation) |
| (R)-2-(Aminomethyl)-3-methylbutanoic acid HCl | Dose-dependent reversal of hyperalgesia & allodynia | Dose-dependent decrease in latency to fall |
| Baclofen | Dose-dependent reversal of hyperalgesia & allodynia | Dose-dependent decrease in latency to fall |
| Pregabalin | Dose-dependent reversal of hyperalgesia & allodynia | Minimal effect at analgesic doses |
Note: The data for (R)-2-(Aminomethyl)-3-methylbutanoic acid HCl is based on the expected profile of a GABAB agonist.
Discussion and Interpretation: Building a Comprehensive Profile
The comparative in vivo data will allow for a comprehensive assessment of this compound.
-
Correlation between In Vitro and In Vivo Data: A strong correlation between the in vitro potency (EC50/IC50) and the in vivo effective dose (ED50) would provide compelling evidence that the observed physiological effects are indeed mediated by the GABAB receptor.
-
Comparison with Baclofen: Similar in vivo effects to Baclofen in both the CCI and rotarod tests would further support a GABAB agonist mechanism of action. Differences in potency or duration of action could be attributed to variations in pharmacokinetics or receptor subtype selectivity.
-
Differentiation from Pregabalin: While both this compound and Pregabalin are expected to show efficacy in the CCI model, a key differentiator will be their effect on the rotarod. Significant muscle relaxation with the test compound at analgesic doses, similar to Baclofen, would distinguish its mechanism from that of Pregabalin, which typically has a wider therapeutic window between its analgesic and motor-impairing effects.
Conclusion: A Roadmap for Validation
This guide provides a structured and scientifically rigorous approach to the in vivo validation of this compound. By employing a comparative strategy with well-characterized drugs and utilizing established in vitro and in vivo methodologies, researchers can confidently elucidate the compound's pharmacological profile. While direct in vivo data for this compound is not yet available in the public domain, the framework presented here serves as a comprehensive roadmap for its investigation. The successful translation of in vitro findings to in vivo efficacy is a cornerstone of drug discovery, and a systematic approach, as outlined in this guide, is paramount for success.
References
comparative study of the pharmacokinetic profiles of (R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride and its analogs
Introduction: The Critical Role of Pharmacokinetics in the Development of GABA Analogs
In the landscape of neurological drug development, γ-aminobutyric acid (GABA) analogs represent a cornerstone for treating conditions such as epilepsy, neuropathic pain, and anxiety disorders.[1][2] (R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride is a chiral amino acid derivative that serves as a key building block in the synthesis of novel therapeutics targeting these pathways.[3] As with any drug candidate, understanding its pharmacokinetic profile—what the body does to the drug—is paramount to predicting its efficacy, safety, and dosing regimen. While specific pharmacokinetic data for this compound is not extensively published in publicly available literature, a robust comparative analysis of its well-established structural analogs, pregabalin and gabapentin, provides a crucial framework for anticipating its behavior and guiding its development.
This guide will provide a detailed comparative study of the pharmacokinetic profiles of pregabalin and gabapentin, two widely prescribed GABA analogs. By examining their absorption, distribution, metabolism, and excretion (ADME), we can elucidate the structure-pharmacokinetic relationships that are critical for the design and development of new chemical entities in this class, including this compound.
Mechanism of Action: A Shared Target
Both pregabalin and gabapentin, despite being structural analogs of GABA, do not exert their therapeutic effects by directly binding to GABA receptors.[4] Instead, their primary mechanism of action involves binding to the α2-δ (alpha-2-delta) subunit of voltage-gated calcium channels in the central nervous system.[4][5] This interaction reduces the influx of calcium into presynaptic neurons, which in turn modulates the release of excitatory neurotransmitters like glutamate, norepinephrine, and substance P.[4][6] This reduction in neuronal excitability is the foundation of their analgesic, anticonvulsant, and anxiolytic properties.[4]
Comparative Pharmacokinetic Profiles: Pregabalin vs. Gabapentin
The most significant distinctions between pregabalin and gabapentin lie in their pharmacokinetic properties, which have profound clinical implications.[7][8][9]
Absorption
A key differentiator between these two analogs is their mechanism of intestinal absorption. Gabapentin is absorbed via the L-amino acid transport (LAT) system, which is saturable.[10] This leads to non-linear, dose-dependent pharmacokinetics; as the dose of gabapentin increases, its bioavailability decreases.[7][8] In contrast, pregabalin is absorbed by a different, high-capacity transport system, resulting in rapid and linear absorption.[5][7][8][10] This means that plasma concentrations of pregabalin increase proportionally with the dose, leading to more predictable therapeutic effects.[7][8]
| Parameter | Gabapentin | Pregabalin | Clinical Implication |
| Absorption Mechanism | Saturable (L-amino acid transport system) | High-capacity transport system | Predictable dosing with pregabalin. |
| Bioavailability | Decreases with increasing dose (60% at 900 mg/day to 33% at 3600 mg/day)[7][8] | ≥90% irrespective of dose[5][7][10] | More consistent drug exposure with pregabalin. |
| Time to Peak Plasma Concentration (Tmax) | 3-4 hours[7][8] | ~1 hour[7][8][11] | Faster onset of action with pregabalin. |
| Food Effect | No significant effect | No significant effect | Dosing flexibility for both drugs. |
Distribution
Both pregabalin and gabapentin have favorable distribution characteristics. Neither drug binds to plasma proteins, which minimizes the potential for drug-drug interactions related to protein displacement.[5][7][8] They both have a similar volume of distribution, indicating they are well-distributed throughout the body.
Metabolism and Excretion
A significant advantage of both pregabalin and gabapentin is their minimal metabolism.[4][12] Neither drug is significantly metabolized by hepatic enzymes, which further reduces the likelihood of drug-drug interactions.[7][8] Both drugs are primarily excreted unchanged in the urine.[4][5][7][8] This renal excretion pathway means that dose adjustments are necessary for patients with impaired renal function.[6]
| Parameter | Gabapentin | Pregabalin |
| Metabolism | Negligible | Negligible (<2% of a dose recovered as metabolites)[4] |
| Elimination Half-life | 5-7 hours[4] | ~6.3 hours[4] |
| Excretion | >90% as unchanged drug in the urine[4] | >90% as unchanged drug in the urine[4][5] |
Experimental Protocols for Pharmacokinetic Characterization
The pharmacokinetic data presented are derived from robust clinical studies. The methodologies employed are crucial for ensuring the reliability and accuracy of the results.
Study Design for Pharmacokinetic Analysis
A typical pharmacokinetic study for a new GABA analog would involve a Phase I, open-label, single-dose, crossover study design in healthy volunteers.[4]
Step-by-Step Protocol:
-
Subject Recruitment: Enroll a cohort of healthy subjects within a defined age and health range.
-
Dosing: Administer a single oral dose of the investigational drug (e.g., in capsule or solution form). For studies investigating mass balance, a radiolabeled version of the compound (e.g., with 14C) is often used.[4]
-
Sample Collection: Collect blood, urine, and feces at predefined intervals over a set period (e.g., 24-48 hours) to measure the concentration of the drug and any potential metabolites.[4]
-
Bioanalytical Method: Utilize a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the drug concentrations in the collected biological samples.[4]
-
Pharmacokinetic Parameter Calculation: Use non-compartmental analysis to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC (area under the curve), and elimination half-life.
Visualization of the Pharmacokinetic Workflow
Caption: General experimental workflow for a clinical pharmacokinetic study.
Structure-Activity and Structure-Pharmacokinetic Relationships
The differences in the chemical structures of gabapentin and pregabalin, though subtle, have a significant impact on their pharmacokinetic profiles. The addition of a methyl group in pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid) compared to gabapentin (1-(aminomethyl)cyclohexaneacetic acid) is thought to contribute to its interaction with a different, more efficient transporter system, leading to its improved absorption characteristics.
For novel analogs like this compound, even minor structural modifications must be carefully evaluated for their potential impact on absorption, metabolism, and excretion.
Conclusion and Future Directions
The comparative analysis of pregabalin and gabapentin provides invaluable insights for researchers and drug developers working with novel GABA analogs. The superior pharmacokinetic profile of pregabalin, characterized by its linear and rapid absorption, has translated into improved clinical utility and patient convenience.[7] For the development of this compound and other similar compounds, the key takeaways are:
-
Prioritize Absorption: The absorption mechanism is a critical determinant of a drug's pharmacokinetic predictability. Designing molecules that are substrates for high-capacity transport systems can overcome the limitations of saturable absorption.
-
Minimize Metabolism: A low potential for metabolism and drug-drug interactions is a highly desirable characteristic for CNS drugs, which are often used in combination with other medications.
-
Renal Excretion Considerations: For compounds that are primarily cleared by the kidneys, the impact of renal impairment on drug exposure must be thoroughly investigated.
Future research on this compound should focus on elucidating its specific ADME properties through well-designed in vitro and in vivo studies. By applying the lessons learned from its predecessors, the path to developing safer and more effective neurological therapies can be significantly streamlined.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pharmacokinetic and pharmacodynamic profile of pregabalin and its role in the treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A comparison of the pharmacokinetics and pharmacodynamics of pregabalin and gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Comparison of the Pharmacokinetics and Pharmacodynamics of Pregabalin and Gabapentin | springermedizin.de [springermedizin.de]
- 10. Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Comparison of the Pharmacokinetics and Pharmacodynamics of Pregabalin and Gabapentin: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Safety Operating Guide
A Guide to the Safe Disposal of (R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of (R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride (CAS No. 1276055-45-8). As a crucial building block in pharmaceutical research and development, particularly in studies related to neuroprotection and metabolic disorders, ensuring its responsible handling from bench to disposal is paramount to laboratory safety and environmental stewardship.[1] This guide is designed for researchers, scientists, and drug development professionals, offering procedural clarity grounded in established safety protocols.
Primary Directive: Treat as Hazardous Chemical Waste
While this compound may not be explicitly listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), the foundational principle of laboratory safety dictates that any compound with potential irritant properties or unknown long-term environmental impact be managed as hazardous waste.[2][3] Safety Data Sheets (SDS) for analogous amino acid hydrochloride compounds consistently indicate that they are causes of skin and eye irritation and may cause respiratory irritation.[4][5][6] Therefore, under no circumstances should this compound or its residues be disposed of in standard trash or flushed down the sanitary sewer.[7][8]
The primary disposal pathway for this compound is through a licensed hazardous waste disposal facility, coordinated by your institution's Environmental Health & Safety (EHS) department.[7]
Immediate Safety & Personal Protective Equipment (PPE)
Before handling the compound for disposal, it is imperative to wear appropriate PPE to mitigate exposure risks. The rationale for each piece of equipment is to create a barrier against the compound's irritant properties.
| PPE Item | Specification | Rationale |
| Eye Protection | Safety goggles or glasses with side shields (EN 166 compliant) | Prevents accidental splashes or contact of solid particulates with eyes, which can cause serious irritation.[4][9] |
| Hand Protection | Chemical-resistant nitrile gloves | Protects skin from direct contact, which can cause irritation.[4][9] Always wash hands thoroughly after handling.[4] |
| Body Protection | Standard laboratory coat | Prevents contamination of personal clothing.[10] |
| Respiratory | Use only in a well-ventilated area. A NIOSH-approved respirator may be required for bulk quantities or if dust generation is unavoidable. | Minimizes inhalation of airborne particles, which may cause respiratory tract irritation.[4][6] |
Waste Segregation: The Cornerstone of Safe Disposal
Proper segregation at the point of generation is the most critical step in preventing hazardous chemical reactions and ensuring compliant disposal.[7] Mixing incompatible waste streams can lead to the generation of toxic gases, heat, or pressure, posing a significant safety risk.
Key Segregation Principles:
-
Halogenated vs. Non-Halogenated: As a hydrochloride salt, this compound is a halogenated organic compound . It must be collected in a waste container designated for halogenated waste, separate from non-halogenated solvents and solids.[10]
-
Incompatible Materials: Keep this waste stream strictly separate from strong oxidizing agents, strong bases, and acids.[7][11] Accidental mixing can lead to vigorous and potentially dangerous reactions.
-
Solid vs. Liquid Waste: Maintain separate, clearly labeled containers for solid waste (e.g., contaminated filter paper, weighing boats, gloves) and aqueous solutions containing the compound.[7]
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for accumulating and preparing this compound for EHS pickup.
Step 1: Container Selection
Select a container that is in good condition, compatible with the chemical, and has a secure, leak-proof lid. High-density polyethylene (HDPE) or glass containers are typically appropriate.[7][11] The container must be clean and dry before the first addition of waste.
Step 2: Waste Labeling
Properly labeling the waste container is a regulatory requirement and essential for safety. The label must be affixed to the container before any waste is added.
Your waste label must include:
-
The words "Hazardous Waste "[10]
-
The full, unabbreviated chemical name: This compound [10]
-
An indication of the constituents (e.g., "Solid waste contaminated with..." or "Aqueous solution of...")
-
The approximate percentage of the chemical.
-
The date the first waste was added (accumulation start date).
Step 3: Waste Accumulation
Place all materials contaminated with the compound directly into the correctly labeled hazardous waste container. This includes:
-
Expired or unused solid compound.
-
Contaminated consumables such as weighing paper, gloves, and paper towels.
-
Rinsate from cleaning contaminated glassware (if applicable, this goes into a liquid waste container). Empty containers must be triple-rinsed with a suitable solvent, and this rinsate must also be collected as hazardous waste.[7]
Step 4: Storage in a Satellite Accumulation Area (SAA)
Store the sealed waste container in a designated and properly marked Satellite Accumulation Area (SAA).[7] This area should be at or near the point of generation and under the control of laboratory personnel. Keep the container closed at all times except when adding waste.[11]
Step 5: Arranging for Disposal
Once the container is full or you are no longer generating this waste stream, contact your institution's EHS department to schedule a waste pickup.[7] Follow their specific procedures for pickup requests.
Disposal Decision Workflow
The following diagram illustrates the logical flow for the safe management and disposal of this compound waste.
References
- 1. chemimpex.com [chemimpex.com]
- 2. usbioclean.com [usbioclean.com]
- 3. Non-hazardous Pharmaceutical Waste Disposal [trihazsolutions.com]
- 4. aksci.com [aksci.com]
- 5. (R)-2-Amino-2-methylbutanoic acid hydrochloride | C5H12ClNO2 | CID 17998883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. aksci.com [aksci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. easyrxcycle.com [easyrxcycle.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
